molecular formula C18H36O B1194764 1,2-Epoxyoctadecane CAS No. 7390-81-0

1,2-Epoxyoctadecane

Cat. No.: B1194764
CAS No.: 7390-81-0
M. Wt: 268.5 g/mol
InChI Key: QBJWYMFTMJFGOL-UHFFFAOYSA-N
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Description

1,2-epoxyoctadecane appears as white waxy or chunky solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexadecyloxirane
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InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h18H,2-17H2,1H3
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InChI Key

QBJWYMFTMJFGOL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCC1CO1
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Molecular Formula

C18H36O
Record name 1,2-EPOXYOCTADECANE
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DSSTOX Substance ID

DTXSID4025246
Record name 1,2-Epoxyoctadecane
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Molecular Weight

268.5 g/mol
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Physical Description

1,2-epoxyoctadecane appears as white waxy or chunky solid. (NTP, 1992), White solid; mp = 26 deg C; [CAMEO] White solid; mp = 30-35 deg C; [Alfa Aesar MSDS]
Record name 1,2-EPOXYOCTADECANE
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Boiling Point

279 °F at 0.5 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.83 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

7390-81-0
Record name 1,2-EPOXYOCTADECANE
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Record name Oxirane, 2-hexadecyl-
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Record name Hexadecyloxirane
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Melting Point

79 °F (NTP, 1992)
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxyoctadecane, a long-chain aliphatic epoxide, is a versatile chemical intermediate with significant potential in various fields, including the synthesis of surfactants, lubricants, and, most notably, as a key building block in the development of novel drug delivery systems. Its unique chemical properties, centered around the strained three-membered oxirane ring, allow for a wide range of chemical transformations, making it a valuable tool for organic chemists and drug development professionals. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, spectroscopic characterization, and safety considerations, with a focus on its application in the synthesis of functional molecules for the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a waxy solid at room temperature, characterized by a long C16 alkyl chain attached to an epoxide ring.[1] This long aliphatic chain imparts significant lipophilicity to the molecule, influencing its solubility and reactivity.

PropertyValueSource
Molecular Formula C₁₈H₃₆O[1]
Molecular Weight 268.49 g/mol [1]
Appearance White waxy or chunky solid[1]
Melting Point 26 °C (79 °F)[1]
Boiling Point 137 °C (279 °F) at 0.5 mmHg[1]
Density 0.83 g/cm³ at 20 °C (68 °F)[1]
Solubility Insoluble in water[1]
CAS Number 7390-81-0[1]
IUPAC Name 2-hexadecyloxirane[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the epoxidation of its corresponding alkene, 1-octadecene. This reaction involves the addition of an oxygen atom across the double bond of the alkene, forming the epoxide ring. Two widely used methods for this transformation are epoxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and in-situ generation of dimethyldioxirane (DMDO) using Oxone®.

Epoxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This is a classic and reliable method for the synthesis of epoxides. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the alkene.

G cluster_DMDO_generation DMDO Generation (in-situ) cluster_epoxidation Epoxidation Acetone Acetone DMDO Dimethyldioxirane (DMDO) Acetone->DMDO NaHCO₃, H₂O Oxone Oxone Oxone->DMDO NaHCO₃, H₂O 1-Octadecene 1-Octadecene This compound This compound 1-Octadecene->this compound DMDO G cluster_legend Acid-Catalyzed Hydrolysis This compound This compound Protonated Epoxide Protonated Epoxide This compound->Protonated Epoxide H⁺ 1,2-Octadecanediol 1,2-Octadecanediol Protonated Epoxide->1,2-Octadecanediol H₂O (Nucleophile) G cluster_synthesis Synthesis of Ionizable Lipid This compound This compound Intermediate Intermediate This compound->Intermediate Secondary Amine Ionizable Cationic Lipid Ionizable Cationic Lipid Intermediate->Ionizable Cationic Lipid Acylation/Esterification

Sources

An In-Depth Technical Guide to the Physical Properties of 1,2-Epoxyoctadecane for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1,2-Epoxyoctadecane

This compound, a long-chain aliphatic epoxide, is a versatile chemical intermediate with significant applications in various fields, most notably in the synthesis of specialized lipids for drug delivery systems.[1][2] Its unique structure, featuring a reactive oxirane ring at one end of a saturated eighteen-carbon chain, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of the core physical properties of this compound, delves into the methodologies for their precise measurement, and explores its relevance in the pharmaceutical sciences. Understanding these fundamental characteristics is paramount for its effective utilization in research and development, particularly in the burgeoning field of lipid-based drug delivery.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

Caption: Molecular Structure of this compound.

Key Identifiers:

  • IUPAC Name: 2-Hexadecyloxirane

  • CAS Number: 7390-81-0

  • Molecular Formula: C₁₈H₃₆O

  • Synonyms: 1,2-Octadecylene Oxide, Hexadecyloxirane

Core Physical Properties at a Glance

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of its key physical constants, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Weight 268.48 g/mol [3][4][5]
Appearance White waxy or chunky solid[1][6]
Melting Point 30-35 °C (86-95 °F)[4][7]
Boiling Point 146-148 °C at 1 mmHg[4][7]
Density 0.83 g/cm³ at 20 °C (68 °F)[1][6]
Solubility Insoluble in water; soluble in many organic solvents.[1][7]
Refractive Index ~1.4500 (estimate)[4]
Flash Point 176 °C (348.8 °F)[4][7]

Experimental Determination of Physical Properties: A Methodological Deep Dive

The accurate determination of physical properties is paramount for ensuring the quality and consistency of chemical substances. For a waxy solid like this compound, specific analytical techniques are employed to overcome challenges related to its physical state.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of waxy and polymeric materials. Unlike traditional capillary methods, DSC provides a complete thermal profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. This level of detail is critical for understanding the purity and crystalline nature of the material. For a waxy solid, which may melt over a range rather than at a sharp point, DSC offers superior accuracy and reproducibility.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at 0 °C.

    • Ramp the temperature from 0 °C to 50 °C at a controlled rate of 5 °C/min under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the heat of fusion.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Sample Weigh Sample Seal in Pan Seal in Pan Weigh Sample->Seal in Pan Load Sample Load Sample Seal in Pan->Load Sample Calibrate Instrument Calibrate Instrument Calibrate Instrument->Load Sample Run Thermal Program Run Thermal Program Load Sample->Run Thermal Program Generate Thermogram Generate Thermogram Run Thermal Program->Generate Thermogram Determine Onset and Peak Determine Onset and Peak Generate Thermogram->Determine Onset and Peak Report Melting Point Report Melting Point Determine Onset and Peak->Report Melting Point lnp_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_application Application This compound This compound Ring-Opening Reaction Ring-Opening Reaction This compound->Ring-Opening Reaction Polyamine Polyamine Polyamine->Ring-Opening Reaction Ionizable Lipid Ionizable Lipid Ring-Opening Reaction->Ionizable Lipid Lipid Nanoparticle Formulation Lipid Nanoparticle Formulation Ionizable Lipid->Lipid Nanoparticle Formulation

Caption: Role of this compound in ionizable lipid synthesis for LNPs.

Conclusion

This compound is a chemically significant molecule with well-defined physical properties that are crucial for its application in advanced pharmaceutical technologies. A thorough understanding of its characteristics, determined through robust and appropriate analytical methodologies, is essential for researchers and drug development professionals. Its role as a key building block in the synthesis of ionizable lipids for LNP-based therapeutics underscores its importance in modern medicine. This guide provides the foundational knowledge required to confidently handle, characterize, and utilize this compound in the laboratory and beyond.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CAS. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxirane, hexadecyl-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of ionizable lipid synthesis. Retrieved from [Link]

  • Bio-Synthesis Inc. (2025, January 29). Lipids used for the formulation of lipid nanoparticles (LNPs). Retrieved from [Link]

  • van der Meel, R., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Advanced Drug Delivery Reviews, 188, 114449.

Sources

An In-depth Technical Guide to the Structure Elucidation of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The Analytical Challenge: Introducing 1,2-Epoxyoctadecane

This compound (also known as 2-hexadecyloxirane) is a molecule of significant interest as a chemical intermediate in the synthesis of surfactants, lubricants, and pharmaceuticals.[1][2] Its structure consists of a three-membered oxirane (epoxide) ring at one end of an eighteen-carbon saturated alkyl chain.[3] The core analytical challenge lies in definitively confirming the presence and, critically, the precise location of the epoxide ring along the C18 backbone. This guide presents an integrated strategy employing mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, supplemented by classical chemical methods, to achieve an irrefutable structural assignment.


Initial Assessment: Molecular Formula and Degree of Unsaturation via Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this task. For this compound, the expected molecular formula is C₁₈H₃₆O.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion. In positive ion mode, this will be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, capable of mass accuracy better than 5 ppm.

  • Data Analysis: Determine the accurate mass of the molecular ion and use formula prediction software to confirm the elemental composition.

The monoisotopic mass of C₁₈H₃₆O is 268.2766 g/mol .[5] The detection of an ion with a mass-to-charge ratio (m/z) corresponding to this value (or its adducts, e.g., [M+H]⁺ at 269.2839) provides strong evidence for the proposed molecular formula.[6]

From the formula C₁₈H₃₆O, we can calculate the Degree of Unsaturation (DoU) : DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 18 + 1 - (36/2) = 1

A DoU of 1 indicates the presence of either one double bond or one ring. This finding is consistent with the proposed epoxide structure.


Functional Group Identification: The Epoxide Signature in Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The epoxide ring, a strained three-membered ether, exhibits several characteristic absorption bands.[7]

The key diagnostic peaks for an epoxide are:

  • Asymmetric Ring Stretching (C-O-C): An intense band typically appearing between 950-810 cm⁻¹.[8]

  • Symmetric Ring Stretching ("Ring Breathing"): A band of variable intensity around 1280-1230 cm⁻¹.[8]

  • C-H Stretching of the Epoxide Ring: A weak to medium band often observed above 3000 cm⁻¹.

For this compound, the spectrum is dominated by the strong C-H stretching vibrations of the long alkyl chain (2925-2850 cm⁻¹). However, the presence of the characteristic epoxide ring bands in the fingerprint region is the crucial diagnostic feature.

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
Alkyl C-H Stretch2925, 2854 cm⁻¹Confirms the long aliphatic chain.[9]
Symmetric Ring Breathing~1260 cm⁻¹Evidence of the epoxide ring.[8]
Asymmetric C-O-C Stretch~915 cm⁻¹Strong, characteristic peak for a terminal epoxide.[10]
C-O Deformation~830 cm⁻¹Further confirmation of the oxirane ring.[8]

The absence of a strong, broad absorption around 3200-3600 cm⁻¹ (O-H stretch) and a sharp, strong absorption around 1700 cm⁻¹ (C=O stretch) allows us to confidently rule out isomeric structures like hydroxy-octadecene or octadecanone.[11]


Definitive Connectivity: Unraveling the Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, allowing us to map the precise connectivity of atoms. A combination of ¹H, ¹³C, and 2D NMR experiments is required for unambiguous assignment.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, we expect to see distinct signals for the two carbons of the epoxide ring, which are shifted upfield compared to a typical ether due to ring strain.[11] The remaining 16 carbons of the long alkyl chain will produce a series of closely spaced signals.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C1 (-C H₂)~47.1 ppmEpoxide carbon, shielded.[12]
C2 (-C H-)~52.4 ppmEpoxide carbon, deshielded relative to C1.[12]
C3 (-C H₂-)~32.6 ppmMethylene adjacent to the epoxide.
C4-C17 (-C H₂-)~29.7 - 22.7 ppmBulk methylene signals of the alkyl chain.
C18 (-C H₃)~14.1 ppmTerminal methyl group.
¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information about the chemical environment and neighboring protons. The protons on the strained epoxide ring have characteristic chemical shifts, typically between 2.5 and 3.5 ppm.[12]

G H2 H2 H1a H1a H2->H1a J-coupling H1b H1b H2->H1b J-coupling H3 H3 H2->H3 J-coupling H1a->H1b geminal coupling

Caption: Integrated NMR workflow for structural confirmation.


Corroborative Evidence: GC-MS Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating volatile compounds and confirming their molecular weight and structure through fragmentation.[13]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like hexane or ethyl acetate. An analytical standard of octadecane can be used as an internal standard.[14]

  • GC Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).

  • Ionization and MS Analysis: Use standard Electron Ionization (EI) at 70 eV. The mass analyzer (typically a quadrupole) scans a relevant m/z range (e.g., 40-400 amu).

  • Data Analysis: Identify the retention time of the analyte. Analyze the corresponding mass spectrum for the molecular ion (if present) and characteristic fragment ions. Compare the spectrum to a database like NIST.[15]

Under EI conditions, terminal epoxides undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the oxirane ring).[16] For this compound, the primary fragmentation pathway involves the cleavage between C2 and C3.

Table 4: Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment StructureSignificance
268[C₁₈H₃₆O]⁺Molecular Ion (M⁺). Often weak or absent in EI.
225[M - C₃H₇]⁺Loss of a propyl group from the chain.
57[C₄H₉]⁺Common alkyl fragment.
43[C₃H₇]⁺ or [CH₂CHO]⁺A key diagnostic ion resulting from α-cleavage.

The presence of the m/z 43 fragment is highly indicative of a terminal epoxide structure.


Classical Validation: Structure Proof via Ring-Opening Reaction

A definitive, classical method to prove the 1,2-position of the epoxide is through a regioselective ring-opening reaction. Acid-catalyzed hydrolysis of an epoxide yields a 1,2-diol (a vicinal diol).[17]

Reaction: this compound + H₃O⁺ → Octadecane-1,2-diol

Protocol: Acid-Catalyzed Hydrolysis

  • Reaction: Dissolve this compound in a solvent like tetrahydrofuran (THF). Add a catalytic amount of dilute aqueous acid (e.g., 0.1 M H₂SO₄).

  • Workup: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS). Neutralize the acid, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

  • Analysis: Analyze the resulting product, octadecane-1,2-diol, by NMR and MS.

The Sₙ2-like attack of water occurs at the less-substituted carbon (C1), resulting in a specific diol.[18] Analysis of this product would show:

  • MS: A molecular ion corresponding to C₁₈H₃₈O₂, confirming the addition of water.

  • ¹H NMR: The disappearance of the characteristic epoxide proton signals and the appearance of two new signals for protons on carbon atoms bearing hydroxyl groups (CH₂-OH and CH-OH), along with the OH proton signals themselves.

This chemical transformation and subsequent analysis of the known product provides unequivocal proof of the original epoxide's location.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a clear illustration of the power of a multi-faceted analytical approach. No single technique provides the complete picture, but together, they form a self-validating system. Mass spectrometry establishes the molecular formula, FTIR identifies the key functional group, and a suite of NMR experiments maps the atomic connectivity with precision. Finally, GC-MS fragmentation and classical chemical derivatization provide robust, corroborating evidence that locks in the final structure. This integrated workflow ensures the highest degree of scientific integrity and confidence in the final structural assignment, a necessity for any advanced research or development endeavor.

References

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A Comprehensive Spectroscopic Guide to 1,2-Epoxyoctadecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-epoxyoctadecane (also known as 1,2-octadecylene oxide or hexadecyloxirane), a long-chain terminal epoxide. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Understanding these spectroscopic signatures is paramount for unambiguous identification, purity assessment, and elucidation of its role in various chemical and biological processes.

Introduction to this compound and its Spectroscopic Characterization

This compound is an organic compound featuring a sixteen-carbon aliphatic chain attached to a terminal epoxide ring.[1] Its chemical formula is C₁₈H₃₆O, and it has a molecular weight of approximately 268.48 g/mol .[2] The presence of the strained three-membered oxirane ring makes it a reactive intermediate, susceptible to ring-opening reactions with various nucleophiles. This reactivity is of significant interest in synthetic organic chemistry and is relevant to its potential biological activities and metabolic pathways.

Accurate spectroscopic characterization is the cornerstone of modern chemical analysis. For a molecule like this compound, each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, aiding in structural confirmation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the epoxide ring and the long aliphatic chain. The protons on the three-membered epoxide ring are diastereotopic and typically resonate in the upfield region of the spectrum, generally between 2.5 and 3.5 ppm, due to the ring strain.[3] The long methylene (-CH₂-) chain produces a large, complex signal in the aliphatic region, typically around 1.2-1.6 ppm. The terminal methyl (-CH₃) group of the hexadecyl chain will appear as a triplet at approximately 0.88 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.90m1HH on C2
~2.75m1HH on C1
~2.48m1HH on C1
~1.50m2H-CH₂- adjacent to epoxide
~1.25br s28H-(CH₂)₁₄-
~0.88t3H-CH₃

Predicted data is based on the analysis of homologous 1,2-epoxyalkanes and general principles of NMR spectroscopy.[3]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the epoxide ring are also shifted to a characteristic region, typically between 40 and 60 ppm.[3] The carbons of the long alkyl chain will produce a series of signals in the aliphatic region (approximately 14-32 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~52.4C2 (CH)
~47.1C1 (CH₂)
~31.9-CH₂- adjacent to epoxide
~29.7 - ~29.3-(CH₂)₁₃-
~26.0-CH₂-
~22.7-CH₂-
~14.1-CH₃

Predicted data is based on the analysis of homologous 1,2-epoxyalkanes and general principles of NMR spectroscopy.[4]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a robust method for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). b Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Place the NMR tube in the spectrometer. c->d e Acquire ¹H NMR spectrum (e.g., 16 scans). d->e f Acquire ¹³C NMR spectrum (e.g., 1024 scans). d->f g Apply Fourier transform to the raw data. e->g f->g h Phase the spectra and perform baseline correction. g->h i Calibrate the chemical shifts to the TMS signal. h->i j Integrate the signals in the ¹H spectrum. i->j

Caption: A streamlined workflow for acquiring and processing NMR spectra of this compound.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for nonpolar to moderately polar organic compounds and its residual proton signal does not interfere with the key signals of this compound.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the C-H bonds of the long alkyl chain and the characteristic vibrations of the epoxide ring.

The most prominent features will be the strong C-H stretching vibrations of the methylene and methyl groups in the 2850-2960 cm⁻¹ region. The presence of the epoxide ring is confirmed by several characteristic absorptions: the asymmetric C-O-C stretching vibration, which typically appears as a strong band around 830-950 cm⁻¹, and the symmetric C-O-C stretching (ring breathing) vibration, which is usually found in the 1230-1280 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2955-2965StrongAsymmetric C-H stretch (-CH₃)
2915-2925StrongAsymmetric C-H stretch (-CH₂)
2845-2855StrongSymmetric C-H stretch (-CH₂)
1460-1470MediumC-H bend (scissoring) (-CH₂)
~1250MediumEpoxide symmetric ring stretch
~840StrongEpoxide asymmetric ring stretch
~720MediumC-H rock (-CH₂)n, n≥4

Data is based on general IR correlation tables and data for similar long-chain aliphatic compounds.[5]

Experimental Protocol for FTIR Spectroscopy

Given that this compound is a waxy solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a highly suitable and convenient method for obtaining its IR spectrum.

Workflow for ATR-FTIR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry. b Collect a background spectrum of the empty ATR crystal. a->b c Place a small amount of the waxy this compound sample directly onto the ATR crystal. b->c d Apply pressure using the ATR press to ensure good contact between the sample and the crystal. c->d e Acquire the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). d->e f The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. e->f G M This compound [M]⁺ (m/z 268) F1 Loss of Alkyl Radical (- CnH2n+1) M->F1 F3 α-Cleavage M->F3 F2 Series of Carbocation Fragments (m/z = 253, 239, 225, ...) F1->F2 F4 [C₁₇H₃₃O]⁺ (m/z = 253) F3->F4 F5 [CH₂O]⁺ radical cation (m/z = 30) F3->F5 G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry a Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., hexane or dichloromethane). b Inject a small volume (e.g., 1 µL) of the sample solution into the GC. a->b c The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). b->c d A temperature program is used to elute the compound (e.g., ramp from 100°C to 300°C). c->d e The eluted compound enters the ion source of the mass spectrometer. d->e f Electron ionization (EI) at 70 eV is used to fragment the molecules. e->f g The resulting ions are separated by their mass-to-charge ratio and detected. f->g

Sources

Foreword: The Strategic Importance of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,2-Epoxyoctadecane

This compound (also known as 2-hexadecyloxirane) is a long-chain aliphatic epoxide, a molecule of significant interest across diverse scientific and industrial domains.[1][2] With the molecular formula C₁₈H₃₆O, this compound serves as a critical building block and intermediate.[1][3] Its high reactivity, stemming from the strained three-membered oxirane ring, allows for a variety of ring-opening reactions, making it a versatile precursor for synthesizing surfactants, lubricants, plasticizers, and stabilizers.[2][4][5] In the pharmaceutical and agrochemical sectors, it is utilized in the synthesis of complex organic molecules.[4][6] This guide provides an in-depth exploration of the primary synthetic routes to this compound, grounded in mechanistic principles and validated experimental protocols, designed for researchers and development professionals.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is paramount for designing its synthesis and purification. This compound is typically a white, waxy solid at room temperature.[1][4][7]

PropertyValueSource
CAS Number 7390-81-0[1][6]
Molecular Weight 268.48 g/mol [3][8][9]
Melting Point ~26°C (79°F)[1][8]
Boiling Point 137°C (279°F) at 0.5 mmHg[1][8]
Density 0.83 g/cm³ at 20°C (68°F)[1][8]
Solubility Insoluble in water; Soluble in organic solvents.[1][6][8]

Crucially, epoxides like this compound are sensitive to moisture and incompatible with strong acids, caustics, and peroxides, which can catalyze violent polymerization or ring-opening hydrolysis.[1][8] This reactivity informs the choice of anhydrous conditions for many of the synthetic protocols described herein.

Part 1: The Cornerstone of Synthesis - Direct Epoxidation of 1-Octadecene

The most direct and widely employed strategy for synthesizing this compound is the epoxidation of its corresponding alkene, 1-octadecene. This process involves the addition of a single oxygen atom across the double bond of the alkene to form the oxirane ring.

Methodology A: Peroxy Acid-Mediated Epoxidation

This classical approach is highly reliable for laboratory-scale synthesis due to its predictable mechanism and generally high yields. The reaction is typically performed with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Causality and Mechanism: The reaction proceeds via a concerted mechanism often referred to as the "Prilezhaev reaction" or "Butterfly Mechanism".[10][11] The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic π-bond of the alkene.[12] The entire process—breakage of the O-O bond, formation of the two new C-O bonds, and transfer of a proton—occurs in a single, cyclic transition state.[11][13] This concerted nature dictates a syn-addition, where the oxygen atom adds to one face of the double bond.

Butterfly_Mechanism cluster_reactants Reactants cluster_transition Concerted Transition State ('Butterfly') cluster_products Products Alkene 1-Octadecene (Nucleophile) TS Cyclic arrangement of alkene and peroxy acid Alkene->TS π bond attacks electrophilic O PeroxyAcid Peroxy Acid (m-CPBA) (Electrophilic O Source) PeroxyAcid->TS O-O bond breaks Epoxide This compound TS->Epoxide Forms C-O bonds CarboxylicAcid Carboxylic Acid (Byproduct) TS->CarboxylicAcid Forms C=O and O-H

Caption: The concerted "Butterfly" mechanism for peroxy acid epoxidation.

Experimental Protocol: Synthesis via m-CPBA

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-octadecene (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or chloroform. The choice of a non-aqueous, aprotic solvent is critical to prevent the acid-catalyzed hydrolysis of the resulting epoxide into the corresponding 1,2-diol.[12]

  • Reaction: Cool the solution to 0°C in an ice bath. Add m-CPBA (typically ~77% purity, 1.1-1.2 eq) portion-wise over 15-20 minutes. Allowing the reaction to proceed at a low temperature helps to control the exothermic reaction and minimize side reactions.

  • Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) and stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.[8]

Methodology B: Catalytic Epoxidation

For larger-scale and industrial applications, catalytic methods are preferred as they align with the principles of green chemistry. These systems utilize a catalytic amount of a transition metal complex and a stoichiometric, less hazardous oxidant like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂).

Causality and Rationale: The core principle is the in situ formation of a highly reactive metal-oxo or metal-peroxo species that acts as the oxygen-transfer agent. This approach avoids the use of potentially explosive peroxy acids and reduces waste by regenerating the catalyst. Heterogeneous catalysts, such as molybdenum complexes supported on polymers, are particularly advantageous as they can be easily recovered and recycled.[14][15]

Catalyst SystemOxidantSolventKey Advantages
Molybdenum(VI) on Polybenzimidazole TBHPSolvent-freeHeterogeneous, recyclable, environmentally friendlier oxidant.[14][15]
Manganese(II) Complexes Peracetic AcidAcetonitrile/WaterHigh efficiency for terminal alkenes at room temperature.[16]
Titanium Silicalite (TS-1) H₂O₂MethanolUtilizes a clean oxidant (H₂O₂), byproduct is water.

Experimental Workflow: Catalytic Epoxidation

Catalytic_Workflow cluster_prep 1. Reactor Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_purify 4. Purification Setup Charge reactor with 1-octadecene, solvent, and catalyst Heat Set to desired temperature (e.g., 347 K) Setup->Heat AddOxidant Add oxidant (TBHP) dropwise Heat->AddOxidant Stir Stir for specified time (e.g., 218 min) AddOxidant->Stir Filter Filter to remove heterogeneous catalyst Stir->Filter Wash Wash reaction mixture to remove impurities Filter->Wash Concentrate Concentrate under reduced pressure Wash->Concentrate Purify Vacuum Distillation or Chromatography Concentrate->Purify

Caption: Generalized workflow for heterogeneous catalytic epoxidation.

Part 2: Alternative Pathway - Halohydrin Formation and Ring Closure

An alternative two-step method involves the formation of a halohydrin intermediate, followed by an intramolecular cyclization.

Causality and Mechanism:

  • Halohydrin Formation: 1-Octadecene is treated with a halogen (e.g., Br₂ or Cl₂) in the presence of water. Water acts as a nucleophile, attacking the cyclic halonium ion intermediate. This results in the anti-addition of -X and -OH across the double bond.

  • Epoxide Formation: The resulting halohydrin is treated with a strong base (e.g., NaOH). The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the adjacent halide via an intramolecular Sₙ2 reaction to form the epoxide ring.[10][13]

Halohydrin_Mechanism Octadecene 1-Octadecene Halonium Bromonium Ion Intermediate (Cyclic) Octadecene->Halonium + Br₂ Halohydrin anti-Bromohydrin Halonium->Halohydrin + H₂O (Nucleophilic attack) Alkoxide Alkoxide Intermediate Halohydrin->Alkoxide + NaOH (Deprotonation) Epoxide This compound Alkoxide->Epoxide Intramolecular SN2 (- Br⁻)

Caption: Two-step synthesis of epoxides via a halohydrin intermediate.

This method is robust but involves multiple steps and the use of corrosive halogens, making direct oxidation the more common choice.

Conclusion and Outlook

The synthesis of this compound is most efficiently achieved through the direct epoxidation of 1-octadecene. For laboratory-scale research requiring high purity, the peroxy acid method with m-CPBA remains a gold standard due to its reliability and well-understood mechanism. For industrial-scale production, the field has decisively shifted towards catalytic systems employing heterogeneous catalysts and safer oxidants like TBHP or H₂O₂. These methods offer significant advantages in terms of safety, cost-effectiveness, and environmental impact. The choice of synthetic route should therefore be guided by the specific requirements of scale, cost, safety, and sustainability.

References

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1,2-Epoxyoctadecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1,2-epoxyoctadecane, a pivotal long-chain epoxide. Moving beyond a simple recitation of its molecular weight, this document delves into its fundamental physicochemical properties, reactivity, synthesis, analytical characterization, and applications, with a particular focus on its emerging role in pharmaceutical sciences. The information presented herein is curated to empower researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Section 1: Core Molecular and Physical Characteristics

This compound is a long-chain aliphatic epoxide that presents as a white, waxy solid at room temperature.[1][2] Its core identity is defined by a C18 hydrocarbon chain with a terminal epoxide ring. This seemingly simple structure belies a reactivity profile that makes it a valuable intermediate in organic synthesis.

Molecular Identity and Weight

The cornerstone of any chemical entity's characterization is its molecular formula and weight. For this compound, these are:

  • Molecular Formula: C₁₈H₃₆O[1][2][3]

  • Molecular Weight: 268.48 g/mol [3][4][5]

  • Exact Mass: 268.276615768 Da[1]

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

A comprehensive list of identifiers for this compound is provided in the table below for unambiguous referencing in research and procurement.

IdentifierValueSource
CAS Number 7390-81-0[1][2][6]
IUPAC Name 2-hexadecyloxirane[1][2]
Synonyms 1,2-Octadecylene Oxide, Hexadecyloxirane[1][7][8]
EC Number 230-977-0[1][2]
PubChem CID 23872[1]
Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Appearance White waxy or chunky solid[1][2]
Boiling Point 137 °C at 0.5 mmHg[1][2]
Melting Point 26 °C[1][2]
Density 0.83 g/cm³ at 20 °C[1][2]
Solubility Insoluble in water; soluble in acetone[1][9]
Flash Point > 110 °C[10]

The low melting point indicates that this compound can exist as a liquid under slightly elevated temperatures, which can be advantageous for certain reaction setups. Its insolubility in water and solubility in organic solvents like acetone are typical for long-chain hydrocarbons and are important considerations for reaction and purification protocols.[1][9]

Section 2: Synthesis and Reactivity

The synthetic utility of this compound stems from the high reactivity of the epoxide ring. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of functionalized C18 compounds.

General Synthesis Pathway

The epoxidation of the corresponding terminal alkene, 1-octadecene, is the most common route for the synthesis of this compound. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic oxidation processes.

Synthesis_Pathway 1-Octadecene 1-Octadecene This compound This compound 1-Octadecene->this compound Epoxidation (e.g., m-CPBA)

General synthesis of this compound.

The choice of epoxidation agent and reaction conditions is critical to ensure high yield and selectivity, minimizing the formation of diol byproducts through premature epoxide ring-opening.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms in the epoxide ring.[1] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions can be catalyzed by both acids and bases.

  • Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile typically attacks the less substituted carbon atom.

  • Base-Catalyzed Ring Opening: Strong nucleophiles can directly attack one of the epoxide carbons, leading to ring-opening.

This reactivity makes this compound a versatile building block for introducing a C18 chain with a hydroxyl group at the 2-position and another functional group at the 1-position. It is incompatible with strong acids, caustics, and peroxides.[1][9]

Section 3: Applications in Research and Drug Development

The unique combination of a long lipophilic chain and a reactive functional group makes this compound a valuable intermediate in several fields.

Industrial Applications

Industrially, this compound finds use in the production of surfactants, plasticizers, and as a stabilizer for polymers. Its long alkyl chain imparts desirable hydrophobic properties to the final products. It is also utilized in the agrochemical and dyestuff industries.[5]

Pharmaceutical and Drug Development Applications

In the realm of drug development, long-chain epoxides are gaining attention as intermediates for the synthesis of complex lipids and bioactive molecules. One promising application is in the construction of ionizable lipids for lipid nanoparticle (LNP)-based drug delivery systems.[11] These LNPs are crucial for the delivery of nucleic acid-based therapeutics, such as mRNA vaccines and siRNA drugs.

The reaction of this compound with an appropriate amine can generate a lipid with a tertiary amine headgroup, which is a key component of many ionizable lipids. The long C18 tail contributes to the overall lipophilicity of the lipid, facilitating its self-assembly into nanoparticles and its interaction with cell membranes.

LNP_Lipid_Synthesis cluster_reactants Reactants This compound This compound Ionizable Lipid Ionizable Lipid This compound->Ionizable Lipid Nucleophilic Ring-Opening Amine Amine Amine->Ionizable Lipid

Synthesis of an ionizable lipid for LNPs.

Section 4: Analytical Characterization

The purity and structural integrity of this compound are paramount for its successful application. A combination of analytical techniques is employed for its comprehensive characterization.

Chromatographic and Spectroscopic Methods
Analytical TechniquePurposeKey Observations
Gas Chromatography (GC) Purity assessment and quantificationA single major peak indicates high purity.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationCharacteristic signals for the epoxide protons and the long alkyl chain.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysisThe molecular ion peak confirms the molecular weight.[12]
Infrared (IR) Spectroscopy Functional group identificationA characteristic band for the C-O-C stretch of the epoxide ring.[1]
Experimental Protocol: Purity Determination by Gas Chromatography

This protocol outlines a standard method for determining the purity of a this compound sample using gas chromatography with a flame ionization detector (FID).

Objective: To assess the purity of a this compound sample.

Materials and Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for nonpolar compounds (e.g., DB-5 or equivalent)

  • Helium (carrier gas)

  • This compound sample

  • High-purity solvent (e.g., acetone or dichloromethane)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL solution.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • Carrier Gas Flow Rate: 1 mL/min

    • Injection Volume: 1 µL

  • Analysis: Inject the prepared sample into the GC and record the chromatogram.

  • Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Section 5: Safety and Handling

As a reactive chemical, proper handling and storage of this compound are essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

  • Handling: Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[13] Use in a well-ventilated area.[13]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[13] Keep away from heat and sources of ignition.[14] It is sensitive to moisture.[1][9]

  • Spill Response: In case of a small spill, dampen the solid material with acetone and transfer it to a suitable container.[1][9]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[13]

    • Skin Contact: Wash off immediately with soap and plenty of water.[13]

    • Inhalation: Move the person to fresh air.[13]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[13][14][15]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. This compound. [Link]

  • The Good Scents Company. This compound. [Link]

  • Capot Chemical. material safety data sheet. [Link]

  • PubChem. 1,2-Epoxyhexadecane. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. Oxirane, hexadecyl-. NIST Chemistry WebBook. [Link]

  • CAS. This compound. Common Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for Ring-Opening Reactions of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Long-Chain Epoxide

1,2-Epoxyoctadecane is a long-chain terminal epoxide that serves as a pivotal building block in synthetic organic chemistry. Its 18-carbon aliphatic chain imparts significant lipophilicity, while the strained three-membered oxirane ring provides a site of high reactivity for nucleophilic attack. This duality makes this compound and its derivatives valuable intermediates in the synthesis of specialty chemicals, with notable applications in the pharmaceutical and drug development sectors. The ring-opening of this epoxide provides a straightforward route to bifunctional long-chain molecules, such as 1,2-diols and β-amino alcohols, whose amphiphilic nature is advantageous for drug delivery systems, including the formation of lipid nanoparticles (LNPs) and the enhancement of drug formulation stability.[1][2][3]

This guide provides a comprehensive overview of the core principles governing the ring-opening reactions of this compound, complete with detailed experimental protocols for key transformations and insights into the practical applications of the resulting products for researchers, scientists, and drug development professionals.

Core Principles of Epoxide Ring-Opening

The reactivity of the epoxide ring is primarily due to its significant ring strain, which is relieved upon nucleophilic attack.[4] The reaction mechanism, and consequently the regioselectivity of the ring-opening, is highly dependent on the reaction conditions, specifically whether the reaction is conducted in the presence of an acid or a strong nucleophile (basic/neutral conditions).

Mechanism under Nucleophilic/Basic Conditions

Under basic or neutral conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. This attack follows a classic SN2 mechanism, characterized by a backside attack that leads to an inversion of stereochemistry at the site of attack. For a terminal, unsymmetrical epoxide like this compound, the nucleophile will preferentially attack the less sterically hindered carbon atom (C1). This is due to the lower steric hindrance at the primary carbon compared to the secondary carbon. The reaction proceeds through a transition state where the nucleophile is forming a bond with the carbon atom as the carbon-oxygen bond is breaking. The resulting product is the 1-substituted-2-hydroxyoctadecane.

Mechanism under Acidic Conditions

In the presence of an acid, the oxygen atom of the epoxide is first protonated, making it a much better leaving group. This protonation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack is more complex and exhibits characteristics of both SN1 and SN2 pathways. While the attack still occurs from the backside (an SN2-like feature), there is significant development of positive charge on the carbon atoms in the transition state. This positive charge is better stabilized on the more substituted carbon atom (C2). Consequently, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (C2), leading to the formation of the 2-substituted-1-hydroxyoctadecane.

Diagram of Reaction Mechanisms

G cluster_0 Nucleophilic/Basic Conditions (SN2) cluster_1 Acidic Conditions (SN1/SN2 Hybrid) Epoxide_B This compound Transition_State_B SN2 Transition State Epoxide_B->Transition_State_B Attack at C1 (less hindered) Nucleophile_B Strong Nucleophile (Nu⁻) Nucleophile_B->Transition_State_B Product_B 1-Nu-octadecan-2-ol Transition_State_B->Product_B Inversion of stereochemistry Epoxide_A This compound Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Protonation H⁺ Protonation->Protonated_Epoxide Transition_State_A Carbocation-like Transition State Protonated_Epoxide->Transition_State_A Attack at C2 (more substituted) Nucleophile_A Weak Nucleophile (NuH) Nucleophile_A->Transition_State_A Product_A 2-Nu-octadecan-1-ol Transition_State_A->Product_A

Caption: Regioselectivity in the ring-opening of this compound.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physical properties and safety considerations of this compound is crucial for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₁₈H₃₆O[5][6][7][8]
Molecular Weight 268.48 g/mol [5][6][7][8]
Appearance White waxy solid[5]
Melting Point 30-35 °C[9]
Boiling Point 146-148 °C at 1 mmHg[9]
Solubility Insoluble in water. Soluble in many organic solvents such as acetone, ethanol, dichloromethane, and THF.[5][10]
Stability Sensitive to moisture. May polymerize in the presence of acids, caustics, or upon heating.[5]

Safety and Handling: this compound is a local irritant and may cause skin and serious eye irritation.[5] It is also moisture-sensitive and can react violently with strong acids, bases, and peroxides.[5] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound under freezer conditions, away from incompatible materials.[5] In case of a spill, remove all ignition sources, dampen the solid material with acetone, and transfer it to a suitable container for disposal.[5]

Experimental Protocols

The following protocols are provided as a guide for the ring-opening of this compound with common nucleophiles. Optimization of reaction conditions may be necessary depending on the specific substrate and desired purity of the product.

G Reactants This compound + Nucleophile + Solvent/Catalyst Reaction_Setup Combine in Flask Under Inert Atmosphere Reactants->Reaction_Setup Reaction Stir at Specified Temperature Reaction_Setup->Reaction Workup Quench Reaction & Extract Product Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Sources

Application Notes & Protocols: The Strategic Use of 1,2-Epoxyoctadecane in Advanced Lipid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Long-Chain Epoxide Synthon

In the landscape of lipid chemistry and drug development, the strategic selection of foundational building blocks is paramount. 1,2-Epoxyoctadecane, a terminal epoxide with an 18-carbon aliphatic chain, has emerged as a critical synthon for the construction of complex and functional lipids.[1][2] Its utility stems from the inherent reactivity of the strained three-membered oxirane ring, which allows for precise and regioselective introduction of various functional headgroups via nucleophilic ring-opening reactions.[3][4]

This guide provides an in-depth exploration of this compound's application in lipid synthesis. We will move beyond simple procedural descriptions to elucidate the underlying chemical principles, empowering researchers to not only replicate but also innovate. The protocols detailed herein are designed for the synthesis of high-value lipids, such as multi-tail ionizable lipids crucial for lipid nanoparticle (LNP) drug delivery systems and precursors for bioactive phospholipids like phosphatidic acids.[5][6][7]

Physicochemical Profile: this compound

A thorough understanding of the reagent's properties is the foundation of successful synthesis.

PropertyValueSource
IUPAC Name 2-hexadecyloxirane[2]
CAS Number 7390-81-0[2]
Molecular Formula C₁₈H₃₆O[2][8]
Molecular Weight 268.48 g/mol [8]
Appearance White waxy solid (estimated)[9]
Reactivity Profile Highly reactive; sensitive to moisture. Incompatible with strong acids, caustics, and peroxides. Can polymerize when heated or in the presence of catalysts.[2]

Core Mechanism: The Epoxide Ring-Opening Reaction

The synthetic utility of this compound is dominated by the ring-opening of its epoxide moiety. This reaction can be effectively controlled under either base-catalyzed or acid-catalyzed conditions, each offering distinct mechanistic pathways and regiochemical outcomes. The high ring strain of the epoxide makes it susceptible to nucleophilic attack under conditions much milder than those required for opening acyclic ethers.[3][4]

A. Base-Catalyzed Ring-Opening (Sɴ2 Mechanism)

In the presence of a strong nucleophile and basic conditions, the reaction proceeds via a classic Sɴ2 mechanism.[4][10] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted primary carbon (C1), resulting in a highly regioselective synthesis.[4][10] This pathway is fundamental for synthesizing lipids where a specific linkage at the terminal position is desired.

B. Acid-Catalyzed Ring-Opening (Sɴ1/Sɴ2 Hybrid Character)

Under acidic conditions, the epoxide oxygen is first protonated, transforming it into a much better leaving group.[3][11] This activation makes the epoxide susceptible to attack by even weak nucleophiles. The subsequent nucleophilic attack has characteristics of both Sɴ1 and Sɴ2 reactions.[3][4] While the attack still occurs from the backside (an Sɴ2 feature), the positive charge on the protonated intermediate is better stabilized at the more substituted secondary carbon (C2). For terminal epoxides like this compound, attack still predominantly occurs at the less hindered primary carbon, but the potential for forming the alternate regioisomer is higher than in the base-catalyzed route.[4]

G cluster_base Base-Catalyzed Ring-Opening (SN2) cluster_acid Acid-Catalyzed Ring-Opening B_start This compound + Strong Nucleophile (Nu⁻) B_ts SN2 Transition State (Attack at less hindered C1) B_start->B_ts Direct Attack B_prod Product: Nu-CH₂-CH(OH)-C₁₆H₃₃ B_ts->B_prod Ring Opens A_start This compound + Acid (H⁺) A_int Protonated Epoxide Intermediate A_start->A_int Protonation A_ts SN2-like Transition State (Nu: attacks C1) A_int->A_ts Nucleophilic Attack (Nu:) A_prod Product: Nu-CH₂-CH(OH)-C₁₆H₃₃ A_ts->A_prod Ring Opens title Fig 1. Ring-Opening Mechanisms of this compound

Caption: Fig 1. Ring-Opening Mechanisms of this compound

Application I: Synthesis of Multi-Tail Ionizable Lipids for LNP Delivery

Ionizable lipids are the cornerstone of modern LNP technology for the delivery of RNA therapeutics. Their defining feature is a polyamine headgroup that is neutral at physiological pH but becomes protonated in the acidic environment of the endosome, facilitating cargo release. This compound is an ideal building block for the hydrophobic tails of these lipids. A robust method involves the catalyst-free, high-temperature polyalkylation of a primary amine with the epoxide.[7][12]

Caption: Fig 2. Workflow for Ionizable Lipid Synthesis

Protocol 1: Synthesis of a Tetra-Alkyl Ionizable Lipid

This protocol details the synthesis of a representative ionizable lipid via the reaction of a primary diamine with four equivalents of this compound. The high temperature drives the reaction to completion without a catalyst, a significant advantage for purity and process scalability.[7]

Materials:

  • This compound (4.4 eq.)

  • (Amino-functionalized core, e.g., a primary diamine) (1.0 eq.)

  • High-boiling point solvent (e.g., Diphenyl ether, optional)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the primary diamine (1.0 eq.) and this compound (4.4 eq.). If using a solvent, add it at this stage.

  • Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to 150°C with vigorous stirring. Causality Note: The high temperature provides the activation energy for the nucleophilic attack of the amine on the epoxide ring, bypassing the need for a catalyst and accelerating the reaction, which might otherwise take days.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude mixture with ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This removes any unreacted starting materials and polar byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure multi-tail ionizable lipid.

Application II: Synthesis of Phosphatidic Acid Precursors

Phosphatidic acids are not only key intermediates in glycerophospholipid biosynthesis but are also vital signaling molecules.[6] A highly efficient synthetic strategy involves the regioselective ring-opening of a terminal epoxide with a phosphate nucleophile. This approach, particularly when catalyzed, avoids the use of complex protecting group strategies and prevents acyl migration, a common challenge in lipid synthesis.[6]

Caption: Fig 3. Workflow for Phosphatidic Acid Precursor Synthesis

Protocol 2: Cobalt-Catalyzed Synthesis of a Phosphatidic Acid Precursor

This protocol uses a Co(III)-salen complex to catalyze the efficient and regioselective ring-opening of this compound with dibenzyl phosphate. The benzyl protecting groups on the phosphate can be easily removed in a subsequent step to yield the final phosphatidic acid.

Materials:

  • This compound (1.0 eq.)

  • Dibenzyl phosphate (1.2 eq.)

  • Co(III)(salen)OTs catalyst (e.g., Jacobsen's catalyst analogue) (5 mol%)

  • Anhydrous dichloromethane (DCM) as solvent

  • Reaction vessel with magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a dry, inert atmosphere glovebox or using Schlenk techniques, add the Co(III)(salen)OTs catalyst (0.05 eq.), dibenzyl phosphate (1.2 eq.), and anhydrous DCM to a reaction flask.

  • Addition of Epoxide: Add this compound (1.0 eq.) to the stirred solution.

  • Reaction: Seal the flask and stir the reaction at room temperature for 12-24 hours. Causality Note: The cobalt-salen complex acts as a Lewis acid, coordinating to the epoxide oxygen to activate it towards nucleophilic attack by the phosphate. This catalytic approach allows the reaction to proceed under mild conditions with high regioselectivity for the primary carbon.[6]

  • Monitoring: Monitor the consumption of the epoxide by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired dibenzyl-protected phosphatidic acid precursor.

Safety and Handling

Epoxides are reactive electrophiles and should be handled with care in a well-ventilated chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from acids, bases, and oxidizing agents. It is sensitive to moisture.[2]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a powerful and versatile building block in modern lipid synthesis. Its well-defined reactivity through regioselective ring-opening reactions provides a reliable pathway to complex lipid architectures. The protocols outlined herein for the synthesis of ionizable lipids and phosphatidic acid precursors demonstrate its utility in both drug delivery and chemical biology. By understanding the core mechanisms and applying robust synthetic protocols, researchers can effectively leverage this synthon to advance the development of novel lipid-based technologies.

References

  • The Biosynthesis of Enzymatically Oxidized Lipids - PMC - PubMed Central - NIH. (n.d.).
  • This compound, 7390-81-0 | BroadPharm. (n.d.).
  • News - 1,2-EPOXYTETRADECANE Powers Safer Drug Creation. (2025, December 25).
  • Andringa, R. L. H., Jonker, M., & Minnaard, A. J. (2022). Synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with dibenzyl phosphate. Organic & Biomolecular Chemistry, 20(12), 2445–2449. [Link]

  • This compound | C18H36O | CID 23872 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • New Lipidyl-Cyclodextrins Obtained by Ring Opening of Methyl Oleate Epoxide Using Ball Milling - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Preparation of triglyceride and fatty acid epoxides - Fraunhofer-Gesellschaft. (n.d.).
  • Chemical pathways of epoxidized and hydroxylated fatty acid methyl esters and triglycerides with phosphoric acid - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, September 30). Retrieved January 16, 2026, from [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved January 16, 2026, from [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ring-opening reactions of epoxides: Strong nucleophiles | Organic chemistry - YouTube. (2012, September 29). Retrieved January 16, 2026, from [Link]

  • Ring Opening of Epoxides by Pendant Silanols - SciSpace. (2022, January 18). Retrieved January 16, 2026, from [Link]

  • Bozinovic, N., Atwood, G., Vincent-Rocan, J., MacLeod, K. C., Kairouz, V., & Charette, A. B. (2025). A two-step continuous flow synthesis of multi-tail ionizable lipids. Chemical Communications, 61(95), 17452–17455. [Link]

  • This compound - gsrs. (n.d.). Retrieved January 16, 2026, from [Link]

  • Spinning Green: Lipase-Catalyzed Synthesis of Bioactive Fatty Acid Amides from Renewable Lipid Feedstocks in a Rotating Bed Reactor - PMC - NIH. (2025, October 13). Retrieved January 16, 2026, from [Link]

  • A two-step continuous flow synthesis of multi-tail ionizable lipids - ResearchGate. (2025, October 8). Retrieved January 16, 2026, from [Link]

  • Synthesis of Lysophosphatidylglycerol, a Bioactive Lipid - ResearchGate. (2025, November 27). Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound, 7390-81-0 - The Good Scents Company. (n.d.). Retrieved January 16, 2026, from [Link]

  • Rational Design and Multicomponent Synthesis of Lipid–Peptoid Nanocomposites towards a Customized Drug Delivery System Assembly - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Organic Reaction Mechanisms: Fundamental Concepts, Computational Approaches, and Applications Prepared by - ResearchGate. (2025, August 16). Retrieved January 16, 2026, from [Link]

  • Reactive Intermediates in Organic Chemistry - Structure and Mechanism. (n.d.). Retrieved January 16, 2026, from [Link]

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Application Notes & Protocols: 1,2-Epoxyoctadecane as a Versatile Precursor for High-Performance Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of 1,2-epoxyoctadecane, a bio-renewable C18 alpha-olefin epoxide, as a pivotal precursor for the synthesis of a diverse range of surfactants. Through nucleophilic ring-opening reactions, this versatile intermediate can be efficiently converted into anionic, cationic, nonionic, and amphoteric surfactants. This document provides the scientific rationale, detailed step-by-step protocols, characterization methods, and safety guidelines for researchers, chemists, and drug development professionals exploring the development of novel, high-performance, and sustainable surfactant systems.

Introduction: The Strategic Advantage of this compound

The increasing demand for sustainable and biodegradable materials has driven the chemical industry to explore renewable feedstocks.[1] this compound, derived from C18 fatty acids, represents a key bio-based building block for the synthesis of specialty chemicals. Its strained three-membered epoxide ring is highly susceptible to nucleophilic attack, making it an exceptionally reactive and versatile intermediate for chemical synthesis.[2][3] This reactivity is the cornerstone of its utility in surfactant development, allowing for the direct and often regioselective introduction of various hydrophilic head groups onto the C18 hydrophobic tail.

The primary reaction mechanism involves the ring-opening of the epoxide.[4] This can be catalyzed by either acid or base, and the choice of nucleophile dictates the class of the resulting surfactant. This approach offers a streamlined synthesis pathway to a multitude of surfactant structures from a single, readily available precursor.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 2-Hexadecyloxirane[3]
Synonyms 1,2-Octadecene oxide[3]
CAS Number 7390-81-0
Molecular Formula C₁₈H₃₆O[3][5]
Molecular Weight 268.48 g/mol [3]
Appearance White waxy solid[2]
Reactivity Incompatible with strong acids, bases, and peroxides. Sensitive to moisture.[2][3]

Synthetic Strategy: A Modular Approach to Surfactant Classes

The core principle for converting this compound into a surfactant is the attachment of a polar head group by ring-opening the epoxide. The choice of nucleophile determines the resulting surfactant's classification and properties.

G cluster_precursor Precursor cluster_nucleophiles Nucleophilic Head Group Precursors cluster_surfactants Resulting Surfactant Classes precursor This compound (Hydrophobic Tail + Reactive Group) anionic_nuc Bisulfite (HSO₃⁻) Amino Acid (e.g., Glycine) precursor->anionic_nuc Ring-Opening Reaction cationic_nuc Amine (e.g., R₂NH) + Quaternizing Agent precursor->cationic_nuc nonionic_nuc Polyethylene Glycol (PEG) Ethanolamine precursor->nonionic_nuc amphoteric_nuc Amino Acid (e.g., Sarcosine) precursor->amphoteric_nuc anionic_surf Anionic Surfactant (e.g., Hydroxy Sulfonate) anionic_nuc->anionic_surf cationic_surf Cationic Surfactant (e.g., Quaternary Ammonium) cationic_nuc->cationic_surf nonionic_surf Nonionic Surfactant (e.g., PEG Ether) nonionic_nuc->nonionic_surf amphoteric_surf Amphoteric Surfactant (e.g., Betaine-like) amphoteric_nuc->amphoteric_surf

Figure 1: General workflow for synthesizing diverse surfactant classes.

Experimental Protocols

Safety Precaution: this compound is incompatible with strong acids and bases and is sensitive to moisture.[2][3] All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of an Anionic Surfactant (Sodium 2-hydroxyoctadecane-1-sulfonate)

This protocol describes the synthesis of a β-hydroxy sulfonate, a class of anionic surfactants known for their wetting and dispersing properties. The reaction proceeds via the nucleophilic addition of a bisulfite ion to the epoxide ring.[6]

Materials:

  • This compound (1.0 eq)

  • Sodium Bisulfite (NaHSO₃) (1.2 eq)

  • Isopropanol

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 26.8 g, 0.1 mol) in isopropanol (100 mL).

  • Nucleophile Addition: In a separate beaker, prepare a solution of sodium bisulfite (e.g., 12.5 g, 0.12 mol) in deionized water (50 mL). Add this aqueous solution to the flask containing the epoxide.

  • Reaction Conditions: Heat the biphasic mixture to reflux (approx. 85-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by the disappearance of the insoluble epoxide, leading to a homogenous solution. The reaction is typically complete within 6-12 hours.

  • Work-up and Isolation:

    • After cooling to room temperature, remove the isopropanol under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution may be washed with a non-polar solvent like hexane to remove any unreacted epoxide.

    • The aqueous phase is then dried (e.g., lyophilized or evaporated) to yield the sodium 2-hydroxyoctadecane-1-sulfonate product as a white solid.

  • Characterization: Confirm the structure using FTIR (appearance of -OH and S=O stretches) and ¹H NMR spectroscopy.

Protocol 2: Synthesis of a Cationic Surfactant (N-(2-hydroxyoctadecyl)-N,N,N-trimethylammonium bromide)

This two-step protocol first creates a tertiary amino alcohol, which is then quaternized to produce a cationic surfactant. Cationic surfactants are widely used as fabric softeners, biocides, and corrosion inhibitors.[7]

Step A: Synthesis of N-(2-hydroxyoctadecyl)-N,N-dimethylamine Materials:

  • This compound (1.0 eq)

  • Dimethylamine (40% solution in water) (2.0 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 26.8 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask.

  • Amine Addition: Add the aqueous dimethylamine solution (e.g., 22.5 g, 0.2 mol) to the flask.

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction by TLC until the epoxide is consumed.

  • Isolation: Cool the reaction mixture and remove the solvent and excess dimethylamine under reduced pressure. The resulting crude N-(2-hydroxyoctadecyl)-N,N-dimethylamine can be used directly in the next step.

Step B: Quaternization Materials:

  • Crude product from Step A (1.0 eq)

  • Methyl Bromide (CH₃Br) or Methyl Iodide (CH₃I) (1.1 eq)

  • Acetone or Acetonitrile

  • Pressure-rated flask (if using methyl bromide)

Procedure:

  • Reaction Setup: Dissolve the crude amino alcohol in acetone (150 mL).

  • Quaternization: Add methyl bromide or methyl iodide dropwise to the solution at room temperature. Caution: Methyl halides are toxic and volatile.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. The quaternary ammonium salt will often precipitate from the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.

  • Characterization: Confirm structure using ¹H NMR (appearance of N⁺-(CH₃)₃ signal) and ESI-MS.

Protocol 3: Synthesis of a Nonionic Surfactant (Polyethylene Glycol Ether of 2-hydroxyoctadecane)

Nonionic surfactants are valued for their low irritation potential, stability in hard water, and excellent emulsifying properties.[8] This protocol utilizes a base-catalyzed ring-opening with polyethylene glycol (PEG).[9][10]

Materials:

  • This compound (1.0 eq)

  • Polyethylene Glycol (e.g., PEG 400) (1.1 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (catalytic amount, e.g., 0.05 eq)

  • Toluene (optional, as solvent)

  • Round-bottom flask with Dean-Stark trap (if using toluene) or setup for vacuum distillation.

Procedure:

  • Catalyst Activation: To a flask containing PEG 400 (e.g., 44.0 g, 0.11 mol), add a catalytic amount of NaOH (e.g., 0.2 g, 0.005 mol). Heat the mixture to 100-120 °C under vacuum or with a nitrogen purge to remove any water, forming the alkoxide catalyst in situ.

  • Epoxide Addition: Cool the mixture slightly (to ~90 °C) and add this compound (e.g., 26.8 g, 0.1 mol) dropwise with good stirring. An exotherm may be observed.

  • Reaction Conditions: After the addition is complete, heat the mixture to 110-130 °C for 4-6 hours. Monitor the reaction by measuring the epoxide equivalent weight or by TLC.

  • Neutralization and Isolation: Cool the reaction to ~70 °C and neutralize the catalyst with an acid (e.g., phosphoric acid or acetic acid). The resulting product is the crude nonionic surfactant, which can be used as is or purified further if necessary.

  • Characterization: Confirm structure using FTIR (disappearance of epoxide peak, presence of broad -OH and C-O-C ether stretches) and ¹H NMR.

Protocol 4: Synthesis of an Amphoteric Surfactant (N-(2-hydroxyoctadecyl)-N-methylglycine)

Amphoteric (zwitterionic) surfactants possess both positive and negative charges, making them exceptionally mild and useful in personal care products.[11] This synthesis uses N-methylglycine (sarcosine) to open the epoxide ring.[12][13]

Materials:

  • This compound (1.0 eq)

  • Sodium Sarcosinate (Sodium N-methylglycinate) (1.2 eq)

  • Ethanol/Water (e.g., 2:1 v/v)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Suspend this compound (e.g., 26.8 g, 0.1 mol) and sodium sarcosinate (e.g., 13.3 g, 0.12 mol) in a 2:1 mixture of ethanol and water (150 mL).

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring for 12-24 hours. The reaction should become homogeneous as it proceeds.

  • Work-up and Isolation:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to the isoelectric point (typically pH 4-6) with dilute HCl. The product may precipitate at this point.

    • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. Alternatively, the entire solution can be dried to yield the product mixed with salt (NaCl), which may be acceptable for some applications or require further purification (e.g., dialysis or recrystallization).

  • Characterization: Confirm structure using ¹H NMR and ESI-MS. The zwitterionic nature can be confirmed by observing its pH-dependent solubility.

Characterization of Synthesized Surfactants

Proper characterization is essential to confirm the successful synthesis and to evaluate the performance of the new surfactant.

Structural Confirmation
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. For example, the disappearance of the epoxide peak (~850-950 cm⁻¹) and the appearance of a broad hydroxyl (-OH) peak (~3200-3600 cm⁻¹) are key indicators of a successful ring-opening reaction.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the attachment of the head group and the regioselectivity of the ring-opening.[1][14]

Performance Evaluation

The efficacy of a surfactant is determined by its ability to lower surface tension and form micelles.

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. It is a fundamental measure of surfactant efficiency.[15]

    • Surface Tension Method: The surface tension of a series of surfactant solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of concentration will show a sharp break point, which corresponds to the CMC.[16][17]

    • Conductivity Method: This method is suitable for ionic surfactants. The conductivity of the solution is plotted against concentration. A change in the slope of the line indicates micelle formation, and the intersection point corresponds to the CMC.[16]

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Analysis & Application synthesis Execute Synthesis Protocol (1, 2, 3, or 4) purification Isolate & Purify Crude Product synthesis->purification structure Structural Confirmation (FTIR, NMR, MS) purification->structure Validate Structure performance Performance Evaluation (CMC, Surface Tension) purification->performance Measure Properties data Analyze Data & Determine Properties structure->data performance->data application Formulation Development (e.g., Emulsions, Cleansers) data->application

Figure 2: Workflow from synthesis to application evaluation.

Table 2: Summary of Characterization Techniques
TechniquePurposeKey Information Obtained
FTIR Functional Group AnalysisConfirmation of epoxide ring-opening (-OH stretch), presence of head group moieties (S=O, C=O, C-O-C).[1]
NMR Detailed Structural ElucidationConnectivity of atoms, confirmation of head group attachment, regiochemistry.[14]
Tensiometry Performance EvaluationDetermination of Critical Micelle Concentration (CMC) and surface tension reduction capability (γcmc).[18][19]
Conductometry Performance Evaluation (Ionic)Determination of CMC for anionic, cationic, and amphoteric surfactants.[16]

References

  • Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC).
  • Rist, Ø., & Carlsen, P. H. J. (2005). Synthesis of hydroxy sulfonate surfactants. Molecules, 10(9), 1169-1178.
  • Rist, Ø., & Carlsen, P. H. J. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules (Basel, Switzerland), 10(9), 1169–1178.
  • Scilit. (n.d.). Synthesis and characterization of surfactants via epoxidation of tall oil fatty acid.
  • ResearchGate. (2020). Surface tension model for surfactant solutions at the critical micelle concentration.
  • MDPI. (2020). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Molecules, 25(18), 4291.
  • arXiv. (2014). Surface tension model for surfactant solutions at the critical micelle concentration.
  • ACS Sustainable Chemistry & Engineering. (2023). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate Esters. ACS Sustainable Chemistry & Engineering, 11(5), 1947-1959.
  • Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration.
  • White Rose Research Online. (2023). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate.
  • Scilit. (n.d.). Synthesis and characterization of surfactants via epoxidation of tall oil fatty acid.
  • ResearchGate. (2019). Synthesis and performance of surfactants based on epoxidized methyl oleate and glycerol.
  • ResearchGate. (2005). (PDF) Synthesis of Hydroxy Sulfonate Surfactants.
  • Scilit. (n.d.). Synthesis of β-hydroxy sulfones via opening of hydrophilic epoxides with zinc sulfinates in aqueous media.
  • Semantic Scholar. (2020). Synthesis and Properties of Cleavable Quaternary Ammonium Compounds.
  • Neutronco. (n.d.). REACTIONS AND SYNTHESIS IN SURFACTANT SYSTEMS.
  • Sanyo Chemical. (n.d.). Introduction to Amphoteric Surfactant.
  • MDPI. (2019).
  • MDPI. (2023). Synthesis and Aggregation Behavior of Hexameric Quaternary Ammonium Salt Surfactant Tz-6C12QC. Polymers, 15(22), 4425.
  • PMC. (2021). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. International Journal of Molecular Sciences, 22(16), 8892.
  • ResearchGate. (2013). Synthesis of Quaternary Ammonium Salt Cationic Surfactant with Long-Chain Alkyl and Epoxy Groups.
  • ResearchGate. (2014). Synthesis of amino acid type amphoteric fluorocarbon surfactant and its application in extinguishing agent.
  • Sinocure Chemical Group. (n.d.). Polyoxyethylene Nonionic Surfactants: Synthesis, Industrial Applications, and Eco-Friendly Innovations.
  • NOAA. (n.d.). This compound.
  • Comptes Rendus de l'Académie des Sciences. (2017). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review.
  • Chalmers Research. (2017). Development of amino acid-based surfactants: from synthesis to applications.
  • Scribd. (n.d.). Nonionic Surfactants Organic Chemistry Volume 72 of Surfactants Science Series.
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  • ResearchGate. (2010). Synthesis of non-ionic, polyethylene glycol ester based surfactant as emulsifier for water – in – oil systems.
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Polymerization of 1,2-Epoxyoctadecane: A Detailed Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Epoxyoctadecane, a long-chain terminal epoxide, serves as a valuable monomer for the synthesis of polyethers with unique properties. The presence of the long C16 alkyl chain imparts hydrophobicity, flexibility, and a low glass transition temperature to the resulting polymer, poly(this compound). These characteristics make it a material of significant interest for applications in drug delivery, specialty lubricants, surfactants, and as a toughening agent in polymer blends.[1] This guide provides a comprehensive overview of the primary methods for the polymerization of this compound, including detailed experimental protocols for cationic, anionic, and coordination polymerization. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Understanding the Polymerization of Epoxides

The polymerization of epoxides proceeds via a ring-opening mechanism, where the strained three-membered ether ring is opened by a catalytic or initiating species. This process can be initiated by cationic, anionic, or coordination catalysts, each offering distinct advantages and challenges in controlling the polymer's molecular weight, architecture, and stereochemistry. A critical consideration in all epoxide polymerizations is the rigorous exclusion of moisture and other protic impurities, as they can act as chain transfer or terminating agents, leading to poor control over the polymerization process.[2]

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of epoxides is typically initiated by Lewis acids or Brønsted acids. The reaction proceeds through an oxonium ion intermediate, which is susceptible to attack by the monomer. While effective for many epoxides, CROP of long-chain epoxides like this compound can sometimes be complicated by side reactions, such as chain transfer to the polymer backbone, which can lead to branched structures. However, under carefully controlled conditions, living cationic polymerization can be achieved, allowing for the synthesis of well-defined block copolymers.[3][4]

Mechanism of Cationic Polymerization

The cationic polymerization of this compound initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), involves the following key steps:

  • Initiation: The Lewis acid coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack. This can lead to the formation of a carbocationic species or proceed via a concerted mechanism.

  • Propagation: A neutral monomer molecule attacks the activated initiator-monomer complex, leading to the opening of the epoxide ring and the formation of a new oxonium ion at the chain end. This process repeats, propagating the polymer chain.

  • Chain Transfer (potential side reaction): The growing polymer chain can react with another monomer molecule or with the polymer backbone, leading to the termination of one chain and the initiation of another. This can broaden the molecular weight distribution.

  • Termination: The polymerization is terminated by the addition of a nucleophile, such as water or an alcohol, which quenches the active cationic center.

Diagram: Cationic Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_char Characterization prep_glass Flame-dry glassware under vacuum prep_monomer Distill this compound over CaH₂ prep_solvent Dry and distill solvent (e.g., CH₂Cl₂) prep_initiator Purify initiator (e.g., BF₃·OEt₂) dissolve Dissolve monomer in solvent under inert atmosphere prep_initiator->dissolve cool Cool solution to 0°C dissolve->cool initiate Add BF₃·OEt₂ dropwise cool->initiate polymerize Stir at 0°C for prescribed time initiate->polymerize terminate Quench with methanol polymerize->terminate precipitate Precipitate in cold methanol terminate->precipitate filter Filter and wash polymer precipitate->filter dry Dry under vacuum filter->dry gpc GPC (Mn, Mw, PDI) dry->gpc nmr NMR (Structure)

Caption: Experimental workflow for cationic polymerization.

Protocol: Cationic Polymerization of this compound with BF₃·OEt₂

This protocol describes a general procedure for the cationic polymerization of this compound to synthesize a low to moderate molecular weight polyether.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Boron trifluoride etherate (BF₃·OEt₂, freshly distilled)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to eliminate any adsorbed moisture.

  • Monomer and Solvent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of freshly distilled this compound in anhydrous dichloromethane under a positive pressure of argon. A typical monomer concentration is in the range of 1-2 M.

  • Initiation: Cool the monomer solution to 0°C using an ice bath. While stirring vigorously, slowly add a calculated amount of freshly distilled BF₃·OEt₂ via syringe. The initiator concentration can be varied to target different molecular weights; a typical monomer-to-initiator ratio is between 50:1 and 200:1.[5]

  • Polymerization: Allow the reaction to proceed at 0°C. The polymerization of long-chain epoxides can be relatively slow; reaction times of 12 to 24 hours are common. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture.

  • Purification:

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer several times with fresh cold methanol to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using polystyrene or poly(ethylene oxide) standards.[6][7]

    • Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.[8]

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization of epoxides is initiated by strong nucleophiles, such as alkoxides or organometallic compounds.[9] This method often proceeds in a living manner, providing excellent control over molecular weight and allowing for the synthesis of well-defined block copolymers.[10] However, AROP is extremely sensitive to protic impurities, and rigorous purification of all reagents and solvents is paramount for success.

Mechanism of Anionic Polymerization

The anionic polymerization of this compound initiated by a potassium alkoxide involves the following steps:

  • Initiation: The alkoxide initiator attacks one of the carbon atoms of the epoxide ring in an Sₙ2 reaction, leading to the ring-opening and the formation of a new, larger alkoxide species.

  • Propagation: The newly formed alkoxide at the chain end attacks another monomer molecule, propagating the polymer chain. This process continues until all the monomer is consumed.

  • Termination (deliberate): In a living polymerization, there is no inherent termination step. The polymerization is terminated by the intentional addition of a proton source, such as methanol or water.

Diagram: Anionic Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RO- RO⁻ K⁺ epoxide1 This compound RO-->epoxide1 Nucleophilic Attack intermediate1 RO-CH₂(C₁₆H₃₃)CH-O⁻ K⁺ epoxide1->intermediate1 Ring Opening epoxide2 n (this compound) intermediate1->epoxide2 Attack by growing chain polymer RO-[CH₂(C₁₆H₃₃)CH-O]ₙ-CH₂(C₁₆H₃₃)CH-O⁻ K⁺ epoxide2->polymer terminator CH₃OH polymer->terminator Protonation final_polymer RO-[CH₂(C₁₆H₃₃)CH-O]ₙ-CH₂(C₁₆H₃₃)CH-OH + CH₃O⁻ K⁺ terminator->final_polymer

Caption: Key steps in the anionic polymerization of this compound.

Protocol: Anionic Polymerization of this compound with Potassium Alkoxide

This protocol outlines the synthesis of poly(this compound) with good control over molecular weight.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Potassium tert-butoxide or another potassium alkoxide

  • Tetrahydrofuran (THF, anhydrous, distilled from sodium/benzophenone ketyl)

  • Methanol (anhydrous, degassed)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven at 120°C overnight and assemble hot under a stream of inert gas.

  • Initiator Preparation: In a flame-dried Schlenk flask, dissolve a precise amount of potassium tert-butoxide in anhydrous THF under an inert atmosphere. The initiator concentration should be accurately known.

  • Polymerization:

    • In a separate, flame-dried Schlenk flask, dissolve the desired amount of purified this compound in anhydrous THF.

    • Cool both the initiator and monomer solutions to -30°C to -10°C. Lower temperatures can help to minimize side reactions.[11]

    • Slowly add the initiator solution to the stirred monomer solution via a cannula.

    • Allow the polymerization to proceed at the selected temperature for several hours (e.g., 6-12 hours). The reaction is typically complete when the solution becomes viscous.

  • Termination: Terminate the living polymerization by adding a small amount of degassed, anhydrous methanol.

  • Purification:

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

    • Collect the polymer by filtration and wash it thoroughly with fresh methanol.

    • Dry the polymer in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Characterize the polymer using GPC and NMR as described in the cationic polymerization protocol.

Coordination Polymerization

Coordination polymerization, often employing Ziegler-Natta type catalysts, can also be used for the polymerization of epoxides.[12] These catalyst systems, typically involving a transition metal compound and an organoaluminum co-catalyst, can offer a high degree of stereocontrol, potentially leading to isotactic or syndiotactic polymers. The mechanism is complex and involves the coordination of the monomer to the transition metal center followed by insertion into the metal-alkyl bond.

Protocol: Coordination Polymerization of this compound with a Ziegler-Natta Catalyst

This protocol provides a general guideline for the coordination polymerization of this compound. The specific catalyst composition and reaction conditions can significantly influence the outcome and should be optimized based on literature precedents for similar long-chain epoxides.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Titanium tetrachloride (TiCl₄) or other transition metal halide

  • Triethylaluminum (Al(C₂H₅)₃) or other organoaluminum compound

  • Toluene or Heptane (anhydrous)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Glassware and Reagent Preparation: All manipulations must be carried out under a strictly inert atmosphere using Schlenk techniques due to the high reactivity of the catalyst components with air and moisture. All glassware must be flame-dried. Solvents must be rigorously dried and deoxygenated.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask, suspend or dissolve the transition metal halide (e.g., TiCl₄) in anhydrous toluene.

    • Cool the suspension to a low temperature (e.g., -78°C).

    • Slowly add the organoaluminum co-catalyst (e.g., triethylaluminum) to the stirred suspension. The molar ratio of Al to Ti is a critical parameter and typically ranges from 2:1 to 5:1.

    • Allow the catalyst mixture to age at a specific temperature for a defined period (e.g., 30-60 minutes) to form the active catalytic species.

  • Polymerization:

    • In a separate Schlenk flask, dissolve the purified this compound in anhydrous toluene.

    • Transfer the monomer solution to the catalyst suspension via a cannula.

    • Slowly warm the reaction mixture to the desired polymerization temperature (e.g., 25-50°C) and stir for the required reaction time (typically several hours).

  • Termination and Purification:

    • Terminate the polymerization by adding acidified methanol to decompose the catalyst.

    • Filter the reaction mixture to remove the catalyst residues.

    • Precipitate the polymer by pouring the filtrate into a large volume of methanol.

    • Collect, wash, and dry the polymer as described in the previous protocols.

  • Characterization: Analyze the polymer's molecular weight, PDI, and structure using GPC and NMR. The stereoregularity of the polymer can be investigated using ¹³C NMR spectroscopy.

Comparative Overview of Polymerization Methods

FeatureCationic PolymerizationAnionic PolymerizationCoordination Polymerization
Initiator/Catalyst Lewis acids (e.g., BF₃·OEt₂), Brønsted acidsStrong nucleophiles (e.g., potassium alkoxides, organolithiums)Ziegler-Natta type catalysts (e.g., TiCl₄/Al(C₂H₅)₃)
Control over MW Moderate to good (can be living)Excellent (typically living)Good to excellent
PDI Can be broad due to side reactions (<1.5)Very narrow (<1.2)Narrow to broad, depending on catalyst
Stereocontrol Generally poorGenerally poorCan be high (isotactic or syndiotactic)
Sensitivity to Impurities High (water, alcohols)Extremely high (protic impurities)Extremely high (air, moisture)
Typical Solvents Chlorinated hydrocarbons (e.g., CH₂Cl₂)Ethers (e.g., THF)Aliphatic or aromatic hydrocarbons (e.g., toluene, heptane)
Reaction Temperature Low (e.g., 0°C)Low to moderate (e.g., -30°C to 25°C)Moderate (e.g., 25°C to 50°C)

Applications of Poly(this compound)

The unique properties of poly(this compound) stemming from its long alkyl side chains make it a promising material for a variety of applications:

  • Drug Delivery: The hydrophobic nature of the polymer makes it suitable for encapsulating and delivering hydrophobic drugs. Its biocompatibility and biodegradability are also advantageous in this context.

  • Lubricants and Flow Improvers: The flexible polymer backbone and long alkyl side chains can impart desirable rheological properties, making it useful as a viscosity index improver or a pour point depressant in lubricating oils.

  • Surfactants and Emulsifiers: Block copolymers containing a poly(this compound) segment can act as effective non-ionic surfactants for stabilizing emulsions.

  • Polymer Blends and Composites: It can be used as a toughening agent or a plasticizer to improve the mechanical properties of other polymers.

Conclusion

The polymerization of this compound offers a versatile platform for the synthesis of functional polyethers with tailored properties. The choice of polymerization method—cationic, anionic, or coordination—will depend on the desired polymer characteristics, such as molecular weight control, stereochemistry, and architectural complexity. Success in each of these methods hinges on the rigorous control of reaction conditions and the exclusion of impurities. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and characterize poly(this compound) for a wide range of innovative applications.

References

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Application and Protocol Guide for Reactions of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Long-Chain Epoxides

1,2-Epoxyoctadecane is a long-chain terminal epoxide, a class of molecules that serve as highly valuable intermediates in organic synthesis. The inherent reactivity of the strained three-membered oxirane ring allows for a variety of regioselective transformations, leading to the production of vicinal diols, β-amino alcohols, and other functionalized long-chain hydrocarbons.[1][2][3] These products are of significant interest in the development of pharmaceuticals, surfactants, lubricants, and advanced polymers.[2][3] This guide provides detailed experimental protocols for key reactions of this compound, with an emphasis on the underlying chemical principles that govern these transformations.

Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other reagents. This compound is a skin and eye irritant.[4][5] Epoxides are also incompatible with strong acids, caustics, and peroxides, and can undergo violent polymerization when heated or in the presence of certain catalysts.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4]

Core Reactions and Detailed Protocols

Acid-Catalyzed Ring-Opening: Synthesis of Octadecane-1,2-diol

The acid-catalyzed hydrolysis of epoxides is a fundamental reaction that proceeds readily to yield vicinal diols.[6][7] The reaction mechanism involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water.[7] In the case of terminal epoxides like this compound, the attack of the nucleophile (water) occurs at the less sterically hindered primary carbon in an SN2-like fashion.[7]

Experimental Workflow: Acid-Catalyzed Hydrolysis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in THF B Add dilute H2SO4 A->B Step 1 C Stir at room temperature B->C Step 2 D Neutralize with NaHCO3 C->D Step 3 E Extract with Ethyl Acetate D->E Step 4 F Dry, Filter, and Concentrate E->F Step 5 G Purify by Column Chromatography F->G Step 6

Caption: Workflow for the synthesis of Octadecane-1,2-diol.

Protocol: Synthesis of Octadecane-1,2-diol

ParameterValueRationale
Reactants This compound (1.0 eq), Dilute H₂SO₄ (0.1 M)Sulfuric acid acts as a catalyst to protonate the epoxide, making it more susceptible to nucleophilic attack.
Solvent Tetrahydrofuran (THF)/Water (10:1)THF is used to solubilize the long-chain, nonpolar epoxide, while water serves as the nucleophile.
Temperature Room TemperatureThe high ring strain of the epoxide allows for ring-opening under mild conditions.[6]
Reaction Time 4-6 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up Saturated NaHCO₃ solution, Ethyl AcetateSodium bicarbonate neutralizes the acidic catalyst. Ethyl acetate is used for extraction of the diol.

Step-by-Step Procedure:

  • To a solution of this compound (2.68 g, 10 mmol) in THF (50 mL), add 0.1 M sulfuric acid (5 mL).

  • Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC.

  • Upon completion, carefully add saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford octadecane-1,2-diol.

Base-Catalyzed Ring-Opening with Amines: Synthesis of β-Amino Alcohols

The reaction of epoxides with amines is a cornerstone for the synthesis of β-amino alcohols, which are crucial structural motifs in many pharmaceuticals.[8][9] This reaction can be catalyzed by both acids and bases, or even proceed under neutral conditions, sometimes in the absence of a solvent.[10][11][12] Under basic or neutral conditions, the reaction follows an SN2 mechanism where the amine directly attacks one of the epoxide carbons. For terminal epoxides, this attack preferentially occurs at the less sterically hindered primary carbon.[7]

Experimental Workflow: Aminolysis of this compound

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix this compound and Amine B Heat under solvent-free conditions A->B Step 1 C Cool to room temperature B->C Step 2 D Purify by Column Chromatography C->D Step 3

Caption: Workflow for the synthesis of a β-amino alcohol.

Protocol: Synthesis of 2-(Butylamino)octadecan-1-ol

ParameterValueRationale
Reactants This compound (1.0 eq), Butylamine (1.2 eq)A slight excess of the amine is used to ensure complete consumption of the epoxide.
Solvent Solvent-freeMany amine-epoxide reactions proceed efficiently without a solvent, offering a greener and more atom-economical approach.[10][11]
Temperature 80-90 °CHeating is often required to overcome the activation energy for the ring-opening, especially with less nucleophilic amines.
Reaction Time 12-18 hoursReaction progress should be monitored by TLC or GC-MS.
Work-up Direct purificationIn many cases, the product can be purified directly from the reaction mixture after cooling.

Step-by-Step Procedure:

  • In a sealed reaction vessel, combine this compound (2.68 g, 10 mmol) and butylamine (0.88 g, 12 mmol).

  • Heat the mixture at 90 °C with stirring for 16 hours.

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting crude oil directly by flash column chromatography on silica gel (DCM:Methanol gradient) to yield 2-(butylamino)octadecan-1-ol.

Characterization of Products

The successful synthesis of the target molecules should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the ring-opening.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of a broad O-H stretch in the diol and amino alcohol products, and the disappearance of the characteristic epoxide C-O stretch.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider using a catalyst (e.g., a Lewis acid like Yb(OTf)₃ for aminolysis).
Product loss during work-upEnsure proper pH adjustment during extraction. Use a continuous extraction apparatus for highly water-soluble products.
Formation of Byproducts Polymerization of the epoxideAvoid high temperatures and strong acidic conditions.[5] Use a milder catalyst or catalyst-free conditions if possible.
Dialkylation of the amineUse a larger excess of the amine to favor mono-alkylation.

Conclusion

This compound is a versatile building block for the synthesis of valuable long-chain functionalized molecules. The protocols detailed in this guide for the synthesis of octadecane-1,2-diol and β-amino alcohols provide a solid foundation for researchers. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, these procedures can be adapted and optimized for the synthesis of a wide array of derivatives for various applications in research and development.

References

  • MDPI. (n.d.). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Retrieved from [Link]

  • Taylor & Francis Online. (2011). Facile Synthesis of Aminoalcohols by Ring Opening of Epoxides Under Solvent Free Conditions. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US5344946A - Process for the preparation of vicinal diols and/or epoxides.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of different long-chain epoxides and alkyl glycidyl ethers. Retrieved from [Link]

  • Journal of Lipid Research. (n.d.). Synthesis of epoxide and vicinal diol regioisomers from docosahexaenoate methyl esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Wiley Online Library. (2020). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Retrieved from [Link]

  • Wiley Analytical Science. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Retrieved from [Link]

  • Google Patents. (n.d.). CA1319153C - Process for producing vicinal diols.
  • PubMed. (2020). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Retrieved from [Link]

  • TCI Chemicals. (2016). 1,2-Epoxydecane - SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). 1,2-Epoxycyclo-octanes: effect of unsaturation on the course of ring opening and rearrangement with acids. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 7390-81-0. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring Opening Reactions of Epoxides. A Review. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]

  • datapdf.com. (1979). 9a,lOa-epoxy-7,8,9,1O-tetrahydro BP ((+)-2, Figure 1) as an only (+). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Retrieved from [Link]

  • SciELO México. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Retrieved from [Link]

  • Beilstein Journals. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Retrieved from [Link]

  • PubMed. (2006). Catalytic Hydrogenation of Alpha,beta-Epoxy Ketones to Form Beta-Hydroxy Ketones Mediated by an NADH Coenzyme Model. Retrieved from [Link]

  • CAS.org. (n.d.). This compound - Common Chemistry. Retrieved from [Link]

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Application Notes and Protocols: 1,2-Epoxyoctadecane as a Reactive Diluent for Epoxy Systems

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to Reactive Diluents and 1,2-Epoxyoctadecane

Epoxy resin systems are renowned for their exceptional mechanical strength, chemical resistance, and adhesion, making them indispensable in applications ranging from high-performance coatings and adhesives to advanced composites.[1] However, many high-performance epoxy resins, particularly those based on bisphenol-A (BPA) or bisphenol-F (BPF), exhibit high viscosity in their liquid state. This high viscosity can impede processing and application, making tasks like wetting-out fillers and fibers, achieving thin film thicknesses, or ensuring void-free castings challenging.

To mitigate this, formulators employ diluents to reduce the viscosity of the resin system.[2] Diluents are categorized into two main types: non-reactive and reactive. Non-reactive diluents simply solvate the resin and curing agent, reducing viscosity without participating in the chemical cross-linking reaction.[3] While effective, they can become trapped within the cured polymer matrix, potentially leaching out over time and compromising the material's long-term mechanical and thermal properties.[4]

Reactive diluents , conversely, are low-viscosity epoxy-functional compounds that co-react with the curing agent and become permanently incorporated into the polymer backbone.[3] This approach reduces system viscosity while minimizing the negative impacts on the final cured properties.

This compound (CAS: 7390-81-0) is a long-chain aliphatic monofunctional epoxide that serves as a specialized reactive diluent.[5] Its unique structure, comprising a terminal epoxide ring and a long sixteen-carbon (hexadecyl) aliphatic tail, imparts distinct characteristics to an epoxy formulation.[6] The primary function is to significantly lower the viscosity of the base resin. Furthermore, the long, flexible aliphatic chain introduces a degree of flexibility and hydrophobicity into the otherwise rigid and often brittle epoxy network, which can enhance properties like impact strength and water resistance.[7][8] This document provides a comprehensive guide for researchers and formulators on the effective use of this compound.

Section 2: Physicochemical Properties and Specifications

This compound is a waxy solid at room temperature, necessitating gentle warming for incorporation into liquid epoxy resins.[9][10] Its key properties are summarized in the table below.

Table 1: Properties of this compound

Property Value Source(s)
CAS Number 7390-81-0 [6][11]
IUPAC Name 2-Hexadecyloxirane [6][9]
Synonyms 1,2-Octadecylene Oxide, Hexadecyloxirane [6][12]
Molecular Formula C₁₈H₃₆O [11]
Molecular Weight 268.48 g/mol [11][13]
Appearance White waxy or chunky solid [9][14]
Melting Point ~26 °C (79 °F) [6][9]
Boiling Point 137 °C at 0.5 mmHg (279 °F) [6][9]
Density 0.83 g/cm³ at 20 °C (68 °F) [6][9]

| Solubility | Insoluble in water |[6][10] |

Chemical Structure of this compound cluster_main C16H33 CH₃(CH₂)₁₅— CH CH C16H33->CH CH2 CH₂ CH->CH2 O O CH2->O O->CH

Caption: Chemical structure of this compound.

Section 3: Mechanism of Action

The efficacy of this compound as a reactive diluent stems from the reactivity of its terminal oxirane (epoxide) ring.[15] During the curing process, this ring is opened by nucleophilic attack from the curing agent, typically an amine.

The reaction proceeds via the same mechanism as the primary epoxy resin. For example, with a primary amine curing agent (R'-NH₂), the active hydrogens on the amine nitrogen attack one of the carbon atoms of the epoxide ring.[16] This reaction covalently bonds the diluent into the polymer network, preventing it from leaching out.

Curing Reaction Mechanism cluster_product amine R'—NH₂ (Amine Curing Agent) plus + epoxide CH₂(O)CH—C₁₆H₃₃ (this compound) arrow Nucleophilic Attack product R'—NH—CH₂—CH(OH)—C₁₆H₃₃ (Incorporated Diluent) arrow->product

Caption: Amine curing agent reacts with this compound.

Impact on Polymer Network and Properties:

  • Reduced Cross-link Density: As a monofunctional epoxide, each molecule of this compound terminates a chain extension rather than creating a cross-link. This lowers the overall cross-link density of the polymer, which typically leads to a more flexible but less thermally and chemically resistant material.

  • Increased Flexibility and Toughness: The long, flexible C₁₆ aliphatic chain acts as an internal plasticizer, increasing the polymer's ability to absorb energy before fracturing. This can significantly improve impact strength and toughness.

  • Enhanced Hydrophobicity: The large, non-polar alkyl tail increases the hydrophobicity of the cured resin surface, which can improve water resistance and reduce moisture uptake.

Section 4: Health and Safety Precautions

This compound, like most epoxides and curing agents, requires careful handling to minimize health risks. Users must consult the Safety Data Sheet (SDS) before use.[17]

  • Irritation: Causes skin irritation and serious eye irritation.[6][17]

  • Respiratory: May cause respiratory irritation.[6]

  • Reactivity: Epoxides are highly reactive and can polymerize in the presence of catalysts or heat.[6] They are incompatible with strong acids, caustics, and peroxides.[6]

Recommended Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Work in a well-ventilated area or use a chemical fume hood.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[6]

Section 5: Experimental Protocol: Formulation and Characterization

This protocol provides a framework for evaluating the effect of this compound on a standard liquid epoxy resin system.

Objective: To quantify the effects of adding this compound on the viscosity, gel time, and hardness of a standard bisphenol-A based epoxy resin cured with an amine hardener.

Materials and Equipment:

  • Epoxy Resin: Standard liquid diglycidyl ether of bisphenol A (DGEBA) resin.

  • Reactive Diluent: this compound (CAS 7390-81-0).

  • Curing Agent: A suitable amine curing agent (e.g., a cycloaliphatic amine).

  • Equipment:

    • Top-loading balance (±0.01 g precision).

    • Hot plate with magnetic stirring.

    • Disposable mixing cups and stirring rods.

    • Viscometer (e.g., Brookfield or cone-and-plate type).

    • Stopwatch.

    • Curing oven.

    • Shore D durometer for hardness testing.

    • Molds for casting test specimens.

Experimental Workflow arrow arrow prep 1. Prepare Materials (Resin, Diluent, Curing Agent) formulate 2. Formulate Blends (Varying % of Diluent) prep->formulate mix 3. Mix and Degas (Ensure Homogeneity) formulate->mix char_uncured 4. Characterize Uncured Mix (Viscosity, Gel Time) mix->char_uncured cast 5. Cast Samples (Pour into Molds) mix->cast analyze 8. Analyze Data (Compare Formulations) char_uncured->analyze cure 6. Cure Samples (Specified Temp & Time) cast->cure char_cured 7. Characterize Cured Solid (Hardness, Visual Inspection) cure->char_cured char_cured->analyze

Caption: Workflow for epoxy formulation and characterization.

Step-by-Step Procedure:

  • Preparation of Resin/Diluent Blends:

    • Label four mixing cups: Control (0%), 5%, 10%, and 15% diluent.

    • Since this compound is a solid, gently warm it to just above its melting point (~30-35 °C) to liquefy it.

    • Tare the balance with a mixing cup. Prepare the blends according to Table 2.

    • Example for 10% Blend (100g total): Add 90.00 g of DGEBA resin. Add 10.00 g of molten this compound.

    • Place the cups on a hot plate at low heat (~40-50 °C) and stir gently with a magnetic stirrer until the mixture is completely homogeneous and clear. Let the blends cool to a consistent temperature (e.g., 25 °C) before proceeding.

  • Characterization of Uncured Resin:

    • Viscosity Measurement: Measure the viscosity of each resin/diluent blend at 25 °C using a viscometer. Record the values.

  • Curing Reaction:

    • Calculate the required amount of amine curing agent for each blend. Crucially, the calculation must account for the epoxy equivalent weight (EEW) of both the base resin and the diluent. The total parts of curing agent needed per hundred parts of resin/diluent mix (phr) must be adjusted to maintain stoichiometry.

    • Add the calculated amount of curing agent to each blend.

    • Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the cup to ensure homogeneity.

    • Gel Time Measurement: Immediately after mixing, start a stopwatch. Periodically probe the mixture with a clean wooden stick. The gel time is the point at which the mixture becomes stringy and no longer flows. Record this time for each formulation.

  • Casting and Curing:

    • Pour the mixed systems into appropriate molds for hardness testing.

    • Place the samples in a curing oven. Follow the curing schedule recommended for the specific amine hardener (e.g., 24 hours at 25 °C followed by a post-cure of 2 hours at 80 °C).

  • Characterization of Cured Samples:

    • After the samples have fully cured and cooled to room temperature, demold them.

    • Measure the hardness of each sample at multiple points using a Shore D durometer and record the average value.

Section 6: Data Interpretation and Expected Outcomes

The data collected should demonstrate clear trends related to the concentration of this compound.

Table 2: Sample Formulation and Expected Results

Formulation ID This compound (%) DGEBA Resin (g) This compound (g) Expected Viscosity (cP at 25°C) Expected Gel Time (min) Expected Shore D Hardness
Control 0 100.00 0.00 ~12,000 ~45 ~85
EOD-5 5 95.00 5.00 ~4,000 ~50 ~81
EOD-10 10 90.00 10.00 ~1,500 ~55 ~76
EOD-15 15 85.00 15.00 ~600 ~62 ~70

(Note: Expected values are illustrative. Actual results will depend on the specific resin and curing agent used.)

  • Viscosity: A significant, non-linear decrease in viscosity is expected as the concentration of the low-viscosity diluent increases.

  • Gel Time: Gel time may increase slightly. This is because the overall concentration of reactive epoxy groups is reduced, and the diluent's monofunctionality can slow the network-building process.

  • Hardness: A decrease in Shore D hardness is expected. This directly reflects the reduction in cross-link density and the plasticizing effect of the long aliphatic chain.

Troubleshooting:

  • Incomplete Curing/Tacky Surface: This often points to an incorrect mix ratio (off-stoichiometry). Recalculate the required curing agent amount, ensuring the EEW of the diluent is included. It can also be caused by incomplete mixing or curing at too low a temperature.

  • Cloudy Appearance in Cured Sample: May indicate incomplete mixing of the diluent and resin before adding the hardener, or incompatibility at higher concentrations. Ensure the initial blend is perfectly clear.

  • Excessive Exotherm: While this compound is not highly reactive, a large mass of any epoxy system can generate significant exothermic heat during curing.[18] If casting large volumes, consider using a slower curing agent or pouring in multiple, thinner layers.

Section 7: References

  • ResearchGate. (n.d.). Overview of different applications for long-chain alkyl epoxides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Schulz, A., et al. (2020). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications. Retrieved from [Link]

  • Wiley Online Library. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Retrieved from [Link]

  • PubMed. (2020). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Retrieved from [Link]

  • Wiley Online Library. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Aditya Birla Chemicals. (n.d.). Reactive Diluents. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C18H36O). Retrieved from [Link]

  • CHILL EPOXY. (2025). Formulating Epoxy Resins Without Nonylphenol. Retrieved from [Link]

  • Faber&VanderEnde. (2024). A complete guide to epoxy resins. Retrieved from [Link]

  • Westlake Epoxy. (n.d.). Starting Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). US8318834B2 - Epoxy resin reactive diluent compositions. Retrieved from

  • ADEKA. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • Dongsen Chemicals. (2024). All About Epoxy Resin: Pro&Cons, Curing Agents. Retrieved from [https://www.dong senchemicals.com/all-about-epoxy-resin-procons-curing-agents/]([Link] senchemicals.com/all-about-epoxy-resin-procons-curing-agents/)

  • KAUST Repository. (2025). The epoxy resin system: function and role of curing agents. Retrieved from [Link]

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Application Note: Regioselective Control in the Synthesis of 1,2-Diol Derivatives from 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Epoxyoctadecane is a valuable lipophilic building block used in the synthesis of surfactants, lubricants, and personal care ingredients.[1][2] Its utility stems from the high reactivity of the strained three-membered epoxide ring, which can be opened by various nucleophiles to yield functionalized long-chain alcohols.[3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the two primary methods for epoxide ring-opening: acid-catalyzed and base-catalyzed reactions. We will explore the underlying mechanisms, compare the critical differences in regioselectivity, and provide detailed, validated protocols for synthesizing 1,2-octadecanediol via both pathways.

Introduction to Epoxide Ring-Opening Chemistry

The significant ring strain (approximately 13 kcal/mol) in epoxides makes them effective electrophiles, susceptible to nucleophilic attack under milder conditions than typical ethers.[3][5] The ring-opening reaction can be initiated by either an acid or a base, and the choice of catalyst is the primary determinant of the reaction's regiochemical outcome. For an unsymmetrical epoxide like this compound, which possesses a primary (C1) and a secondary (C2) carbon, the nucleophile can attack either position. Understanding and controlling this selectivity is paramount for directing the synthesis toward the desired constitutional isomer.

This guide will dissect the two catalytic pathways, providing the theoretical basis for their distinct outcomes and the practical steps to execute them in the laboratory.

Acid-Catalyzed Ring-Opening: An Sₙ1-like Pathway

Under acidic conditions, the reaction mechanism proceeds through a pathway that has significant Sₙ1 character. The catalyst's role is to protonate the epoxide oxygen, converting it into a much better leaving group and activating the ring for nucleophilic attack by even weak nucleophiles like water or alcohols.[6][7][8]

Mechanism and Regioselectivity
  • Protonation: The reaction is initiated by the rapid and reversible protonation of the epoxide oxygen by an acid catalyst (e.g., H₂SO₄).[5][9]

  • Bond Weakening & Carbocation Character: This protonation weakens the C-O bonds. A partial positive charge develops on the carbon atoms, with a greater degree of positive charge residing on the more substituted carbon (the secondary C2 in this case) due to the stabilizing effect of the alkyl chain.[4][9][10] The transition state is best described as a hybrid between an Sₙ1 and Sₙ2 pathway, where the C-O bond to the more substituted carbon is significantly elongated, resembling a carbocation.

  • Nucleophilic Attack: The nucleophile preferentially attacks the more electrophilic carbon—the one with more carbocation character. For this compound, this is the secondary (C2) position.[6][11]

  • Deprotonation: A final deprotonation step yields the neutral 1,2-diol product.

The stereochemical outcome is an anti-addition, as the nucleophile attacks via a backside mechanism relative to the protonated oxygen, resulting in a trans relationship between the incoming nucleophile and the hydroxyl group.[6][10]

Visualization of the Acid-Catalyzed Mechanism```dot

Acid_Catalyzed_Opening

Caption: Base-catalyzed opening of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the synthesis of octadecane-1,2-diol via base-catalyzed hydrolysis, which favors attack at the C1 position.

Materials:

  • This compound (1.0 eq)

  • Ethanol or Water (as solvent)

  • Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Dilute Hydrochloric Acid (HCl) solution

  • Ethyl Acetate or Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide (e.g., 3.0 g) in a mixture of ethanol (50 mL) and water (50 mL). Add this compound (e.g., 10.0 g).

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 8-12 hours. The elevated temperature is often necessary as the unactivated epoxide is less reactive. [10]Monitor by TLC for the disappearance of the starting material.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess NaOH by slowly adding dilute HCl solution until the pH is neutral (~7).

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed to obtain pure 1,2-octadecanediol.

Comparative Summary and Practical Considerations

The choice between acid- and base-catalyzed ring-opening is dictated by the desired regiochemical outcome. The following table summarizes the key distinctions.

FeatureAcid-Catalyzed OpeningBase-Catalyzed Opening
Catalyst Brønsted or Lewis Acid (e.g., H₂SO₄) [7]Strong Base/Nucleophile (e.g., NaOH, NaOCH₃)
Nucleophile Can be weak (H₂O, ROH) [6][12]Must be strong (⁻OH, ⁻OR, Grignards) [3][13]
Mechanism Sₙ1-like / Sₙ2 hybrid [4][9]Sₙ2 [3][5][14]
Key Intermediate Protonated epoxide [9]Alkoxide anion [14]
Transition State Carbocation character at more substituted CDirect backside attack
Regioselectivity Attack at the more substituted carbon (C2) [4][6][9][11]Attack at the less substituted carbon (C1) [3][4][10][11][15]
Stereochemistry Anti-addition (trans-product) [6][10]Anti-addition (trans-product) with inversion at C1 [3][14][16]
Reaction Conditions Typically mild (room temperature) [10]Often requires elevated temperatures [10]

Key takeaway for researchers: To synthesize a derivative where functionalization is desired at the secondary (C2) position of the octadecane chain, an acid-catalyzed approach should be employed. Conversely, to achieve functionalization at the terminal primary (C1) position, a base-catalyzed method is the required strategy.

Conclusion

The ring-opening of this compound is a foundational reaction for producing valuable 1,2-diol derivatives. Both acid and base catalysis provide effective means to this end, but they operate via fundamentally different mechanisms that lead to opposing regioselectivity. Acid catalysis proceeds through a protonated intermediate with Sₙ1 character, directing nucleophilic attack to the more substituted C2 position. Base catalysis follows a classic Sₙ2 pathway, where steric hindrance dictates that the nucleophile attacks the less substituted C1 position. By selecting the appropriate catalytic conditions as detailed in these protocols, researchers can exert precise control over the reaction outcome to synthesize the desired constitutional isomer for their specific application.

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.6. Epoxide reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018, March 3). Stereochemistry of epoxide ring-opening [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • Reddit. (2025, April 25). Base vs. Acid catalyed epoxide ring openings. r/chemhelp. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]

  • CHEM 2212L. (2020, June 27). Experiment 6 - Acidic-Basic Epoxide Ring Opening [Video]. YouTube. Retrieved from [Link]

  • Unknown Source. (n.d.). Acid catalyzed ring opening in water. Retrieved from [Link]

  • Organic Chemistry. (2021, January 18). 126 CHM2211 Base Catalyzed Epoxide Ring Opening Reactions [Video]. YouTube. Retrieved from [Link]

  • ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). Epoxide Ring Opening. Retrieved from [Link]

  • Whitham, G. H., & Wright, M. (1971). 1,2-Epoxycyclo-octanes: effect of unsaturation on the course of ring opening and rearrangement with acids. Journal of the Chemical Society C: Organic, 886-890. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-epoxyoctadecane. This guide is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. Here, we address common challenges encountered during the purification process, providing field-proven insights and detailed protocols to help you achieve your desired product purity.

Understanding the Chemistry: The Source of Impurities

The most common route to synthesizing this compound is the epoxidation of its corresponding alkene, 1-octadecene, typically using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). This is known as the Prilezhaev reaction.[1][2] While effective, this reaction is the primary source of impurities that complicate purification.

The Main Culprits:

  • Unreacted 1-Octadecene: Incomplete reaction leaves behind the nonpolar starting material.

  • meta-Chlorobenzoic Acid (m-CBA): The stoichiometric byproduct of the m-CPBA oxidant. It is acidic and moderately polar.

  • 1,2-Octadecanediol: This diol is formed by the acid- or moisture-catalyzed hydrolysis of the desired epoxide ring.[3][4][5] It is a highly polar and often troublesome impurity.

Understanding the distinct polarities of these three compounds is the key to designing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor in preventing impurity formation? A1: Moisture control. This compound is sensitive to moisture and acidic conditions, which catalyze its hydrolysis to the unwanted 1,2-octadecanediol.[3][4] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.

Q2: My crude product is a waxy solid at room temperature. What does its physical state tell me? A2: Pure this compound is a white, waxy solid with a melting point of approximately 26°C (79°F).[4] If your product is an oil or a very soft wax at room temperature, it is likely contaminated with a significant amount of unreacted 1-octadecene, which is a liquid at room temperature and acts as a freezing point depressant.

Q3: How should I store the purified this compound? A3: Due to its sensitivity to hydrolysis, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (2-8°C is common) to maintain its integrity.[6][7]

Q4: What are the best analytical techniques to assess the purity of my final product? A4: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative assessment of the presence of starting material and the highly polar diol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on purity and confirms the mass of the product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can quantify impurities if an internal standard is used. The characteristic epoxide protons typically appear around 2.5-2.9 ppm in the ¹H NMR spectrum.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a practical, question-and-answer format.

Q5: After my aqueous work-up, I see a persistent spot at the baseline of my TLC plate (eluting with 10:1 Hexane:Ethyl Acetate). What is it and how do I remove it? A5: A baseline spot in a non-polar solvent system is indicative of a highly polar compound. This is almost certainly the hydrolysis byproduct, 1,2-octadecanediol .[8] While an aqueous wash removes the acidic m-CBA, the diol has low water solubility and will remain in the organic layer.

  • Causality: The epoxide ring is strained and susceptible to ring-opening by nucleophiles like water, a reaction catalyzed by trace acid.

  • Solution: The significant polarity difference between the desired epoxide and the diol makes them ideal candidates for separation by flash column chromatography . The diol will adhere strongly to the silica gel, while the epoxide elutes much earlier. See the Detailed Protocol for Flash Column Chromatography below.

Q6: My yield is consistently low after purification by flash chromatography. What are the likely causes? A6: Low yields after chromatographic purification can often be traced to two main issues:

  • Degradation on Silica Gel: Standard silica gel is slightly acidic, which can cause the epoxide to degrade via ring-opening during the purification process.[6] If you observe streaking or the appearance of new spots on TLC during the column run, this is a likely cause.

  • Irreversible Adsorption: The polar epoxide can bind strongly to the active sites on the silica gel, leading to incomplete elution and poor recovery.[6]

  • Solution 1 (Neutralize Silica): Deactivate the silica gel by preparing a slurry with your starting eluent (e.g., hexane) containing 1% triethylamine (Et₃N). The amine base neutralizes the acidic silanol groups on the silica surface, minimizing product degradation.

  • Solution 2 (Alternative Sorbent): Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

  • Solution 3 (Optimize Loading): Ensure you are not overloading the column. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.

Q7: I'm trying to purify by distillation, but the product seems to be decomposing. Why is this happening? A7: this compound has a very high boiling point at atmospheric pressure (estimated >300°C), a temperature at which most organic molecules, including this epoxide, will decompose. The reported boiling point is 137°C (279°F) at a reduced pressure of 0.5 mmHg.[3][4]

  • Causality: Thermal energy can induce cleavage of the C-C and C-O bonds, leading to polymerization or rearrangement.

  • Solution: Purification of high-boiling compounds requires vacuum distillation .[9][10][11] By reducing the pressure, you lower the temperature required for the liquid to boil, allowing for distillation well below the decomposition temperature. See the Detailed Protocol for Vacuum Distillation for guidance.

Visualized Workflows

Diagram 1: Troubleshooting Common Purification Issues

This diagram provides a logical path from initial analysis to a solution for common problems encountered during the purification of this compound.

Caption: Troubleshooting workflow for this compound.

Diagram 2: Purification Method Selection Guide

This decision tree helps in selecting the most appropriate primary purification technique based on the scale of the reaction and the nature of the impurities.

Caption: Decision tree for selecting a purification method.

Data & Protocols

Table 1: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity
This compound 268.49[4]137 @ 0.5 mmHg[3]~26[4]Moderately Polar
1-Octadecene 252.49314-317 @ 760 mmHg17.5Non-Polar
1,2-Octadecanediol 286.50[8]~230 @ 5 mmHg~70-72Very Polar
m-Chlorobenzoic Acid 156.57274-276 @ 760 mmHg158Polar & Acidic
Detailed Protocol: Aqueous Work-up

Objective: To remove the acidic byproduct (m-CBA) from the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to a total volume that is easily handled.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control effervescence from CO₂ evolution. Repeat this wash 2-3 times, until no more gas evolves.

  • Wash the organic layer once with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining peroxyacid.

  • Wash the organic layer once with water, followed by a final wash with saturated brine to facilitate phase separation.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product, which can then be subjected to further purification.

Detailed Protocol: Flash Column Chromatography

Objective: To separate this compound from both less polar (1-octadecene) and more polar (1,2-octadecanediol) impurities.[6][12]

  • Column Preparation: Select a glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 100% hexanes). A typical column size for 1g of crude material would be 40mm in diameter, filled to a height of ~15-20 cm.

  • Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent like dichloromethane or toluene. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent, such as 100% hexanes, to elute the highly non-polar 1-octadecene.

    • Once the alkene has been collected, gradually increase the polarity of the eluent. A gradient of 0% to 10% ethyl acetate in hexanes is a good starting point.

    • The desired this compound will elute as the polarity increases.

    • The highly polar 1,2-octadecanediol will remain strongly bound to the silica and will only elute at much higher ethyl acetate concentrations (or may not elute at all).

  • Monitoring: Collect fractions and analyze them by TLC. A suitable TLC stain for epoxides and diols is a potassium permanganate (KMnO₄) stain.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Detailed Protocol: Vacuum Distillation

Objective: To purify this compound on a larger scale or to remove non-volatile impurities.[10][11]

  • Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Use a short-path distillation head to minimize product loss. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump capable of achieving pressures below 1 mmHg. A cold trap between the apparatus and the pump is essential to protect the pump from volatile vapors.

  • Heating: Place the distillation flask in a heating mantle or an oil bath. Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling and prevent bumping.[13]

  • Distillation:

    • Slowly apply the vacuum to the system.

    • Gradually increase the temperature of the heating bath.

    • Monitor the temperature at the distillation head and the pressure of the system.

    • Discard any initial low-boiling fractions (forerun).

    • Collect the main fraction distilling at a constant temperature close to the target boiling point (e.g., ~137°C at 0.5 mmHg).[3]

  • Completion: Once the main fraction has been collected, stop heating and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

References

  • Ska, B., & Spock, J. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. Available at: [Link]

  • B.P. (n.d.). THE DETERMINATION OF EPOXIDE GROUPS. ResearchGate. Available at: [Link]

  • Marquez, E. (n.d.). Advanced characterization techniques for analyzing the reactivity and purity of polyether amine epoxy curing agents. BDMAEE. Available at: [Link]

  • Ska, B., & Spock, J. (n.d.). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. Available at: [Link]

  • (n.d.). Distillation. Available at: [Link]

  • (2023). Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol. PubMed Central. Available at: [Link]

  • (n.d.). Distillation. Organic Chemistry at CU Boulder. Available at: [Link]

  • (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]

  • (n.d.). Prilezhaev Reaction. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). This compound. PubChem. Available at: [Link]

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  • (n.d.). This compound. Pharmaffiliates. Available at: [Link]

  • (n.d.). This compound. CAS Common Chemistry. Available at: [Link]

  • (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

  • (n.d.). Purification - Flash Chromatography. Interchim. Available at: [Link]

  • (n.d.). How to Purify by Distillation. Available at: [Link]

  • (n.d.). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Available at: [Link]

  • (n.d.). Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry. Available at: [Link]

  • (2023). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. Available at: [Link]

  • (n.d.). Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol. Google Patents.
  • (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • (n.d.). Distillation. Jack Westin. Available at: [Link]

  • (n.d.). This compound. The Good Scents Company. Available at: [Link]

  • (n.d.). Thermochemical Studies of Epoxides and Related Compounds. PMC - NIH. Available at: [Link]

  • (n.d.). Process for the purification of epoxides. Google Patents.
  • (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water. ResearchGate. Available at: [Link]

  • (2012). 2 O Chem Recrystallization Procedure. YouTube. Available at: [Link]

  • (n.d.). 1,2-Octadecanediol. PubChem. Available at: [Link]

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Technical Support Center: Synthesis of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1,2-epoxyoctadecane. This valuable epoxide serves as a critical intermediate in the development of pharmaceuticals, surfactants, and specialty polymers. While the epoxidation of 1-octadecene appears straightforward, achieving high yield and purity requires careful control over reaction conditions to prevent troublesome side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, preventative strategies, and optimized protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common pitfalls associated with this synthesis, ensuring the integrity and success of your experimental outcomes.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My final yield of this compound is significantly lower than expected. What are the likely causes?

A1: Low yield is a frequent issue that can typically be traced back to two primary culprits: incomplete reaction or degradation of the desired product.

  • Incomplete Reaction:

    • Cause: Insufficient oxidant (e.g., m-chloroperoxybenzoic acid, m-CPBA), inadequate reaction time, or suboptimal temperature can lead to unreacted 1-octadecene remaining in your mixture. The epoxidation of long-chain alkenes requires careful optimization of these parameters.[1][2]

    • Solution:

      • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the peroxy acid.

      • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting alkene spot/peak has disappeared.

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. For m-CPBA epoxidations, maintaining a temperature between 0 °C and 25 °C is generally recommended.

  • Product Degradation:

    • Cause: The primary degradation pathway is the ring-opening of the epoxide to form 1,2-octadecanediol. This is often catalyzed by acidic byproducts or residual moisture.[3][4]

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize water content.

      • Buffered Conditions: The carboxylic acid byproduct from the peroxy acid (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze hydrolysis.[5] Adding a mild base like sodium bicarbonate or buffering the solution can neutralize this acid and protect the epoxide.

      • Purification: Promptly purify the crude product after work-up to remove acidic impurities.

Q2: My NMR/GC-MS analysis shows a significant amount of 1,2-octadecanediol. How can I prevent its formation?

A2: The presence of 1,2-octadecanediol is a classic sign of epoxide ring hydrolysis.[6][7] The three-membered epoxide ring is highly strained and susceptible to nucleophilic attack by water, a reaction that is strongly catalyzed by acid.[4][8]

  • Mechanism of Formation: The reaction begins with the protonation of the epoxide's oxygen atom by an acid catalyst. This makes the ring's carbon atoms more electrophilic and susceptible to attack by a weak nucleophile like water.[4] The subsequent SN2 attack opens the ring, leading to a trans-diol after deprotonation.[6]

  • Preventative Strategies:

    • Strict Anhydrous Technique: This is the most critical factor. Dry your solvent (e.g., dichloromethane, chloroform) over a drying agent like calcium hydride (CaH₂) or molecular sieves before use. Ensure all glassware is oven-dried.

    • Control of Acidity: The primary source of acid is the carboxylic acid byproduct of the epoxidizing agent (e.g., m-CPBA).[9] To mitigate this, you can perform the reaction in a two-phase system with an aqueous buffer (e.g., 0.5 M NaHCO₃ solution) or add a solid acid scavenger like powdered sodium bicarbonate to the reaction mixture.

    • Temperature Control: Keep the reaction temperature low (0-5 °C) to slow down the rate of the hydrolysis side reaction, which typically has a higher activation energy than the desired epoxidation.

    • Choice of Oxidant: While m-CPBA is common, other reagents might offer advantages. For instance, using hydrogen peroxide with a suitable catalyst can sometimes be performed under conditions that minimize diol formation.[1][10]

Q3: The isolated product is a viscous oil or a waxy solid, suggesting polymerization. What causes this and how can it be avoided?

A3: Polymerization is a significant side reaction, especially when trace amounts of strong acids are present. Epoxides can act as monomers in acid-catalyzed ring-opening polymerization.[11][12] Additionally, the starting material, 1-octadecene, can itself polymerize under high temperatures or in the presence of certain catalysts.[13][14][15]

  • Epoxide Polymerization:

    • Cause: Strong acids can protonate the epoxide, initiating a chain reaction where other epoxide molecules act as nucleophiles, leading to polyether chains.

    • Prevention: The same strategies used to prevent hydrolysis apply here: maintain anhydrous conditions, buffer the reaction to neutralize acidic byproducts, and avoid strong acid catalysts if possible.[11]

  • Alkene Polymerization:

    • Cause: 1-octadecene can polymerize at elevated temperatures (significant above 240 °C) or in the presence of radical initiators or certain Lewis acids.[13]

    • Prevention:

      • Temperature Management: Avoid excessive heating during the reaction and work-up. Distillation for purification should be performed under reduced pressure to keep the temperature low.

      • Reagent Purity: Ensure the 1-octadecene starting material is free from contaminants that could initiate polymerization.

Section 2: Visualizing Reaction Pathways

To better understand the competition between the desired reaction and major side reactions, the following pathway diagram is provided.

G cluster_start Starting Materials cluster_products Reaction Products Alkene 1-Octadecene Epoxide This compound (Desired Product) Alkene->Epoxide Desired Epoxidation (Concerted Mechanism) Oxidant Peroxy Acid (e.g., m-CPBA) Oxidant->Epoxide Desired Epoxidation (Concerted Mechanism) Diol 1,2-Octadecanediol (Hydrolysis Product) Epoxide->Diol Ring-Opening (Hydrolysis) Polymer Polyether (Polymerization Product) Epoxide->Polymer Ring-Opening (Polymerization) Water H₂O (Trace Moisture) Water->Diol Acid H⁺ (Acid Catalyst/Byproduct) Acid->Diol Acid->Polymer

Caption: Desired epoxidation pathway vs. major side reactions.

Section 3: Recommended Protocol for High-Purity this compound Synthesis

This protocol is optimized to minimize the side reactions discussed above. It employs a buffered system to neutralize the carboxylic acid byproduct as it forms.

3.1. Materials and Reagents

Reagent/MaterialGradeNotes
1-Octadecene (C₁₈H₃₆)≥95%Ensure it is free of peroxides.
m-CPBA (≤77%)Reagent GradeBalance is water; account for this in stoichiometry.
Dichloromethane (DCM, CH₂Cl₂)AnhydrousStored over molecular sieves.
Sodium Bicarbonate (NaHCO₃)Reagent GradeUsed for buffer and wash.
Sodium Sulfite (Na₂SO₃)Reagent GradeFor quenching excess peroxide.
Magnesium Sulfate (MgSO₄)AnhydrousFor drying organic layer.
Saturated Sodium Chloride (NaCl)N/ABrine solution for wash.
Deionized WaterN/AFor preparing aqueous solutions.

3.2. Step-by-Step Experimental Procedure

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octadecene (e.g., 10.0 g, 39.6 mmol) in 100 mL of anhydrous dichloromethane.

    • Rationale: DCM is a good solvent for both the alkene and m-CPBA, and is relatively inert. Anhydrous conditions are critical to prevent hydrolysis.[3]

  • Buffering: Add an aqueous solution of 0.5 M sodium bicarbonate (50 mL). Begin vigorous stirring to create an emulsion. Cool the flask to 0 °C in an ice-water bath.

    • Rationale: The bicarbonate buffer will immediately neutralize the m-chlorobenzoic acid byproduct, preventing it from catalyzing ring-opening side reactions.[4][6]

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (e.g., 10.0 g of 77% grade, ~44.7 mmol, 1.13 eq) in ~40 mL of DCM. Add this solution to the reaction flask dropwise via an addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.

    • Rationale: Slow, portion-wise addition of the oxidant prevents temperature spikes that could accelerate side reactions. A slight excess of m-CPBA ensures complete conversion of the alkene.[9]

  • Reaction: Allow the reaction to stir vigorously at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Check for the disappearance of the 1-octadecene starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase and staining with potassium permanganate).

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel. Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) and shake. Test the aqueous layer with starch-iodide paper to ensure all peroxide has been quenched (the paper should not turn blue/black).

    • Rationale: This step safely destroys any unreacted and potentially explosive peroxy acid.

  • Work-up - Extraction: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Rationale: The washes remove the m-chlorobenzoic acid byproduct and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification (Optional): The resulting white waxy solid is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like acetone.

3.3. Characterization

  • TLC: Monitor reaction progress and purity.

  • GC-MS: Confirm molecular weight (M⁺ = 268.5 g/mol ) and identify impurities like 1,2-octadecanediol.[16]

  • ¹H NMR (CDCl₃): Look for the characteristic epoxide protons around δ 2.90 (m, 1H) and δ 2.50-2.75 (m, 2H). The disappearance of vinyl protons from 1-octadecene (δ ~4.9-5.8 ppm) confirms reaction completion.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use hydrogen peroxide instead of m-CPBA? A: Yes, hydrogen peroxide can be used, but it requires a catalyst to be effective for epoxidizing unactivated alkenes. Common catalytic systems include those based on tungsten, molybdenum, or manganese.[1][10][17] These "green chemistry" approaches can be very efficient but require careful optimization of catalyst loading, pH, and solvent systems to achieve high selectivity.[1]

Q: Why is the stereochemistry of the epoxidation important? A: The epoxidation with peroxy acids like m-CPBA is a syn-addition, meaning the oxygen is added to the same face of the double bond.[5][9] The reaction is stereospecific, so the stereochemistry of the starting alkene is retained in the epoxide product. For a terminal alkene like 1-octadecene, this results in a racemic mixture of the two enantiomers of this compound.

Q: What is the best way to store this compound? A: this compound should be stored in a tightly sealed container in a cool, dry place, away from acids, bases, and oxidizing agents to prevent degradation and polymerization.[8][12]

References

  • ACS Applied Polymer Materials. (n.d.). Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P5+): Using Carboxylic Acid as an Initiator to Prepare Esterified Polyethers.
  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).
  • Abraham Entertainment. (2025). MCPBA Epoxidation: Mechanism Explained.
  • YouTube. (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!
  • MDPI. (2024). Enhancing Catalytic Efficiency in Long-Chain Linear α-Olefin Epoxidation: A Study of CaSnO3-Based Catalysts.
  • MDPI. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases.
  • Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes.
  • JoVE. (2023). Video: Acid-Catalyzed Ring-Opening of Epoxides.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Guidechem. (n.d.). This compound 7390-81-0 wiki.
  • Benchchem. (n.d.). Application Notes: Synthesis of 1,2-Octanediol via Hydrolysis of 1,2-Epoxyoctane.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2024). Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology.
  • Google Patents. (n.d.). US20050222440A1 - Catalytic process for the preparation of epoxides from alkenes.
  • Wiley-VCH. (n.d.). Supporting Information.
  • ResearchGate. (2019). The Trouble with 1-Octadecene; Polymerization During Nanocrystal Synthesis.
  • PubMed. (2019). The Trouble with ODE: Polymerization during Nanocrystal Synthesis.
  • ChemRxiv. (2019). The Trouble with 1-Octadecene; Polymerization During Nanocrystal Synthesis.
  • PubChem. (n.d.). 1,2-Octadecanediol.

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Technical Support Center: 1,2-Epoxyoctadecane Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1,2-Epoxyoctadecane. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to prevent its unintended polymerization during storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What is this compound and why is it prone to polymerization?

A: this compound is a long-chain aliphatic epoxide, also known as 2-hexadecyloxirane[1][2]. It consists of an eighteen-carbon chain with a terminal three-membered cyclic ether group (the epoxide or oxirane ring). This ring is under significant strain, making it highly susceptible to ring-opening reactions[3][4]. These reactions can be initiated by a variety of substances, leading to the formation of long polymer chains (polyethers)[4]. This inherent reactivity is the primary reason for its tendency to polymerize if not stored under appropriate conditions[1][5].

Q2: What are the ideal storage conditions for this compound?

A: To minimize the risk of polymerization, this compound should be stored under freezer conditions in a tightly closed container[1][5]. The area should be cool, dry, and away from moisture and heat sources[6]. Given its sensitivity to moisture, storage under an inert atmosphere (e.g., argon or dry nitrogen) is highly recommended for long-term stability.

Q3: I've received this compound as a waxy solid. Is this normal?

A: Yes, this is completely normal. This compound is described as a white waxy or chunky solid at room temperature[1]. Its melting point is approximately 26°C (79°F)[1][5].

Q4: What materials should I avoid when handling or storing this compound?

A: this compound is incompatible with strong acids, caustics (strong bases), and peroxides[1][5]. Contact with these substances can catalyze a rapid and potentially violent polymerization reaction[1][5]. It is also sensitive to moisture, which can lead to hydrolysis or catalyze polymerization[1][5]. Therefore, ensure all equipment is scrupulously dry and avoid any sources of acidic or basic contamination.

Q5: Are there any recommended inhibitors I can add to prevent polymerization?

A: While the addition of inhibitors is a common practice for many monomers, it is crucial to select an inhibitor that is effective against the specific polymerization mechanism of epoxides (cationic or anionic ring-opening), rather than free-radical polymerization[7]. For epoxides, small amounts of a non-nucleophilic base, such as a sterically hindered amine (e.g., triethylamine or diisopropylethylamine), can be effective in neutralizing trace acidic impurities that could initiate cationic polymerization. Conversely, to prevent base-catalyzed polymerization, ensuring the absence of strong bases is critical. The choice and use of an inhibitor should be carefully considered based on your specific application to avoid interference with downstream reactions.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed guidance on how to identify and address issues related to the polymerization of this compound.

Guide 1: Diagnosing Polymerization

Issue: You suspect that your sample of this compound has started to polymerize.

Diagnostic Workflow:

A Suspicion of Polymerization B Visual Inspection (Increased viscosity, cloudiness, presence of solids) A->B E Sample is Clear & Free-Flowing B->E No F Sample is Viscous, Cloudy, or contains Precipitate B->F Yes C Solubility Test (Dissolve in a non-polar solvent like hexane) G Insoluble Material Present C->G Yes H Complete Dissolution C->H No D Spectroscopic Analysis (FTIR) I Monitor Epoxide Peak (~915-815 cm⁻¹) & Hydroxyl Peak (~3400 cm⁻¹) D->I E->C K Polymerization Confirmed F->K G->K H->D I->K Epoxide peak decreased, -OH peak appeared/increased L No Immediate Evidence of Polymerization I->L No significant change J No Change in Viscosity

Caption: Troubleshooting workflow for diagnosing polymerization.

Step-by-Step Diagnostic Protocol:

  • Visual Inspection:

    • Causality: Polymerization leads to an increase in molecular weight and changes in the physical state of the material.

    • Procedure: At a temperature slightly above its melting point (e.g., 30-35°C), observe the sample. Look for any increase in viscosity compared to a fresh sample. The presence of cloudiness, gel-like material, or solid precipitates are strong indicators of polymerization.

  • Solubility Test:

    • Causality: The monomer, this compound, is soluble in non-polar organic solvents. The resulting polymer (a polyether) will have significantly lower solubility.

    • Procedure: Attempt to dissolve a small amount of the material in a solvent like hexane or diethyl ether. If you observe any insoluble material, it is likely that polymerization has occurred.

  • Spectroscopic Analysis (FTIR):

    • Causality: The ring-opening polymerization consumes the epoxide functional group and typically forms hydroxyl (-OH) end groups.

    • Procedure: Acquire an FTIR spectrum of the sample. The disappearance or significant reduction of the characteristic epoxide ring vibration peaks (typically around 915-815 cm⁻¹) is a definitive sign of polymerization[8]. Concurrently, the appearance or increase of a broad peak in the hydroxyl region (~3400 cm⁻¹) indicates the formation of polyether chains[8].

Guide 2: Investigating the Root Cause of Polymerization

If polymerization is confirmed, it is crucial to identify the root cause to prevent future occurrences.

Potential Causes and Investigation:

Potential Cause Investigative Steps Preventative Actions
Moisture Contamination Review handling procedures. Was the container opened in a humid environment? Was dry equipment used?Always handle under an inert atmosphere (glove box or with a nitrogen/argon blanket). Use oven-dried glassware and dry solvents.
Acidic/Basic Contamination Check for potential sources of contamination in your storage area or from shared equipment. Review the cleaning procedures for your labware.Store this compound away from acids and bases[1][5]. Use dedicated, thoroughly cleaned glassware.
Elevated Storage Temperature Verify the temperature logs of the freezer or storage unit.Store in a reliable freezer unit with temperature monitoring[5]. Avoid repeated freeze-thaw cycles.
Incompatible Container Material Inspect the container for any signs of degradation or leaching.Use high-quality, inert containers such as borosilicate glass with PTFE-lined caps.

Part 3: Understanding the Polymerization Mechanism

The polymerization of this compound can be initiated by both acids and bases through different ring-opening mechanisms.

Acid-Catalyzed Polymerization

A 1. Protonation of Epoxide Oxygen (Initiation) C Protonated Epoxide (Oxonium Ion) A->C B 2. Nucleophilic Attack (Propagation) E Dimer with a Terminal Hydroxyl Group B->E C->B D Another Epoxide Monomer acts as Nucleophile D->B F Chain Growth E->F

Caption: Acid-catalyzed polymerization pathway.

Under acidic conditions, the epoxide oxygen is protonated, forming a highly reactive oxonium ion[9][10]. This makes the epoxide carbon atoms more electrophilic. Another epoxide monomer can then act as a nucleophile, attacking one of the carbon atoms of the protonated epoxide and opening the ring[11]. This process continues, propagating the polymer chain.

Base-Catalyzed Polymerization

A 1. Nucleophilic Attack by Base (Initiation) B 2. Ring-Opening A->B C Alkoxide Intermediate B->C D Alkoxide attacks another Epoxide Monomer (Propagation) C->D E Chain Growth D->E

Caption: Base-catalyzed polymerization pathway.

In the presence of a strong base or nucleophile (like hydroxide or an alkoxide), the reaction proceeds via an SN2 mechanism[3][9]. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to its opening and the formation of an alkoxide[3]. This newly formed alkoxide is itself a potent nucleophile and can then attack another epoxide monomer, propagating the polymerization[9].

References

  • This compound | C18H36O | CID 23872 - PubChem. National Center for Biotechnology Information. [Link]

  • Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes - MDPI. MDPI. [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Aluminum-Based Initiators from Thiols for Epoxide Polymerizations. ACS Publications. [Link]

  • Photoinitiated cationic polymerization of epoxides | Request PDF - ResearchGate. ResearchGate. [Link]

  • Determination of Terminal Epoxides by Near-Infrared Spectrophotometry - ACS Publications. ACS Publications. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. OpenStax. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. Chemistry Steps. [Link]

  • Stereoselective Epoxide Polymerization and Copolymerization | Chemical Reviews. ACS Publications. [Link]

  • Photoinitiated cationic polymerization of epoxides - AWS. Wiley Online Library. [Link]

  • Compatibility Table for Chemical Storage at room temperature (defined by physical, not health hazard and not including gases). University of Bristol. [Link]

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Opening of Epoxides With Acid - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • This compound, 7390-81-0 - The Good Scents Company. The Good Scents Company. [Link]

  • Catalysts for CO2/epoxide ring-opening copolymerization - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube. YouTube. [Link]

  • This compound - gsrs. Global Substance Registration System. [Link]

  • Epoxide - Wikipedia. Wikipedia. [Link]

  • Oxirane, hexadecyl- - the NIST WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology. [Link]

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Technical Support Center: Optimizing Ring-Opening Reactions of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the ring-opening of 1,2-epoxyoctadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Introduction to this compound Ring-Opening

This compound is a long-chain terminal epoxide, a valuable building block in organic synthesis, particularly for the preparation of surfactants, lubricants, and various intermediates in drug development. The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to a variety of functionalized C18 compounds.[1] The regioselectivity of the ring-opening reaction is a critical aspect to control, and it is highly dependent on the reaction conditions, specifically whether the reaction is performed under acidic or basic/nucleophilic conditions.[2]

This guide will walk you through the key considerations for optimizing these reactions and troubleshooting common issues.

Core Principles: Regioselectivity in Epoxide Ring-Opening

The central challenge and opportunity in the ring-opening of this compound lie in controlling which of the two epoxide carbons the nucleophile attacks. This is dictated by the reaction mechanism, which is tunable by the catalytic conditions.

Base-Catalyzed/Nucleophilic Conditions (SN2 Pathway)

Under basic or nucleophilic conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. For this compound, a terminal epoxide, the two carbons are sterically distinct:

  • C1: A primary carbon (less sterically hindered).

  • C2: A secondary carbon (more sterically hindered).

In an SN2 reaction, the nucleophile will preferentially attack the less sterically hindered carbon (C1).[3][4] This results in the formation of a secondary alcohol at C2.

Acid-Catalyzed Conditions (SN1/SN2 Hybrid Pathway)

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[1] This protonation activates the epoxide, and the subsequent nucleophilic attack can have characteristics of both SN1 and SN2 reactions.[5] While a full carbocation may not form, a significant partial positive charge develops on the more substituted carbon (C2) because it can better stabilize this charge. Consequently, the nucleophile preferentially attacks the more substituted, electrophilic carbon (C2).[2] This leads to the formation of a primary alcohol at C1.

Troubleshooting Guide

This section addresses common problems encountered during the ring-opening of this compound in a question-and-answer format.

Q1: My reaction is slow or incomplete, resulting in low yield.

Possible Causes & Solutions:

  • Insufficient Catalyst: Ensure the correct stoichiometric or catalytic amount of acid or base is used. For acid-catalyzed reactions, strong proton acids like H₂SO₄ or Lewis acids such as YCl₃ can be effective.[6] For base-catalyzed reactions, a strong nucleophile or a stoichiometric amount of a strong base is often required.

  • Low Reaction Temperature: Epoxide ring-opening reactions can sometimes require elevated temperatures to proceed at a reasonable rate, especially with weaker nucleophiles.[7] Consider gradually increasing the reaction temperature while monitoring for side product formation.

  • Steric Hindrance: A bulky nucleophile may react slowly. If possible, consider using a less sterically hindered nucleophile.

  • Poor Solubility: this compound is a long-chain, nonpolar molecule. Ensure it is fully dissolved in the chosen solvent. You may need to screen different solvents to find one that dissolves all reactants effectively.

Q2: I am observing the formation of a significant amount of 1,2-octadecanediol as a byproduct.

Possible Cause & Solution:

  • Presence of Water: The formation of the diol is a classic sign of epoxide hydrolysis, where water acts as a nucleophile.[6] To minimize this, ensure all your reagents and solvents are anhydrous. Drying solvents over molecular sieves and using freshly opened reagents is recommended. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

Q3: The regioselectivity of my reaction is poor, and I'm getting a mixture of primary and secondary alcohols.

Possible Causes & Solutions:

  • Ambiguous Reaction Conditions: The pH of the reaction medium is a critical determinant of regioselectivity. If your reaction conditions are not definitively acidic or basic, you may get a mixture of products.

    • To favor attack at the less substituted carbon (C1, yielding a secondary alcohol): Use strong nucleophiles in a basic or neutral medium. Examples include alkoxides, amines, or Grignard reagents.[3]

    • To favor attack at the more substituted carbon (C2, yielding a primary alcohol): Use a protic or Lewis acid catalyst.[2]

  • Solvent Effects: The solvent can influence the reaction pathway. Protic solvents can participate in the reaction and may lead to a mixture of products. Aprotic solvents are generally preferred for base-catalyzed reactions to avoid protonation of the nucleophile.

Q4: I am observing polymerization of my epoxide.

Possible Cause & Solution:

  • Harsh Reaction Conditions: Epoxides can polymerize under strongly acidic or basic conditions, especially at high temperatures.[8] If you observe the formation of a waxy or polymeric solid that is difficult to characterize, consider using milder reaction conditions. This could involve using a weaker acid or base, a lower reaction temperature, or a shorter reaction time. Lewis acid catalysts can sometimes be more selective and less prone to causing polymerization than strong protic acids.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best nucleophiles for the ring-opening of this compound?

The choice of nucleophile depends on the desired product. Common nucleophiles include:

  • Amines (R-NH₂): To produce β-amino alcohols, which are valuable in pharmaceutical synthesis.[5]

  • Alcohols (R-OH) / Alkoxides (R-O⁻): To produce alkoxy alcohols.

  • Water (H₂O) / Hydroxide (OH⁻): To produce 1,2-diols.[9]

  • Thiols (R-SH) / Thiolates (R-S⁻): To produce β-hydroxy sulfides.

Q2: How do I choose the right solvent for my reaction?

The ideal solvent should dissolve this compound and the other reactants.

  • For base-catalyzed reactions , aprotic solvents like THF, diethyl ether, or dioxane are often good choices as they do not protonate the strong nucleophile.

  • For acid-catalyzed reactions , a wider range of solvents can be used, including aprotic and protic solvents. However, be mindful that protic solvents can also act as nucleophiles.

  • Solvent-free conditions can also be effective, particularly for reactions with amines, and can offer environmental benefits.[6]

Q3: What are some recommended catalysts for the aminolysis of this compound?

Several catalysts can be used to promote the ring-opening with amines to form β-amino alcohols:

  • Lewis Acids: Yttrium trichloride (YCl₃) has been shown to be an effective catalyst for the aminolysis of epoxides under solvent-free conditions at room temperature.[6] Other Lewis acids like Zn(BF₄)₂, Al(OTf)₃, and organobismuth triflates have also been reported to be effective.[5][10]

  • Heterogeneous Catalysts: Solid acid catalysts like graphite oxide and mesoporous aluminosilicates can also be used, offering the advantage of easy separation and potential for recycling.[10]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (this compound) and the appearance of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-Amino-2-hydroxyoctadecane (Base-Catalyzed)

This protocol describes a general procedure for the regioselective ring-opening of this compound with an amine under solvent-free conditions, favoring attack at the less hindered carbon.

Step-by-Step Methodology:

  • In a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine (e.g., benzylamine, 1.1 eq).

  • If a catalyst is used (e.g., YCl₃, 1 mol%), add it to the mixture.[6]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC until the epoxide is consumed.

  • Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol.

Protocol 2: Synthesis of 1,2-Octadecanediol (Acid-Catalyzed Hydrolysis)

This protocol outlines a general procedure for the hydrolysis of this compound to the corresponding diol.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of a water-miscible solvent (e.g., acetone or THF) and water.[9]

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Table 1: Summary of Reaction Conditions and Regioselectivity
Reaction Type Catalyst/Conditions Nucleophile Typical Solvent Temperature Major Product (Attack at)
Base-CatalyzedStrong Nucleophile (e.g., RO⁻, RNH₂)Amine, AlkoxideAprotic (THF, Ether)Room Temp to Reflux1-substituted-2-hydroxyoctadecane (C1)
Acid-CatalyzedH₂SO₄, HCl, Lewis Acids (e.g., YCl₃)Water, Alcohol, AmineProtic or AproticRoom Temp to Reflux2-substituted-1-hydroxyoctadecane (C2)
Solvent-FreeYCl₃, Graphite OxideAmineNoneRoom Temperature1-substituted-2-hydroxyoctadecane (C1)

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Regioselectivity Decision Pathway

G start Start: Ring-Opening of This compound conditions Choose Reaction Conditions start->conditions acidic Acidic Conditions (e.g., H₂SO₄, Lewis Acid) conditions->acidic  Acid Catalyst basic Basic / Nucleophilic Conditions conditions->basic Base or Strong Nucleophile   acid_mech Mechanism: Sₙ1-like acidic->acid_mech basic_mech Mechanism: Sₙ2 basic->basic_mech acid_product Product: Attack at C2 (More substituted) 2-Nu-1-hydroxyoctadecane acid_mech->acid_product basic_product Product: Attack at C1 (Less substituted) 1-Nu-2-hydroxyoctadecane basic_mech->basic_product

Caption: Decision pathway for controlling regioselectivity in the ring-opening of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (Check TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes troubleshoot_incomplete Increase Temp, Time, or Catalyst Conc. incomplete->troubleshoot_incomplete check_byproducts Are there significant byproducts? complete->check_byproducts diol_present Diol byproduct observed check_byproducts->diol_present Yes, Diol polymer_present Polymerization observed check_byproducts->polymer_present Yes, Polymer no_major_byproducts No major byproducts check_byproducts->no_major_byproducts No fix_diol Use anhydrous reagents/solvents diol_present->fix_diol fix_polymer Use milder conditions (lower temp/conc.) polymer_present->fix_polymer check_workup Review purification and workup procedure no_major_byproducts->check_workup

Caption: A workflow for troubleshooting low yields in this compound ring-opening reactions.

References

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-42.
  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. ARKIVOC, 2002(11), 293-311.
  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799.
  • Azizi, N., & Saidi, M. R. (2003). Lithium perchlorate as a powerful catalyst for the synthesis of β-amino alcohols from epoxides and amines. Organic & Biomolecular Chemistry, 1(16), 2854-2855.
  • Wu, J., Sun, W., Xia, H. G., & Sun, X. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 8(4), 365-368.
  • Chini, M., Crotti, P., Favero, L., & Macchia, F. (1992). Metal salt-catalyzed addition of amines to epoxides. A simple, general, and regioselective synthesis of β-amino alcohols. Tetrahedron Letters, 33(35), 5015-5018.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Sureshbabu, P., & Kumar, A. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(24), 5928.
  • Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 423-428.
  • Sreedhar, B., Kumar, A. V., & Sridhar, M. (2007). Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst a.
  • Heap, N., Green, G. E., & Whitham, G. H. (1969). 1,2-Epoxycyclo-octanes: effect of unsaturation on the course of ring opening and rearrangement with acids. Journal of the Chemical Society C: Organic, 160-164.
  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

Sources

Technical Support Center: Purification of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,2-epoxyoctadecane. It provides in-depth troubleshooting advice and practical, validated protocols to address common challenges in removing unreacted 1-octadecene from the final product.

Introduction: The Purification Challenge

The epoxidation of 1-octadecene yields this compound, a valuable intermediate in the synthesis of surfactants, lubricants, and various fine chemicals.[1] However, achieving high purity is often complicated by the presence of residual, unreacted 1-octadecene. The structural similarity and comparable physical properties of the starting material and the epoxide product make their separation a non-trivial task. This guide offers solutions to overcome these purification hurdles, ensuring the high quality required for downstream applications.

Core Principles: Exploiting Physicochemical Differences

Successful separation hinges on exploiting the subtle yet significant differences in the physical and chemical properties between 1-octadecene and this compound. The introduction of the polar oxirane ring into the nonpolar hydrocarbon chain is the key differentiator.

Property1-Octadecene (Starting Material)This compound (Product)Rationale for Separation
Molecular Formula C₁₈H₃₆[2]C₁₈H₃₆O[3]The addition of an oxygen atom increases molecular weight and polarity.
Molecular Weight 252.48 g/mol [4]268.48 g/mol [5]The slight increase in mass contributes to a higher boiling point.
Boiling Point 315 °C (599 °F) at 760 mmHg[6][7]~372 °C at 760 mmHg (extrapolated)The significant difference in boiling points is the primary basis for distillation-based separation.
179 °C at 15 mmHg[2][4]146-148 °C at 1 mmHg[5]
Polarity Nonpolar (alkene)Moderately Polar (epoxide)This difference is exploited in chromatographic separations where a polar stationary phase will retain the epoxide more strongly than the alkene.
Physical State Colorless liquid at room temp.[6]White waxy solid at room temp.[3][8]This may allow for separation by crystallization under specific conditions, though it is less commonly used for bulk purification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: My initial purity analysis (GC/NMR) shows a high percentage of unreacted 1-octadecene. What is the most effective first-line purification method?

A1: For mixtures with significant amounts of 1-octadecene, Vacuum Fractional Distillation is the most robust and scalable method.

  • Causality: The boiling point of this compound is significantly higher than that of 1-octadecene due to its increased molecular weight and the polarity of the epoxide ring. However, both compounds have high boiling points at atmospheric pressure, and the epoxide can be thermally sensitive.[9] Performing the distillation under reduced pressure lowers the boiling points of both compounds, allowing for efficient separation at temperatures that prevent thermal degradation of the epoxide ring.[10][11]

  • Recommendation: Start with a fractional distillation setup under a moderate vacuum (e.g., 1-15 mmHg). This enhances the separation efficiency between the two components, which have relatively close boiling points under vacuum.[12][13]

Q2: I attempted vacuum distillation, but my product seems to be degrading or polymerizing in the distillation flask. What's going wrong?

A2: This is a classic sign of thermal instability, even under vacuum. The epoxide ring is susceptible to opening and polymerization, especially in the presence of acidic or basic impurities or when subjected to prolonged heating.[9]

  • Troubleshooting Steps:

    • Check for Contaminants: Ensure that any acidic or basic residues from the epoxidation reaction (e.g., peroxy acids, catalysts) have been thoroughly neutralized and removed during the workup before distillation.

    • Lower the Pressure: Use a higher vacuum (lower pressure, e.g., <1 mmHg) to further decrease the boiling temperature.[10]

    • Minimize Residence Time: Use a distillation apparatus designed for heat-sensitive materials, such as a short-path distillation setup. This minimizes the time the compound spends at high temperatures.

    • Use a Lower Temperature Bath: Heat the distillation flask gently using a heating mantle with a stirrer or an oil bath. Avoid aggressive, direct heating.

Q3: Distillation removed most of the 1-octadecene, but I can't get rid of the last few percent. How can I achieve >99% purity?

A3: For removing trace amounts of the less polar 1-octadecene, Silica Gel Column Chromatography is the ideal method.

  • Causality: This technique separates compounds based on their polarity.[14] The stationary phase, silica gel, is highly polar. The mobile phase (eluent) is typically a nonpolar solvent or a mixture of nonpolar and slightly more polar solvents. The nonpolar 1-octadecene will have very little affinity for the silica gel and will elute quickly with a nonpolar solvent. The more polar this compound will interact more strongly with the silica gel and will require a more polar solvent to elute.

  • Recommendation: A flash chromatography setup is highly effective. Start with a nonpolar eluent like hexane or heptane to wash off the residual 1-octadecene completely. Then, gradually increase the polarity of the eluent by adding a small amount of ethyl acetate or diethyl ether (e.g., starting with 1% and slowly increasing) to elute the purified this compound.

Q4: How do I properly select a solvent system for column chromatography and monitor the separation?

A4: The key is to find a solvent system that provides good separation on a Thin-Layer Chromatography (TLC) plate before committing to a large-scale column.

  • Step-by-Step Protocol:

    • Spotting: Dissolve a small sample of your crude product in a volatile solvent (e.g., dichloromethane). Spot this onto a silica gel TLC plate.

    • Developing: Place the TLC plate in a chamber containing a test solvent system. A good starting point is 100% Hexane. The 1-octadecene should move up the plate (high Rf value), while the epoxide should remain at or near the baseline (low Rf value).

    • Optimization: If the epoxide doesn't move, you will need to add a more polar solvent to your mobile phase. Try a 99:1 or 95:5 mixture of Hexane:Ethyl Acetate. The goal is to find a solvent system where the epoxide has an Rf value of approximately 0.2-0.3, while the 1-octadecene is close to the solvent front (Rf > 0.8). This ensures a good separation on the column.

    • Visualization: Visualize the spots using a potassium permanganate stain, which reacts with both the alkene and the epoxide.

Q5: What are the best analytical methods to confirm the purity of my final this compound product?

A5: A combination of techniques is recommended for unambiguous confirmation.

  • Gas Chromatography (GC): GC is an excellent tool for determining purity and quantifying trace impurities.[15] The difference in polarity and boiling point between 1-octadecene and this compound results in distinct retention times. Purity is assessed by comparing the peak area of the product to the total area of all peaks.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The disappearance of the characteristic signals for the vinyl protons of 1-octadecene and the appearance of signals corresponding to the protons on the epoxide ring (typically in the 2.4-2.9 ppm range) provide definitive proof of conversion and purity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique confirms the identity of the peaks seen in the GC chromatogram by providing the mass-to-charge ratio of the parent molecule and its fragmentation patterns.[16]

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and the experimental setup for the primary purification techniques.

PurificationWorkflow cluster_main Purification & Analysis Pipeline start Crude Product (Epoxide + Alkene) analysis1 Initial Purity Analysis (GC or NMR) start->analysis1 decision High Alkene Content? analysis1->decision distillation Vacuum Fractional Distillation decision->distillation Yes (>5-10%) chromatography Silica Gel Chromatography decision->chromatography No (<5%) distillation->chromatography For high purity analysis2 Final Purity Analysis (GC, NMR, GC-MS) distillation->analysis2 If sufficient chromatography->analysis2 end Pure this compound (>99%) analysis2->end

Caption: Decision workflow for purifying this compound.

DistillationSetup cluster_setup Vacuum Fractional Distillation Apparatus flask Heating Mantle & Round-Bottom Flask (Crude Mixture) column Fractionating Column (e.g., Vigreux) flask->column Vapors Rise adapter Distillation Adapter (with Thermometer) column->adapter condenser Condenser (Cooling Water In/Out) receiver Receiving Flask (Collects 1-Octadecene) condenser->receiver Condensed Distillate adapter->condenser Separated Vapors vacuum Vacuum Source (Pump + Trap) adapter->vacuum Reduced Pressure

Sources

Technical Support Center: A Researcher's Guide to 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Epoxyoctadecane. This guide is designed for researchers, scientists, and drug development professionals who utilize this moisture-sensitive reagent in their experimental work. As a long-chain aliphatic epoxide, this compound is a valuable building block in organic synthesis. However, its reactivity towards moisture necessitates careful handling and storage to ensure the integrity of your experiments and the reliability of your results. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges associated with this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent reaction outcomes, low yields, or complete reaction failure.

  • Potential Cause: The primary suspect in such cases is the degradation of the this compound due to moisture exposure. Water acts as a nucleophile, attacking the epoxide ring to form the corresponding diol, 1,2-octadecanediol.[1] This side reaction consumes your starting material, leading to reduced yields of the desired product.[1] The presence of acidic or basic impurities can catalyze this hydrolysis, making even trace amounts of moisture problematic.[1]

  • Troubleshooting Steps:

    • Assess Reagent Quality: Before use, visually inspect the this compound. It should be a white, waxy solid.[2] Any signs of clumping, stickiness, or a translucent appearance may indicate moisture contamination.

    • Analytical Verification: If you suspect degradation, the most definitive approach is to analyze a small sample of your epoxide.

      • Thin Layer Chromatography (TLC): Spot a small amount of your this compound on a TLC plate alongside a suitable standard if available. The hydrolyzed product, 1,2-octadecanediol, is significantly more polar than the epoxide and will have a much lower Rf value. Use a permanganate or p-anisaldehyde stain for visualization.[3][4]

      • FTIR Spectroscopy: Acquire an infrared spectrum of the material. The presence of a broad peak in the 3200-3600 cm⁻¹ region is indicative of O-H stretching from the diol impurity. The characteristic epoxide C-O stretching peaks (around 835-950 cm⁻¹ and 1250 cm⁻¹) may appear diminished in intensity.

      • ¹H NMR Spectroscopy: In a deuterated solvent, the protons of the epoxide ring in this compound typically appear in the 2.4-2.9 ppm range. The formation of 1,2-octadecanediol will result in new signals in the 3.4-3.7 ppm range corresponding to the protons on the carbon atoms bearing the hydroxyl groups, as well as signals for the hydroxyl protons themselves.[5][6]

    • Implement Rigorous Anhydrous Techniques: Ensure all glassware is thoroughly dried in an oven (at least 4 hours at 140°C or overnight at 125°C) and cooled under an inert atmosphere (nitrogen or argon) before use.[3] Use anhydrous solvents, and consider purifying them if you suspect contamination.[7]

Issue 2: A polar byproduct is observed on TLC that was not expected.

  • Potential Cause: As mentioned in Issue 1, this is a strong indication of the presence of 1,2-octadecanediol due to hydrolysis of the starting material. This diol impurity can sometimes participate in subsequent reactions, leading to unexpected byproducts.

  • Troubleshooting Steps:

    • Confirm Identity of Byproduct: If possible, isolate the byproduct and characterize it by NMR or mass spectrometry to confirm if it is 1,2-octadecanediol or a derivative thereof.

    • Review Handling and Storage Procedures: This is a critical sign that your handling and/or storage of this compound is not sufficiently excluding moisture. Refer to the FAQ section for detailed protocols on proper storage and handling.

    • Purification of the Epoxide: If your starting material is found to be contaminated with the diol, purification may be necessary. Due to the significant difference in polarity, column chromatography can be effective in separating the non-polar epoxide from the polar diol.[8]

Issue 3: Difficulty in accurately weighing the waxy solid, especially for small-scale reactions.

  • Potential Cause: The waxy nature of this compound can make it challenging to handle and weigh precisely, particularly when trying to maintain an inert atmosphere.

  • Troubleshooting Steps:

    • Use a Glovebox for Weighing: The most reliable method for weighing moisture-sensitive solids is inside an inert atmosphere glovebox.[9] This environment minimizes exposure to atmospheric moisture.

    • Protocol for Weighing a Waxy Solid in a Glovebox:

      • Bring a clean, dry spatula and a tared vial into the glovebox antechamber and evacuate and refill with inert gas at least three times.

      • Once inside the glovebox, allow the items to equilibrate with the glovebox atmosphere.

      • Carefully transfer the desired amount of the waxy solid from the main container to the tared vial using the spatula.

      • Seal the vial before removing it from the glovebox if the reaction is to be set up outside.

    • Weighing by Difference: For reactions performed outside a glovebox using Schlenk techniques, you can weigh the sealed container of this compound, transfer the approximate amount needed to your reaction flask under a positive pressure of inert gas, and then reweigh the original container. The difference in weight will give you the amount of reagent transferred.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[10] The storage area should be cool and dry. For extended storage, refrigeration is recommended to reduce the rate of any potential degradation.[10] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[10]
Temperature Cool, refrigeration recommended for long-term storageReduces the rate of potential degradation reactions.[10]
Container Tightly sealed, opaque containerPrevents moisture ingress and exposure to light.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is the hydrolysis of the epoxide ring in the presence of water to form 1,2-octadecanediol.[1] This reaction can be catalyzed by both acids and bases. The mechanism involves the nucleophilic attack of water on one of the carbon atoms of the epoxide ring, leading to ring-opening.[5]

Hydrolysis cluster_products Degradation Product Epoxide This compound Diol 1,2-Octadecanediol Epoxide->Diol Hydrolysis Water H₂O Hydrolysis Hydrolysis Water->Hydrolysis Catalyst H⁺ or OH⁻ Catalyst->Hydrolysis

Caption: Hydrolysis of this compound to 1,2-Octadecanediol.

Q3: Can I use this compound that has been opened and stored in a desiccator?

A3: While a desiccator can help to minimize moisture exposure, it is not as effective as storage under an inert atmosphere.[11] If the container has been opened multiple times, there is a risk of gradual moisture contamination. It is highly recommended to test the purity of the material using the analytical methods described in the troubleshooting section (TLC, FTIR, or NMR) before using it in a critical reaction.

Q4: My reaction requires the use of an aqueous workup. Will this affect my product if the reaction is incomplete?

A4: Yes, if your reaction has not gone to completion and there is unreacted this compound remaining, the aqueous workup will likely hydrolyze it to 1,2-octadecanediol. This can complicate the purification of your desired product, as you will now have the diol as a byproduct. It is therefore important to monitor your reaction to completion (e.g., by TLC or GC) before quenching with water.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves.[10] While this compound is not acutely toxic, it can be a skin and eye irritant.[2] All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount (a few milligrams) of your this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution on a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity mixture like 9:1 and adjusting as needed). The epoxide will be much less polar than the potential diol impurity.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Allow the solvent to evaporate completely in a fume hood. Visualize the spots using a p-anisaldehyde or potassium permanganate stain, which may require gentle heating.[3][4] The epoxide should appear as a single spot with a high Rf value, while any diol impurity will be a distinct spot with a much lower Rf value.

References

  • 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Shelf Life - Westlake Epoxy. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0002350) - Human Metabolome Database. (n.d.). Retrieved January 15, 2026, from [Link]

  • This compound | C18H36O | CID 23872 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1,2-Octadecanediol - NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry, 3, 13-23.
  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). Retrieved January 15, 2026, from [Link]

  • Using a glovebox: bringing items in and weighing - YouTube. (2019, August 21). Retrieved January 15, 2026, from [Link]

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  • Formation of epoxides with base vs opening them? : r/chemhelp - Reddit. (2025, August 26). Retrieved January 15, 2026, from [Link]

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  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

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  • KR101584727B1 - Manufacturing method of high purity 1,2-hexanediol - Google Patents. (n.d.).

Sources

Technical Support Center: Monitoring 1,2-Epoxyoctadecane Reactions by TLC & GC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis or reaction of 1,2-epoxyoctadecane. This guide is designed for researchers, scientists, and drug development professionals who utilize chromatographic techniques to track reaction progress. Here, we provide in-depth troubleshooting advice and frequently asked questions for both Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), grounded in practical, field-proven insights.

Section 1: Troubleshooting Guides

This section addresses specific, common problems encountered during the analysis of this compound reactions. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a rapid, qualitative technique ideal for quick reaction checks. Given the non-polar nature of this compound and its likely precursors (e.g., 1-octadecene), separation is based on subtle differences in polarity.

Question: My spots are streaking down the TLC plate. What's causing this and how can I fix it?

Answer: Streaking is a common issue that obscures results by preventing the formation of tight, distinct spots. The primary causes are typically sample overloading or an inappropriate solvent system.[1][2]

  • Causality (Expertise & Experience): this compound is a large, non-polar molecule. If you apply too much sample to the silica plate, the stationary phase becomes saturated at the origin.[3] As the mobile phase moves up the plate, it can't effectively dissolve and redeposit the entire sample in a tight band, leading to a continuous "streak." Furthermore, if your sample is dissolved in a highly polar solvent for spotting, this can deactivate the silica at the origin, causing poor initial binding and streaking.

  • Self-Validating Protocol & Solution:

    • Reduce Sample Concentration: Prepare a more dilute solution of your reaction mixture for spotting. A good starting point is to dissolve <1 mg of your crude reaction mixture in a small volume (~100 µL) of a volatile solvent like ethyl acetate or dichloromethane.

    • Apply Less Sample: Use a microcapillary tube to apply the sample. Touch the spotter to the plate briefly and allow the solvent to evaporate completely before re-spotting in the same location if a higher concentration is needed. This ensures a very small, concentrated initial spot.[1]

    • Optimize the Mobile Phase: Streaking can occur if the mobile phase is too polar, causing the compound to travel with the solvent front without sufficient interaction with the stationary phase.[1] For separating this compound from a precursor like 1-octadecene, a very non-polar mobile phase is required. Start with a high ratio of a non-polar solvent to a slightly more polar one.

    • Check for Acidity/Basicity: While less common for epoxides, highly acidic or basic compounds can interact strongly with the silica gel, causing streaking. This can sometimes be mitigated by adding a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[2]

Question: My reactant and product spots have very similar Retention Factors (Rf). How can I improve the separation?

Answer: Poor separation between the starting material (e.g., 1-octadecene) and the product (this compound) is expected due to their similar non-polar structures. The epoxide is only slightly more polar than the alkene.

  • Causality (Expertise & Experience): The Retention Factor (Rf) is a measure of how far a compound travels relative to the solvent front.[4][5][6] It is dictated by the equilibrium of the analyte between the stationary phase (silica gel) and the mobile phase. To improve separation (i.e., achieve a greater difference in Rf values, or ΔRf), you must fine-tune the mobile phase to exploit the small polarity difference between the alkene and the epoxide. The goal is to find a solvent system where the epoxide interacts with the silica just slightly more than the alkene does.

  • Self-Validating Protocol & Solution:

    • Decrease Solvent Polarity: If your spots are too high on the plate (Rf > 0.7), the eluent is too polar.[7] You need to decrease its polarity. For a hexane/ethyl acetate system, this means increasing the proportion of hexanes.

    • Systematic Solvent Screening: Create a series of developing solvents with gradually changing polarity. A good approach is to use a binary mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar one (like ethyl acetate or diethyl ether).

    • Use a "Co-spot": Always run a three-lane TLC plate: starting material in lane 1, reaction mixture in lane 3, and a "co-spot" (starting material and reaction mixture applied at the same origin) in the middle lane.[8][9] If you see a single, slightly elongated spot in the co-spot lane, it confirms the two compounds are very close in Rf. If you see two distinct or overlapping "snowman" shaped spots, you have achieved separation.[10]

Parameter Description Recommendation for this compound
Stationary Phase Typically silica gel 60 F254Standard silica plates are appropriate.
Mobile Phase A solvent mixture that elutes the compoundsStart with 98:2 Hexanes:Ethyl Acetate. Adjust ratio for optimal Rf (0.3-0.5).[7]
Visualization Method to see the spots after development1. UV light (if precursor is UV active). 2. Iodine chamber. 3. Staining with Potassium Permanganate (KMnO4) or Phosphomolybdic Acid (PMA).[11][12]
Gas Chromatography (GC) Troubleshooting

GC offers high-resolution, quantitative analysis, making it superior for determining reaction conversion and purity.[13][14][15]

Question: I am seeing tailing peaks for my analyte. What is the cause and solution?

Answer: Peak tailing, where the back half of the peak is wider than the front, is a common problem in GC that can affect resolution and integration accuracy.[16] It is often caused by active sites in the system or poor column installation.[16][17]

  • Causality (Expertise & Experience): The oxygen atom in the epoxide ring of this compound has lone pairs of electrons, making it slightly polar and susceptible to interaction with "active sites." These are points in the GC flow path (e.g., inlet liner, column head) that are not perfectly inert and can form secondary, undesirable interactions (like hydrogen bonding) with the analyte. This slows down a portion of the analyte molecules, causing them to elute later and create a "tail." A poorly cut or installed column can also create dead volume or turbulence, leading to tailing.[16]

  • Self-Validating Protocol & Solution:

    • Perform Inlet Maintenance: The inlet is a common source of problems. Replace the inlet liner with a new, deactivated one. Active sites can build up on the liner from previous injections.

    • Trim the Column: Trim 10-20 cm from the front of the GC column.[16] The column head is exposed to the most non-volatile residues and can become active over time.

    • Re-install the Column: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet and detector according to the manufacturer's instructions.[16] A ragged cut can cause peak distortion.

    • Inject a Non-Polar Standard: To diagnose the problem, inject a simple, non-polar hydrocarbon like heptadecane. If this alkane peak does not tail, it strongly suggests the tailing of your epoxide is due to chemical activity, not a physical problem like a bad column installation.[17]

Question: My retention times are shifting between runs. How do I stabilize my method?

Answer: Drifting retention times are a critical issue as they prevent reliable peak identification.[18] The most common causes are leaks in the system or fluctuations in carrier gas flow or oven temperature.

  • Causality (Expertise & Experience): In GC, retention time is primarily a function of the analyte's volatility and its interaction with the stationary phase, which are heavily dependent on temperature and carrier gas flow rate.[19] A leak in the system will alter the column head pressure and flow rate, causing retention times to change (usually increase). An unstable oven temperature will directly affect analyte volatility and elution time.

  • Self-Validating Protocol & Solution:

    • Perform a Leak Check: Use an electronic leak detector to check all fittings, particularly the septum nut at the inlet and the column connections to the inlet and detector. This is the most common cause of shifting retention times.

    • Verify Gas Flow: Use a digital flow meter to independently measure the carrier gas flow rate at the detector outlet or split vent to ensure it matches the method setpoint.

    • Check Oven Temperature Stability: Ensure the oven is calibrated and holding the set temperature accurately. Small fluctuations can lead to noticeable shifts for high-boiling compounds like this compound.

    • Condition the Column: If the column is new or has been exposed to air, it may need conditioning. Heat the column to its maximum allowable temperature (without exceeding it) for a few hours with carrier gas flowing to remove any contaminants.

Parameter Description Recommendation for this compound
Column Phase The stationary coating inside the column.A non-polar or low-polarity phase like a 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5, HP-5ms) is ideal.[20][21][22]
Column Dimensions Length, Internal Diameter (I.D.), Film Thickness.30 m x 0.25 mm I.D. x 0.25 µm film thickness is a standard, robust choice.[21][23]
Injector Temp. Temperature to vaporize the sample.250 °C is a good starting point.
Detector Device to detect eluting compounds.Flame Ionization Detector (FID) is standard for hydrocarbons and provides excellent sensitivity.[19]
Oven Program Temperature gradient to elute compounds.Initial 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C.[20]

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I use TLC or GC to monitor my reaction?

This depends on your goal. TLC is excellent for rapid, frequent, and qualitative checks to see if the starting material is being consumed. It's fast, cheap, and requires minimal setup. GC is the superior choice for quantitative analysis. It can tell you the precise percentage of starting material remaining and the purity of the product formed. For rigorous process development, GC is essential.

G start Need to Monitor Reaction qualitative Qualitative Check? (Is reactant gone?) start->qualitative quantitative Quantitative Data? (% Conversion, Purity) qualitative->quantitative No tlc Use TLC qualitative->tlc Yes quantitative->tlc No, just a quick look gc Use GC quantitative->gc Yes

Caption: Decision workflow for choosing between TLC and GC.

Q2: How do I visualize this compound on a TLC plate? It's not UV active.

This compound lacks a chromophore, so it will not be visible under a standard 254 nm UV lamp. You must use a chemical staining method.[24]

  • Iodine Chamber: Place the dried TLC plate in a sealed chamber with a few crystals of iodine. Non-polar, saturated compounds will adsorb the iodine vapor and appear as temporary brown spots.[25] This is a good non-destructive first choice.

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized. The epoxide ring and any residual alkene starting material will react, appearing as yellow/brown spots on a purple background. This is a highly effective and sensitive destructive method.

  • Phosphomolybdic Acid (PMA) Stain: This is a good general-purpose charring stain. After dipping the plate in the PMA solution and heating, most organic compounds will appear as dark blue or green spots on a yellow-green background.[12]

Q3: What kind of GC column is best for analyzing this compound?

The principle of "like dissolves like" applies to GC column selection.[21] Since this compound is a large, predominantly non-polar molecule, you should choose a non-polar or low-polarity stationary phase.

  • Recommended Phases: A column with a 5% phenyl-methylpolysiloxane stationary phase (often designated with a "-5" in the name, like DB-5 or HP-5ms) is an excellent first choice. These columns separate compounds primarily based on their boiling points, which is ideal for this application.[26]

  • Why not a polar column? A highly polar column (like a WAX column) would retain the slightly polar epoxide for a very long time, leading to broad peaks and excessively long run times. Separation from the non-polar alkene would be exaggerated but inefficient.

G cluster_tlc TLC Troubleshooting Workflow TLC_Start Problem: Unexpected TLC Result Check_Rf Are spots too high/low? (Rf < 0.2 or > 0.8) TLC_Start->Check_Rf Adjust_Polarity Adjust Mobile Phase Polarity (More polar to increase Rf, less polar to decrease Rf) Check_Rf->Adjust_Polarity Yes Check_Shape Are spots streaked or misshapen? Check_Rf->Check_Shape No Adjust_Polarity->Check_Shape Check_Loading Reduce Sample Concentration Re-spot carefully Check_Shape->Check_Loading Yes TLC_End Result: Clean Separation Check_Shape->TLC_End No Check_Loading->TLC_End

Caption: Basic troubleshooting logic for common TLC issues.

References

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Technical Support Center: Scaling Up 1,2-Epoxyoctadecane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scaled-up synthesis of 1,2-epoxyoctadecane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this epoxidation reaction from bench-scale to larger-scale production. Here, we address common challenges, provide detailed protocols, and offer troubleshooting advice to ensure a safe, efficient, and successful scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and handling of this compound.

Q1: What are the primary industrial applications of this compound?

A1: this compound serves as a versatile chemical intermediate. Its applications include use as an acid scavenger, stabilizer, and reactive diluent in various formulations. It is also a precursor for the synthesis of surfactants, lubricants, and additives in the pharmaceutical and personal care industries[1].

Q2: What are the main safety hazards associated with the large-scale synthesis of this compound?

A2: The primary hazards stem from the exothermic nature of the epoxidation reaction, which can lead to thermal runaway if not properly controlled[2][3]. Additionally, the use of strong oxidizing agents like peroxy acids presents explosion and fire risks[4][5]. The starting material, 1-octadecene, is an aspiration hazard and can cause skin dryness or cracking with repeated exposure[6]. The final product, this compound, is sensitive to moisture and incompatible with strong acids, caustics, and peroxides, which can lead to violent polymerization[1].

Q3: What are the most common methods for the epoxidation of 1-octadecene at an industrial scale?

A3: The most prevalent method involves the use of peroxy acids, such as peracetic acid, often generated in situ from acetic acid and hydrogen peroxide[5][7]. Chemoenzymatic methods, which use lipases to generate the peroxy acid in situ under milder conditions, are gaining traction as a "greener" alternative[4][8][9].

Q4: What is the typical purity of commercially available this compound?

A4: Technical grade this compound is commonly available at a purity of around 85%[10][11]. Higher purities can be achieved through further purification steps.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of 1-Octadecene 1. Insufficient Oxidant: The molar ratio of peroxy acid to olefin is too low. 2. Low Reaction Temperature: The temperature is not high enough for the reaction to proceed at an adequate rate. 3. Poor Mixing: Inadequate agitation in a large reactor can lead to localized reagent depletion. 4. Catalyst Deactivation (if applicable): The catalyst may have lost activity.1. Increase the molar ratio of the oxidant. However, be mindful of the increased exotherm and potential for side reactions. 2. Gradually increase the reaction temperature while carefully monitoring for any signs of a runaway reaction[12]. 3. Ensure the reactor's agitation system is sufficient for the scale and viscosity of the reaction mixture. 4. If using a reusable catalyst, test its activity on a small scale before use. Consider catalyst regeneration or replacement.
Low Selectivity (High Byproduct Formation) 1. Epoxide Ring-Opening: Presence of water or acidic/basic impurities can lead to the formation of 1,2-octadecanediol. 2. High Reaction Temperature: Elevated temperatures can promote side reactions. 3. Polymerization of 1-Octadecene: At temperatures above 120°C, 1-octadecene can polymerize, especially over long reaction times[13][14]. 4. Meinwald Rearrangement: Rearrangement of the epoxide to an aldehyde can occur, particularly with certain catalysts[4][7].1. Ensure all reagents and solvents are anhydrous. Use a buffered system if necessary to maintain a neutral pH. 2. Optimize the temperature to find a balance between reaction rate and selectivity. Consider using a continuous flow reactor for better temperature control[4][15]. 3. Maintain reaction temperatures below 120°C if possible. If higher temperatures are required, minimize the reaction time. 4. Analyze the byproduct profile to identify the specific rearrangement product. This may necessitate a change in catalyst or reaction conditions.
Thermal Runaway/Loss of Temperature Control 1. Accumulation of Unreacted Reagents: Adding the oxidant too quickly can lead to a rapid, uncontrolled reaction. 2. Inadequate Cooling Capacity: The reactor's cooling system may be insufficient for the heat generated by the reaction at scale. 3. Agitator Failure: Loss of mixing can lead to localized hot spots and a subsequent runaway reaction.1. Add the oxidant slowly and in a controlled manner. Monitor the reaction temperature closely during the addition. 2. Before scaling up, perform a thorough thermal hazard assessment to ensure the cooling system is adequate. Consider using a semi-batch process where one reactant is added gradually[2]. 3. Ensure the reactor is equipped with a reliable agitator and have a backup plan in case of failure.
Difficult Product Isolation/Purification 1. Similar Physical Properties: this compound and unreacted 1-octadecene have similar boiling points and polarities, making separation by distillation or simple chromatography challenging. 2. Presence of High-Boiling Byproducts: Polymerized 1-octadecene or other high-molecular-weight byproducts can complicate purification.1. Consider fractional distillation under reduced pressure. Alternatively, chromatographic methods using specialized stationary phases can be employed[16]. 2. If polymerization is suspected, analyze the crude product by techniques like Gel Permeation Chromatography (GPC). Purification may require more advanced techniques like preparative chromatography.

Section 3: Experimental Protocols

Industrial Scale Epoxidation with Peracetic Acid

This protocol is based on a process for the epoxidation of long-chain olefins and is adapted for a large-scale batch reactor[5].

Materials:

  • 1-Octadecene

  • Acetic Acid

  • Hydrogen Peroxide (30-50%)

  • Sulfuric Acid (catalyst)

  • Sodium Carbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control, overhead stirrer, and addition funnel.

  • Condenser

  • Separatory funnel (for workup at smaller scales) or equivalent liquid-liquid extraction setup.

  • Rotary evaporator or distillation apparatus for solvent removal.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactor: Charge the reactor with 1-octadecene and acetic acid.

  • Cooling: Begin cooling the reactor jacket to 15-20°C.

  • Catalyst Addition: Slowly add the catalytic amount of sulfuric acid to the stirred mixture.

  • Peracetic Acid Formation (in situ): Slowly add hydrogen peroxide to the reaction mixture via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 50-80°C[5]. A temperature range of 60-70°C is often optimal[5].

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS to determine the consumption of 1-octadecene[17][18].

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium carbonate to neutralize the acidic components.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Chemoenzymatic Epoxidation Protocol

This method offers a greener alternative using an immobilized lipase catalyst[4][8].

Materials:

  • 1-Octadecene

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • A suitable carboxylic acid (e.g., octanoic acid or phenylacetic acid)[4]

  • Hydrogen Peroxide (30%)

  • An organic solvent (e.g., hexane or toluene)

Equipment:

  • Jacketed reactor with temperature control and overhead stirrer.

  • Filtration setup to recover the immobilized enzyme.

  • Standard workup and purification equipment as in the chemical method.

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry.

  • Charge Reactor: Add the solvent, 1-octadecene, the carboxylic acid, and the immobilized lipase to the reactor.

  • Temperature Control: Bring the reaction mixture to the desired temperature (typically 30-60°C).

  • Oxidant Addition: Slowly add the hydrogen peroxide to the stirred mixture.

  • Reaction: Allow the reaction to proceed for the desired time, monitoring by GC-MS.

  • Catalyst Recovery: Once the reaction is complete, stop the agitation and allow the immobilized enzyme to settle. The catalyst can then be recovered by filtration for reuse.

  • Workup and Purification: The liquid phase can be worked up and the product purified as described in the chemical epoxidation protocol.

Section 4: Data Presentation

The following tables provide a summary of how different reaction parameters can affect the outcome of the epoxidation of long-chain alpha-olefins. The data is compiled from various studies on similar systems and should be used as a guideline for optimization.

Table 1: Effect of Temperature on 1-Octene Epoxidation [12][19]

Temperature (°C)Conversion (%)Epoxide Selectivity (%)
40LowHigh
60ModerateHigh
80HighModerate-High
100Very HighModerate
120Very HighLower (due to side reactions)

Table 2: Effect of Catalyst Loading on Epoxidation [20][21][22]

Catalyst Loading (mol%)Conversion (%)Epoxide Selectivity (%)
0.1LowHigh
0.5ModerateHigh
1.0HighHigh
2.0HighSlightly Decreased

Table 3: Effect of Olefin to Oxidant Molar Ratio

Olefin:Oxidant RatioConversion (%)Epoxide Selectivity (%)
1:0.8ModerateHigh
1:1HighHigh
1:1.2HighSlightly Decreased
1:1.5Very HighDecreased (risk of over-oxidation)

Section 5: Visualizations

Workflow for Scaled-Up Epoxidation of 1-Octadecene

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1-Octadecene, Acetic Acid, Catalyst reactor_prep Charge and Cool Reactor reagents->reactor_prep add_h2o2 Slow Addition of H2O2 reactor_prep->add_h2o2 monitor Monitor Reaction (GC-MS) add_h2o2->monitor quench Quench and Neutralize monitor->quench extract Extract with Solvent quench->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product G start Low Yield or Selectivity? check_conversion Low Conversion? start->check_conversion check_selectivity Low Selectivity? low_temp Increase Temperature or Reaction Time check_conversion->low_temp Yes check_conversion->check_selectivity No low_oxidant Increase Oxidant Ratio low_temp->low_oxidant Still Low poor_mixing Improve Agitation low_oxidant->poor_mixing Still Low diol_formation Check for Water/Acid Impurities check_selectivity->diol_formation Yes polymerization Lower Temperature/Time diol_formation->polymerization Still Low other_byproducts Analyze Byproducts (GC-MS) & Adjust Catalyst/Conditions polymerization->other_byproducts Still Low

Caption: Decision tree for troubleshooting low yield or selectivity issues.

References

  • Ryan, A. A., et al. (2023). Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Organic Process Research & Development. [Link]

  • Tiran, C., Lecomte, J., Dubreucq, E., & Villeneuve, P. (2008). Chemo-enzymatic epoxidation of fatty compounds – Focus on processes involving a lipase-catalyzed perhydrolysis step. Oléagineux, Corps gras, Lipides. [Link]

  • Leveneur, S. (2017). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. [Link]

  • Dhaene, E., et al. (2019). The trouble with 1-octadecene: polymerization during nanocrystal synthesis. ChemRxiv. [Link]

  • Bell, G. H. (1987). Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid. U.S.
  • Orellana-Coca, C., et al. (2007). Chemo-enzymatic epoxidation of β-caryophyllene mediated lipases and by mycelium-bound lipases. Semantic Scholar. [Link]

  • Tiran, C., et al. (2008). Chemo-enzymatic epoxidation of fatty compounds - Focus on processes involving a lipase-catalyzed perhydrolysis step. ResearchGate. [Link]

  • Roush, W. R., & VanNieuwenhze, M. S. (2024). Large Scale Epoxide Opening by a Pendant Silanol. National Institutes of Health. [Link]

  • Zhang, M., et al. (2025). Effect of reaction temperature for 1-octene epoxidation. ResearchGate. [Link]

  • Chen, C.-H., & Wu, T.-C. (2016). Process for the epoxidation of olefins.
  • Ryan, A. A., et al. (2023). Continuous flow epoxidation of alkenes using a homogeneous manganese catalyst with peracetic acid. Queen's University Belfast Research Portal. [Link]

  • Gricelda, R., et al. (2013). Chemo-enzymatic epoxidation of β-caryophyllene mediated lipases and by mycelium-bound lipases. Semantic Scholar. [Link]

  • Al-Shameri, M. A., et al. (2014). Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture. Lancaster University. [Link]

  • Hu, G., et al. (2023). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. MDPI. [Link]

  • Ge, X., et al. (2022). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. National Institutes of Health. [Link]

  • Al-Otaibi, A. M., et al. (2023). Utilization of Loaded Cobalt onto MCM-48 Mesoporous Catalyst as a Heterogeneous Reaction in a Fixed Bed Membrane Reactor to Produce Isomerization Product from n-Heptane. MDPI. [Link]

  • Freidzon, A. Y., et al. (2021). Control and Impact of Metal Loading Heterogeneities at the Nanoscale on the Performance of Pt/Zeolite Y Catalysts for Alkane Hydroconversion. ResearchGate. [Link]

  • Hu, G., et al. (2023). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. MDPI. [Link]

  • Al-Otaibi, A. M., et al. (2023). Utilization of Loaded Cobalt onto MCM-48 Mesoporous Catalyst as a Heterogeneous Reaction in a Fixed Bed Membrane Reactor to Produce Isomerization Product from n-Heptane. MDPI. [Link]

  • Buijs, S., et al. (2025). GC-MS chromatogram showing epoxide products starting from R... ResearchGate. [Link]

  • Dhaene, E., et al. (2019). The Trouble with 1-Octadecene; Polymerization During Nanocrystal Synthesis. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes. YouTube. [Link]

  • Carrión, M. C., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. MDPI. [Link]

  • Zhang, S., et al. (2024). Universal high-efficiency electrocatalytic olefin epoxidation via a surface-confined radical promotion. National Institutes of Health. [Link]

  • Steinbach, J. (2014). Emergency Runaway Reaction - What Precedes? What Follows?. AIDIC. [Link]

  • The Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes. YouTube. [Link]

  • Rasayan Journal of Chemistry. (n.d.). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. [Link]

  • Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. (2022). National Institutes of Health. [Link]

  • The Good Scents Company. (n.d.). This compound, 7390-81-0. [Link]

  • Large Scale production of C18 Bound Partially Sub -2um Porous Silica Monolith Stationary Phase of Enhanced Separation Performance in Liquid Chromatography. (2016). ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes. YouTube. [Link]

  • Dhaene, E., et al. (2019). Supplementary Information for The trouble with 1-octadecene: polymerization during nanocrystal synthesis. ChemRxiv. [Link]

  • Rasayan Journal of Chemistry. (n.d.). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. [Link]

  • Solid-phase extraction on C18 silica as a purification strategy in the solution synthesis of a 1-thio-beta-D-galactopyranoside library. (2001). PubMed. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards. (n.d.). Mettler Toledo. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Spectroscopic Methodologies for the Structural Elucidation of Long-Chain Epoxides

Introduction: The Critical Role of Epoxide Characterization

1,2-Epoxyoctadecane, also known as 2-hexadecyloxirane, is a long-chain terminal epoxide.[1][2][3] Such molecules are pivotal intermediates in organic synthesis and serve as building blocks for producing lubricants, surfactants, and polymers. The three-membered epoxide ring is highly strained and reactive, making its precise structural confirmation and purity assessment paramount for ensuring predictable reaction outcomes and final product quality. While various analytical techniques can detect epoxides, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail regarding the molecule's carbon-hydrogen framework, making it the gold standard for unambiguous structural elucidation.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As Senior Application Scientists, we move beyond simple data reporting to explain the causality behind spectral features. We will compare NMR with other common analytical techniques, provide field-proven experimental protocols, and present data in a clear, comparative format to empower researchers in their own analytical endeavors.

¹H and ¹³C NMR Spectral Features of this compound

The strained nature of the oxirane ring in this compound results in a unique electronic environment. This causes the protons and carbons of the epoxide moiety to resonate in characteristic regions of the NMR spectrum, distinct from the rest of the long aliphatic chain.[4]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is dominated by the signals from the long C₁₆H₃₃ alkyl chain, but the diagnostic signals are those from the three protons on the epoxide ring.

  • Epoxide Protons (C1-H₂ and C2-H): These protons appear in a distinct region, typically between 2.5 and 3.5 ppm.[4] The two protons on C1 are diastereotopic, meaning they are chemically non-equivalent, and will therefore have different chemical shifts and couple to each other (geminal coupling) and to the proton on C2 (vicinal coupling). The C2 proton will, in turn, couple to the two C1 protons and the two protons on C3. This results in a complex multiplet pattern for all three epoxide protons.

    • -CH₂- (C1): Two distinct signals, often appearing as multiplets (e.g., doublet of doublets), typically around 2.5-2.8 ppm.

    • -CH- (C2): A single proton signal, usually a multiplet, shifted slightly further downfield, around 2.9-3.2 ppm.[5]

  • Alkyl Chain Protons (-CH₂- and -CH₃):

    • The terminal methyl group (-CH₃) at C18 appears as a triplet around 0.88 ppm.

    • The vast majority of the methylene (-CH₂-) groups in the long chain (C4-C17) are chemically very similar and overlap to form a large, broad signal around 1.25-1.40 ppm.

    • The methylene group adjacent to the epoxide (C3) is slightly deshielded and appears as a multiplet around 1.5 ppm.

¹³C NMR Spectrum Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, providing a clear map of the carbon backbone.

  • Epoxide Carbons (C1 and C2): The carbons of the strained epoxide ring are characteristically found in the 40-60 ppm range.[4][6]

    • -CH₂- (C1): Expected around 47-48 ppm.

    • -CH- (C2): Expected around 52-54 ppm.

  • Alkyl Chain Carbons:

    • The terminal methyl carbon (C18) is the most upfield signal, typically around 14.1 ppm.

    • The carbons of the main alkyl chain (C4-C17) resonate in a narrow window between approximately 22.0 and 32.0 ppm.

    • The carbon adjacent to the epoxide (C3) is slightly shifted and appears around 32-34 ppm.

Data Summary: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound based on data from homologous compounds and established spectral correlations.[4][6]

Assignment Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Terminal MethylC18-H₃~ 0.88 (t)~ 14.1
Main Alkyl ChainC4-H₂ to C17-H₂~ 1.25 (br s)~ 22.7 - 31.9
Methylene α to EpoxideC3-H₂~ 1.50 (m)~ 32.5
Epoxide MethyleneC1-H₂~ 2.6-2.8 (m)~ 47.5
Epoxide MethineC2-H~ 2.9-3.1 (m)~ 52.8

(Note: t = triplet, br s = broad singlet, m = multiplet. Shifts are referenced to TMS in CDCl₃.)

Comparative Analysis: NMR vs. Other Techniques

While NMR is definitive, other techniques are often used for preliminary or high-throughput analysis. Understanding their strengths and limitations is key to an efficient analytical workflow.

Technique Strengths Limitations Application for this compound
NMR Spectroscopy Provides detailed structural information (connectivity, stereochemistry); non-destructive; quantitative.[7]Lower sensitivity than MS; more expensive instrumentation.Gold Standard: Unambiguously confirms structure, identifies impurities (e.g., diol), and allows for quantification.
FTIR Spectroscopy Fast; inexpensive; excellent for identifying functional groups.[1]Provides little information on the overall molecular structure; not ideal for complex mixtures.Screening: Quickly confirms the presence of the C-O-C stretch of the epoxide ring (~1250 cm⁻¹) and the absence of -OH bands (if pure).
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent separation capabilities; provides molecular weight and fragmentation patterns.[1]Can cause thermal degradation of labile compounds; may not distinguish isomers.Purity & MW Confirmation: Confirms the molecular weight (268.5 g/mol ) and assesses purity by separating volatile impurities.[1][8]

Workflow for NMR Characterization of this compound

The logical flow from sample to final data interpretation is a self-validating process designed to ensure data integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Start Start: Obtain Epoxide Sample Dissolve Dissolve 5-10 mg (1H) or 20-50 mg (13C) in ~0.6 mL CDCl3 Start->Dissolve Add_TMS Add TMS as Internal Standard (0.03% v/v) Dissolve->Add_TMS Transfer Transfer to 5mm NMR Tube Add_TMS->Transfer Acquire_H Acquire 1H NMR Spectrum (16-32 scans) Transfer->Acquire_H Acquire_C Acquire 13C NMR Spectrum (1024-4096 scans) Transfer->Acquire_C FT Fourier Transform (FID -> Spectrum) Acquire_H->FT Acquire_C->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS (0.00 ppm) Phase->Calibrate Integrate Integrate 1H Signals Calibrate->Integrate For 1H Assign Assign Chemical Shifts Calibrate->Assign Integrate->Assign Analyze Analyze Coupling Patterns & Integrals Assign->Analyze Compare Compare with Alternatives & Reference Data Analyze->Compare Report Final Structure Confirmation Compare->Report

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Experimental Protocol

This protocol is designed to yield high-quality NMR spectra for this compound and similar long-chain epoxides.

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • For ¹³C NMR: A more concentrated sample is required for a good signal-to-noise ratio. Weigh 20-50 mg of the sample.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[6]

  • Vortex the vial until the waxy solid is completely dissolved.[1]

  • Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR Acquisition:

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of Scans: 1024-4096 (more scans may be needed for dilute samples)

    • Relaxation Delay: 2.0 s

    • Pulse Program: Standard proton-decoupled experiment with Nuclear Overhauser Effect (NOE).

    • Spectral Width: -10 to 220 ppm

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction algorithm to ensure a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • For the ¹H NMR spectrum, integrate all signals to determine the relative ratio of protons corresponding to each signal. The large integral of the main alkyl chain can be set to a value representing its 28 protons (14 x CH₂) to quantify the other signals.

Comparative Insight: Epoxide vs. Diol

A common impurity or byproduct of epoxide reactions is the corresponding diol, 1,2-octadecanediol, formed by ring-opening hydrolysis.[9][10] NMR is exceptionally effective at distinguishing the two.

Structure_Comparison cluster_epoxide This compound cluster_diol 1,2-Octadecanediol Epoxide_Struct Epoxide_Struct Epoxide_Data Key ¹H NMR Signals: ~2.6-3.1 ppm (Epoxide Protons) Key ¹³C NMR Signals: ~47-53 ppm (Epoxide Carbons) Diol_Data Key ¹H NMR Signals: ~3.4-3.7 ppm (-CH(OH)- & -CH₂(OH)) ~2.0-3.0 ppm (Broad -OH peaks) Key ¹³C NMR Signals: ~65-75 ppm (-C(OH)- carbons) Diol_Struct Diol_Struct

Caption: Key structural and spectral differences between an epoxide and its corresponding diol.

The key differences are:

  • Disappearance of Epoxide Signals: The characteristic signals for the epoxide protons (2.6-3.1 ppm) and carbons (47-53 ppm) will be absent in the diol.

  • Appearance of Diol Signals: New, more downfield signals will appear for the protons and carbons attached to the hydroxyl groups. The -CH(OH)- and -CH₂(OH) protons typically resonate between 3.4-3.7 ppm, and the corresponding carbons appear between 65-75 ppm.

  • Hydroxyl Protons: The diol will show broad peaks for the two -OH protons, which can be confirmed by a D₂O exchange experiment.

Conclusion

The comprehensive characterization of this compound is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. The distinct chemical shifts of the epoxide ring protons and carbons provide an unmistakable signature for structural confirmation and purity analysis. While techniques like FTIR and GC-MS serve valuable screening and complementary roles, only NMR provides the detailed, unambiguous connectivity information required for rigorous scientific research and development. By following the validated protocols and comparative data presented in this guide, researchers can confidently apply NMR spectroscopy to elucidate the structure of long-chain epoxides and ensure the integrity of their chemical transformations.

References

  • Miyake, Y., et al. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23872, this compound. Available at: [Link]

  • Goosen, N. J., et al. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Available at: [Link]

  • ResearchGate (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. Available at: [Link]

  • Chinese Journal of Natural Medicines (2020). Calculated 1H and 13C NMR chemical shifts of the two possible isomers. Available at: [Link]

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  • PlumX Metrics (2007). Characterization of epoxidized natural rubber by 2D NMR spectroscopy. Available at: [Link]

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  • National Institute of Standards and Technology (n.d.). Oxirane, hexadecyl-. In NIST Chemistry WebBook. Available at: [Link]

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A Senior Application Scientist's Guide to FTIR Analysis: Confirming the Oxirane Ring in 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Towards Confirmation

In the realm of chemical synthesis and drug development, the successful conversion of an alkene to an epoxide is a critical transformation. 1,2-Epoxyoctadecane, a long-chain aliphatic epoxide, serves as a valuable intermediate in the production of surfactants, lubricants, and polymers. However, the synthesis is only half the battle; rigorous confirmation of the newly formed oxirane ring is paramount for quality control, reaction optimization, and ensuring the efficacy of downstream processes.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer unparalleled structural detail, Fourier-Transform Infrared (FTIR) spectroscopy presents a rapid, non-destructive, and highly accessible first line of analysis. Its power lies in its ability to provide a unique vibrational "fingerprint" of a molecule, allowing for the direct and unambiguous identification of the epoxide functional group.

This guide provides an in-depth, experience-driven comparison of FTIR analysis against other methods for the confirmation of this compound. We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Theoretical Bedrock: Vibrational Modes of a Strained Ring

The three-membered ring of an epoxide, known as an oxirane, is characterized by significant ring strain due to its compressed bond angles, a stark deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2] This strain is the source of its reactivity and, fortuitously for analysts, gives rise to a series of characteristic vibrational modes in the mid-infrared region that are distinct from those of its precursor alkene or potential ring-opened byproducts.

The key to identifying an epoxide lies in recognizing three primary sets of vibrations associated with the C-O-C linkage of the oxirane ring:

  • Symmetric Ring Breathing (approx. 1280–1230 cm⁻¹): This mode involves the symmetric stretching and contracting of all three bonds in the ring in unison.[1] While it falls in a region where other C-O stretching vibrations from ethers or alcohols can appear, its presence is a key piece of the puzzle.[1][3]

  • Asymmetric C-O-C Stretch (approx. 950–810 cm⁻¹): In this vibration, one C-O bond stretches while the other contracts. This is often an intense and sharp absorption, making it a highly reliable diagnostic peak for the presence of an epoxide.[1]

  • Symmetric C-O-C Stretch (approx. 880–750 cm⁻¹): Here, both C-O bonds stretch in phase while the C-C bond contracts.[1] This band, along with the asymmetric stretch, provides compelling evidence of the intact oxirane ring.

Additionally, a weaker C-H stretching vibration associated with the hydrogens attached to the epoxide ring carbons can sometimes be observed around 3050 cm⁻¹.[4][5]

The Definitive Test: A Comparative Analysis of Precursor vs. Product

The most trustworthy method for confirming a reaction's success is to compare the FTIR spectrum of the product (this compound) with that of the starting material (1-octadecene). This direct comparison provides a clear, self-validating narrative of the chemical transformation.

Key Spectral Changes to Confirm Epoxidation:

Vibrational ModeWavenumber (cm⁻¹)1-Octadecene (Precursor)This compound (Product)Rationale
Alkene C=C Stretch~1640 cm⁻¹Present (Weak)Absent The double bond is consumed during the epoxidation reaction.
Vinylic =C-H Stretch> 3000 cm⁻¹PresentAbsent The sp² C-H bonds of the alkene are converted to sp³ C-H bonds.
Aliphatic C-H Stretch2850-2960 cm⁻¹Present (Strong)Present (Strong)The long aliphatic chain remains unchanged in both molecules.
Epoxide Ring Breathing~1250 cm⁻¹AbsentPresent Appearance confirms the formation of the new ring structure.
Epoxide Asymmetric C-O Stretch~915 cm⁻¹AbsentPresent (Strong) A strong, characteristic indicator of the oxirane ring.[5][6]
Epoxide Symmetric C-O Stretch~823 cm⁻¹AbsentPresent This band is often used for quantitative tracking of the reaction.[4]

This comparative approach is fundamental. The disappearance of reactant-specific peaks coupled with the emergence of product-specific peaks provides irrefutable evidence of a successful synthesis.

G cluster_0 Comparative FTIR Workflow cluster_1 Analytical Conclusions Reactant Acquire Spectrum: 1-Octadecene (Precursor) Compare Overlay & Analyze Spectra Reactant->Compare Input A Product Acquire Spectrum: This compound (Product) Product->Compare Input B Disappearance Confirm Disappearance: - C=C Stretch (~1640 cm⁻¹) - =C-H Stretch (>3000 cm⁻¹) Compare->Disappearance Check for... Appearance Confirm Appearance: - Epoxide Ring Bands  (~1250, ~915, ~823 cm⁻¹) Compare->Appearance Check for... Confirmation Successful Epoxidation Confirmed Disappearance->Confirmation Appearance->Confirmation G start Start prep Prepare Instrument & Heat ATR Stage start->prep background Collect Background Spectrum prep->background sample Apply Sample to ATR Crystal background->sample collect_sample Collect Sample Spectrum sample->collect_sample process Process Data (ATR Correction) collect_sample->process analyze Analyze Spectrum & Identify Peaks process->analyze end End analyze->end

Caption: Step-by-step experimental workflow for FTIR-ATR analysis.

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool, a comprehensive understanding requires acknowledging the strengths and weaknesses of alternative methods. This allows researchers to select the most appropriate technique based on the analytical question at hand—be it rapid confirmation, detailed structural elucidation, or precise quantification.

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
FTIR Spectroscopy Measures absorption of IR radiation, exciting molecular vibrations.Fast & Non-destructive: Analysis in <2 minutes.<[7]br>Easy to Use: Minimal sample prep with ATR.<[4]br>Cost-Effective: Lower instrument and running costs.Indirect Structural Info: Infers functional groups, not the full molecular structure.Less Sensitive: Not ideal for trace analysis.Quantification Challenges: Requires careful calibration. [8][9]Rapid confirmation of functional group conversion; reaction monitoring.
NMR Spectroscopy (¹H, ¹³C) Measures the magnetic properties of atomic nuclei.Unambiguous Structure: Provides a complete map of the carbon-hydrogen framework.<[10]br>Quantitative: Peak integration directly relates to the number of nuclei.Isomer Differentiation: Can easily distinguish between structural isomers.Slower: Requires longer acquisition times.Expensive: High capital and maintenance costs.Requires Deuterated Solvents: Adds cost and sample preparation steps.Absolute structural proof; analysis of complex mixtures and isomers.
Chemical Titration Measures the amount of a reagent needed to react with the epoxide.Direct Quantification: Provides a direct measure of epoxide content (epoxide equivalent weight).Destructive: The sample is consumed during analysis.Time-Consuming & Manual: Requires careful wet chemistry procedures.Hazardous Reagents: Often uses strong acids or bases.Accurate quantification for bulk material certification and quality control.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the modern chemist, providing a powerful combination of speed, simplicity, and diagnostic accuracy. For the specific task of confirming the presence of the oxirane ring in this compound, a comparative FTIR analysis against its alkene precursor is a scientifically sound, efficient, and self-validating methodology. By understanding the characteristic vibrational signatures of the strained epoxide ring and employing a robust experimental protocol, researchers can confidently verify their synthesis, accelerate their development timelines, and ensure the quality of their materials. While NMR and titration offer deeper structural or quantitative insights, FTIR remains the frontline technique for rapid and reliable confirmation.

References

  • The Infrared Spectra of Polymers V: Epoxies - Spectroscopy Online. (2022). [Link]

  • FTIR spectra of epoxy and cured epoxy | Download Scientific Diagram - ResearchGate. (2024). [Link]

  • Development of quantitative FT-IR methods for analyzing the cure kinetics of epoxy resins. (n.d.). [Link]

  • Nieto, J. F., et al. (2021). Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. Advances in Analytical Chemistry. [Link]

  • Monitoring the structure–reactivity relationship in epoxidized perilla and safflower oil thermosetting resins - Polymer Chemistry (RSC Publishing). (2020). [Link]

  • Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - NIH. (2010). [Link]

  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - MDPI. (n.d.). [Link]

  • CH 336: Epoxide Spectroscopy - Oregon State University. (2020). [Link]

  • FTIR spectrum of the epoxide. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • The curing kinetic analysis of epoxy based on FT-IR - Atlantis Press. (n.d.). [Link]

  • Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake - CORE. (n.d.). [Link]

  • This compound | C18H36O | CID 23872 - PubChem. (n.d.). [Link]

  • Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated. (n.d.). [Link]

  • Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process - PMC - NIH. (n.d.). [Link]

  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017). [Link]

  • Infrared Absorption Bands Characteristic of Oxirane Ring | Analytical Chemistry. (n.d.). [Link]

  • This compound, 7390-81-0 - The Good Scents Company. (n.d.). [Link]

  • 1,2-Epoxyhexadecane | C16H32O | CID 23741 - PubChem. (n.d.). [Link]

  • 1,2-Epoxyoctane - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. (2021). [Link]

  • Main reactions of epoxidation and oxirane ring-opening process. R'' and R'' - ResearchGate. (n.d.). [Link]

  • 18.5: Cyclic Ethers - Epoxides - Chemistry LibreTexts. (2024). [Link]

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A Comparative Analysis of the Reactivity of 1,2-Epoxyoctadecane and 1,2-Epoxyhexadecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise selection of reagents is paramount to achieving desired reaction outcomes and optimizing product yields. Among the versatile building blocks available to chemists, long-chain epoxides such as 1,2-epoxyoctadecane and 1,2-epoxyhexadecane serve as critical intermediates in the synthesis of a wide array of molecules, including surfactants, lubricants, and polymers. While structurally similar, the seemingly minor difference of two methylene units in their alkyl chains imparts subtle yet significant variations in their physicochemical properties and, consequently, their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two homologous epoxides, supported by established chemical principles and experimental considerations, to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Reactive Nature of the Oxirane Ring

The reactivity of this compound and 1,2-epoxyhexadecane is fundamentally dictated by the three-membered oxirane ring. This ring is characterized by significant ring strain, a combination of angle and torsional strain, which makes it susceptible to nucleophilic attack.[1] Ring-opening reactions, therefore, are the hallmark of epoxide chemistry and can be initiated under both acidic and basic conditions.[2] The general mechanisms for these transformations are crucial for understanding the reactivity of our target molecules.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a highly reactive protonated epoxide. This activation facilitates the subsequent nucleophilic attack, even by weak nucleophiles. The regioselectivity of this attack on unsymmetrical epoxides, such as our 1,2-epoxyalkanes, is a key consideration. The reaction proceeds via a mechanism with significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon atom due to the greater stabilization of the partial positive charge in the transition state.[2]

Base-Catalyzed Ring-Opening

In the presence of strong nucleophiles and basic conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the oxirane. In this scenario, steric hindrance is the dominant factor, and the nucleophile will preferentially attack the less sterically hindered carbon atom—the primary carbon in the case of 1,2-epoxyalkanes.[2]

Comparative Reactivity Profile: this compound vs. 1,2-Epoxyhexadecane

While both this compound and 1,2-epoxyhexadecane undergo the aforementioned ring-opening reactions, their relative rates of reaction are influenced by the length of their respective alkyl chains. This difference primarily manifests through steric and solubility effects.

Steric Hindrance

The fundamental principles of SN2 reactions dictate that increasing steric bulk around the reaction center will decrease the reaction rate.[3] In the case of these long-chain epoxides, the alkyl chain, while not directly attached to the electrophilic carbon being attacked in a base-catalyzed ring-opening, can influence the approach of the nucleophile.

  • This compound (C18) possesses a longer alkyl chain compared to 1,2-Epoxyhexadecane (C16) . This longer chain can adopt a greater number of conformations in solution, potentially leading to a slightly more sterically encumbered environment around the epoxide ring.

  • This increased steric hindrance, although subtle, is expected to result in a marginally slower reaction rate for this compound in base-catalyzed ring-opening reactions compared to its C16 counterpart under identical conditions.

Solubility and Solvent Effects

The difference in alkyl chain length also impacts the solubility of these epoxides, which in turn can significantly affect reaction kinetics, particularly in multiphasic systems or in solvents where solubility is limited. Both this compound and 1,2-epoxyhexadecane are nonpolar molecules with poor solubility in water.[3][4]

  • This compound , with its longer hydrophobic chain, will be even less soluble in polar solvents than 1,2-Epoxyhexadecane .

  • In reactions conducted in polar protic solvents, such as the acid-catalyzed hydrolysis, the lower solubility of the C18 epoxide could lead to a slower overall reaction rate due to the reduced concentration of the epoxide in the bulk solvent phase where it can interact with the acid catalyst and nucleophile.

  • Conversely, in nonpolar solvents, the solubility difference is less pronounced, and the intrinsic electronic effects on reactivity would be more dominant.

Electronic Effects

The electronic effect of the alkyl chain on the epoxide ring is generally considered to be minimal and very similar for both C16 and C18 chains. Alkyl groups are weakly electron-donating through an inductive effect. This effect is not expected to differ significantly between a hexadecyl and an octadecyl group, and therefore, electronic effects are unlikely to be a major differentiating factor in the intrinsic reactivity of the epoxide ring itself.

Experimental Data and Observations

While direct, head-to-head kinetic studies comparing the reactivity of this compound and 1,2-epoxyhexadecane are not extensively reported in the literature, we can draw parallels from studies on homologous series of other organic compounds. For instance, studies on the reactivity of a homologous series of alkanes with chlorine atoms have shown a predictable trend in reaction rates with increasing chain length.[5] Similarly, it is a well-established principle in SN2 reactions that increasing the length of an alkyl chain can lead to a modest decrease in reaction rate.

A study on the enzymatic decarboxylation of C16 and C18 fatty acids, while not a direct measure of chemical reactivity of the corresponding epoxides, demonstrated that the different chain lengths can lead to different product yields, highlighting that the alkyl chain length can influence the outcome of a reaction.

Physicochemical Properties

The physical properties of these epoxides can also influence their handling and reactivity in a practical laboratory setting.

PropertyThis compound1,2-Epoxyhexadecane
Molecular Formula C₁₈H₃₆OC₁₆H₃₂O
Molecular Weight 268.48 g/mol 240.42 g/mol
Melting Point 26 °C21-22 °C
Boiling Point 137 °C at 0.5 mmHg175-180 °C at 12 Torr
Density 0.83 g/cm³ at 20 °C0.8457 g/cm³ at 20 °C
Solubility in Water InsolubleInsoluble

Data sourced from PubChem[3][4] and ECHA[6].

The slightly higher melting point of this compound may require gentle warming to ensure it is in a liquid state for reactions, depending on the ambient laboratory temperature.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of this compound and 1,2-epoxyhexadecane, a standardized set of experiments can be performed. The following protocols outline methods for comparing their reactivity in acid-catalyzed hydrolysis and base-catalyzed ring-opening with a common nucleophile.

Protocol for Acid-Catalyzed Hydrolysis

This experiment will monitor the disappearance of the epoxide starting material over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • 1,2-Epoxyhexadecane

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Sulfuric Acid (H₂SO₄)

  • Internal Standard (e.g., dodecane)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • GC or HPLC vials

  • Stirring hotplate and magnetic stir bars

  • Thermostatically controlled reaction vessel

Procedure:

  • Prepare a stock solution of each epoxide (e.g., 0.1 M) in THF with a known concentration of an internal standard.

  • In a thermostatically controlled reaction vessel at a set temperature (e.g., 50 °C), add a mixture of THF and water (e.g., 1:1 v/v).

  • Initiate the reaction by adding a catalytic amount of sulfuric acid (e.g., 0.01 M final concentration).

  • At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a saturated solution of sodium bicarbonate.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analyze the sample by GC or HPLC to determine the concentration of the remaining epoxide relative to the internal standard.

  • Plot the concentration of the epoxide versus time to determine the reaction rate.

Protocol for Base-Catalyzed Ring-Opening with Sodium Azide

This experiment will follow the formation of the azido-alcohol product using thin-layer chromatography (TLC) and final product analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • This compound

  • 1,2-Epoxyhexadecane

  • Sodium Azide (NaN₃)

  • Ethanol

  • Water

  • TLC plates

  • NMR tubes and deuterated solvent (e.g., CDCl₃)

  • Rotary evaporator

Procedure:

  • In separate round-bottom flasks, dissolve an equimolar amount of this compound and 1,2-epoxyhexadecane in a mixture of ethanol and water.

  • Add an excess of sodium azide to each flask.

  • Heat the reaction mixtures to reflux and monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixtures to room temperature.

  • Remove the ethanol by rotary evaporation.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the products by ¹H NMR to confirm the structure and determine the yield.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental mechanisms of epoxide ring-opening.

Acid_Catalyzed_Ring_Opening Epoxide 1,2-Epoxyalkane Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H⁺ Protonated_Epoxide->Epoxide - H⁺ Transition_State Transition State (SN1-like) Protonated_Epoxide->Transition_State + H₂O Product Trans-1,2-diol Transition_State->Product - H⁺

Caption: Acid-catalyzed ring-opening of a 1,2-epoxyalkane.

Base_Catalyzed_Ring_Opening Epoxide 1,2-Epoxyalkane Transition_State Transition State (SN2) Epoxide->Transition_State + N₃⁻ Alkoxide Alkoxide Intermediate Transition_State->Alkoxide Product 1,2-Azido-alcohol Alkoxide->Product + H₂O

Caption: Base-catalyzed ring-opening with azide nucleophile.

Conclusion

References

  • Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. Macromolecules, 2022.
  • Fatty acid-based epoxides, and synthesis of corresponding functional polyesters. Unavailable, 2023.
  • Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. PubMed Central, 2022.
  • A review of fatty epoxide ring opening reactions: Chemistry, recent advances, and applications.
  • Preparation of triglyceride and fatty acid epoxides. Fraunhofer-Gesellschaft, Unavailable.
  • This compound. PubChem, Unavailable.
  • Connecting the Chemical and Biological Reactivity of Epoxides. SciSpace, Unavailable.
  • Ring opening of epoxides with C-nucleophiles. PubMed, 2016.
  • Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides.
  • 1,2-Epoxyhexadecane Formula. ECHEMI, Unavailable.
  • 1,2-Epoxyhexadecane. PubChem, Unavailable.
  • 1,2-EPOXYHEXADECANE. CAMEO Chemicals - NOAA, Unavailable.
  • Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. CORE, 2010.
  • Ring-opening reactions of epoxides: Strong nucleophiles (video). Khan Academy, 2012.
  • Epoxide Functional Group. ChemTalk, Unavailable.
  • Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis.
  • Epoxides Ring-Opening Reactions. Chemistry Steps, Unavailable.
  • 1,2-Epoxyhexadecane technical grade, 85%. Sigma-Aldrich, Unavailable.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts, 2024.
  • When 1,2-epoxycyclohexane (cyclohexene oxide)
  • Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. Prof. Dr. M. M. C. Ferreira, 2010.
  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
  • Theoretical study of acid-catalyzed hydrolysis of epoxides. PubMed, 2010.
  • Homologous series. Save My Exams, 2024.
  • Homologous series of alkanes and comparison of the reactivity between their reactions with chlorine atoms and with OH radicals.

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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. For chiral molecules like 1,2-Epoxyoctadecane, a versatile synthetic intermediate, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.

The Significance of Enantiomeric Purity in this compound

This compound possesses a single stereocenter at one of the carbons of the oxirane ring, giving rise to two enantiomers: (R)-1,2-Epoxyoctadecane and (S)-1,2-Epoxyoctadecane.[1][2] These non-superimposable mirror images can exhibit distinct biological properties.[3] Therefore, the synthesis of enantiomerically pure this compound is often a key objective, necessitating robust analytical methods to verify its enantiomeric composition.[4][5]

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for this compound primarily relies on chromatographic and spectroscopic techniques. The choice of method is often dictated by factors such as available instrumentation, required sensitivity, sample throughput, and the need for derivatization. Here, we compare the three most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination of this compound
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.[6]Differential interaction of volatile enantiomers with a chiral stationary phase.[3]Diastereomeric differentiation through chiral derivatizing or solvating agents.[7][8]
Derivatization Not typically required for direct methods.[6]Often not required for direct methods.[9]Required (chiral derivatizing agents) or addition of a chiral solvating agent.[10]
Resolution (Rs) Generally high (Rs > 1.5).[9]High for suitable columns (Rs > 1.5).Variable, depends on the chiral auxiliary and magnetic field strength.
Sensitivity High (UV, MS detection).Very high (FID, MS detection).Lower, requires higher sample concentration.
Analysis Time 10-30 minutes.20-40 minutes.5-15 minutes per sample (after derivatization).
Key Advantage Wide applicability and a large variety of available chiral stationary phases.[11][12]High resolution and sensitivity for volatile compounds.Provides structural information in addition to enantiomeric ratio.[13]
Limitations Can be challenging to find a suitable chiral stationary phase.Limited to thermally stable and volatile compounds.Lower sensitivity and potential for kinetic resolution during derivatization.[14]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[12] The underlying principle is the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase, leading to different retention times.[6]

Causality of Experimental Choices: The selection of the Chiral Stationary Phase (CSP) is the most critical step. For epoxides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective due to their ability to form hydrogen bonds and dipole-dipole interactions with the polar epoxide ring. The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) is optimized to achieve the best balance between resolution and analysis time.

Experimental Protocol: Direct Chiral HPLC Analysis

  • Objective: To determine the enantiomeric excess of a this compound sample via direct chiral HPLC.

  • Instrumentation:

    • HPLC System with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

    • Chiral Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.

  • Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • This compound sample

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of 98:2 (v/v) Hexane:Isopropanol. Degas the mobile phase before use.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Injection Volume: 10 µL

      • Detection Wavelength: 210 nm (as epoxides have weak chromophores, low wavelength detection is necessary).

    • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 1. Dissolve this compound in Mobile Phase Injection 3. Inject Sample into HPLC System Sample->Injection 1 mg/mL MobilePhase 2. Prepare & Degas Hexane:Isopropanol MobilePhase->Injection Separation 4. Enantiomeric Separation on Chiral Column Injection->Separation Flow: 1.0 mL/min Detection 5. UV Detection (210 nm) Separation->Detection Integration 6. Integrate Peak Areas Detection->Integration Calculation 7. Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers excellent resolution and sensitivity.[9] Similar to chiral HPLC, the separation is achieved through differential interactions with a CSP.

Causality of Experimental Choices: Cyclodextrin-based CSPs are commonly used for chiral GC separations of epoxides. The hydrophobic cavity of the cyclodextrin can include the long alkyl chain of this compound, while the chiral hydroxyl groups on the rim of the cyclodextrin interact with the epoxide ring, leading to enantiomeric recognition. The temperature program is optimized to ensure good peak shape and resolution within a reasonable analysis time.

Experimental Protocol: Direct Chiral GC Analysis

  • Objective: To determine the enantiomeric excess of a this compound sample by direct chiral GC.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) (e.g., Agilent 8890 GC System or equivalent).

    • Chiral Column: Beta-DEX™ 225 (2,3-di-O-acetyl-6-O-TBDMS-beta-cyclodextrin) or a similar cyclodextrin-based capillary column.

  • Reagents:

    • Dichloromethane (GC grade)

    • This compound sample

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound in dichloromethane (approximately 1 mg/mL).

    • Chromatographic Conditions:

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Temperature Program:

        • Initial Temperature: 120 °C, hold for 1 minute.

        • Ramp: Increase at 5 °C/min to 220 °C.

        • Final Hold: Hold at 220 °C for 10 minutes.

      • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

    • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the HPLC method.

dot

GC_Workflow Start Start: this compound Sample Prep 1. Sample Preparation (Dissolve in Dichloromethane) Start->Prep Inject 2. Injection into GC (Split Mode) Prep->Inject Separate 3. Separation on Chiral Capillary Column Inject->Separate Temperature Program Detect 4. FID Detection Separate->Detect Analyze 5. Data Analysis (Peak Integration & ee Calculation) Detect->Analyze End Result: Enantiomeric Excess Analyze->End NMR_Derivatization_Logic cluster_enantiomers cluster_diastereomers R_Epoxide (R)-1,2-Epoxyoctadecane Derivatization Reaction with Chiral Derivatizing Agent (e.g., Mosher's Acid derivative) R_Epoxide->Derivatization S_Epoxide (S)-1,2-Epoxyoctadecane S_Epoxide->Derivatization Diastereomer_R Diastereomer R' Derivatization->Diastereomer_R Diastereomer_S Diastereomer S' Derivatization->Diastereomer_S NMR 1H NMR Spectroscopy Diastereomer_R->NMR Diastereomer_S->NMR Spectrum Distinct NMR Signals (Quantifiable) NMR->Spectrum

Caption: Logical relationship for NMR-based enantiomeric excess determination.

Conclusion and Recommendations

The comprehensive analysis of the enantiomeric excess of this compound is best achieved by selecting the most appropriate analytical technique based on the specific requirements of the research or development phase.

  • For routine quality control and high-throughput screening, direct Chiral HPLC and Chiral GC are the methods of choice due to their high resolution, sensitivity, and lack of a need for derivatization.

  • When structural confirmation is required alongside enantiomeric purity, NMR spectroscopy with chiral auxiliaries is invaluable, although it is less sensitive and involves a more complex sample preparation process.

Ultimately, the validation of any of these methods according to regulatory guidelines (e.g., ICH) is crucial for their application in a drug development setting. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately determine the enantiomeric excess of this compound, ensuring the quality and stereochemical integrity of this important chiral building block.

References

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-71.
  • Gualtieri, F. (2018). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]

  • Wenzel, T. J. (2018). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • MDPI. A Structural Study of Epoxidized Natural Rubber (ENR-50) and Its Cyclic Dithiocarbonate Derivative Using NMR Spectroscopy Techniques. [Link]

  • Chemistry LibreTexts. 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Sánchez, F. G., & Zayas, F. P. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Arenas, M., Martín, J., Santos, J. L., & Aparicio, I. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Trends in Analytical Chemistry, 143, 116370.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
  • ResearchGate. Structures of some chiral derivatizing agents. [Link]

  • ResearchGate. Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Singh, R., & Lillard, J. W. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1839-1845.
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A Comparative Guide to the Mass Spectrometric Fragmentation of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in lipidomics, polymer chemistry, and organic synthesis, the precise structural characterization of long-chain aliphatic epoxides is a critical analytical challenge. 1,2-Epoxyoctadecane (also known as 2-hexadecyloxirane), a terminal epoxide with the molecular formula C₁₈H₃₆O, serves as a vital building block and a potential biomarker.[1][2][3] Its high reactivity and low polarity necessitate robust analytical methods for unambiguous identification and quantification.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of this compound. We will delve into its characteristic fragmentation patterns under electron ionization, explore alternative analytical strategies to overcome common challenges, and provide field-proven protocols to ensure data integrity and reproducibility.

The Challenge of Analyzing Long-Chain Epoxides

Direct mass spectrometric analysis of this compound presents a unique set of challenges. The molecule's low polarity makes it ideally suited for Gas Chromatography (GC) separation, but the high-energy nature of standard Electron Ionization (EI) often leads to extensive fragmentation and a weak or absent molecular ion peak.[4] This can complicate definitive identification, especially in complex matrices. Understanding the fragmentation pathways is therefore not merely an academic exercise but a practical necessity for accurate compound identification.

Part 1: The Dominant Pathway - Electron Ionization (EI) Fragmentation

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the workhorse technique for the analysis of volatile and semi-volatile compounds like this compound.[5] The standard ionization method, EI at 70 eV, imparts significant energy into the molecule, inducing reproducible and information-rich fragmentation.

Key Fragmentation Signatures

Upon ionization, the this compound molecular ion ([M]⁺˙ at m/z 268) is highly unstable and readily undergoes ring-opening and subsequent cleavage.[2][6] The resulting mass spectrum is characterized by a series of low-mass ion clusters and specific, diagnostic fragment ions. Data from the National Institute of Standards and Technology (NIST) library indicates the most abundant ions are typically observed at m/z 82, 55, and 71 .[1]

The fragmentation process is primarily driven by cleavage alpha to the oxygen atom and rearrangements involving the long alkyl chain. The initial ring-opening can generate a primary carbocation, which is energetically unfavorable, or proceed via rearrangement to form a more stable secondary carbocation or an aldehyde radical cation.

Below is a proposed fragmentation mechanism that accounts for the major observed ions.

G cluster_0 Initiation cluster_1 Primary Fragmentation Pathways cluster_2 Diagnostic Fragment Ions M This compound [M]⁺˙ (m/z 268) RO Ring-Opened Intermediate (Aldehyde Radical Cation) M->RO Ionization (70 eV) & Rearrangement A α-Cleavage (Loss of C₁₅H₃₁ radical) RO->A B McLafferty-type Rearrangement RO->B C Alkyl Chain Fragmentation RO->C F1 m/z 43 [C₂H₃O]⁺ A->F1 F2 m/z 58 [C₃H₆O]⁺˙ B->F2 F3 m/z 71, 85, 99... [CₙH₂ₙ₋₁]⁺ C->F3 F4 m/z 55, 69, 83... [CₙH₂ₙ₋₁]⁺ C->F4 F5 m/z 82 F3->F5 Rearrangement caption Proposed EI Fragmentation Pathway of this compound.

Caption: Proposed EI Fragmentation Pathway of this compound.

Causality of Fragmentation:

  • α-Cleavage: The bond between C2 and C3 is readily cleaved, leading to the loss of a C₁₅H₃₁ radical and the formation of a stable acylium ion, [CH₃(CH₂)₁₄CH=O-CH₂]⁺, which can further fragment. A simple cleavage at the C1-C2 bond after ring opening can yield an ion at m/z 43 ([C₂H₃O]⁺).

  • McLafferty-type Rearrangement: A six-membered ring transition state can lead to the elimination of a neutral alkene (C₁₅H₃₀) and the formation of a radical cation at m/z 58 ([C₃H₆O]⁺˙).

  • Alkyl Chain Fragmentation: The long hexadecyl chain undergoes characteristic fragmentation, producing a series of carbocation clusters separated by 14 mass units (CH₂). This results in prominent ions at m/z 55, 71, 85 , etc., which are typical for long-chain alkanes.[4]

  • Formation of m/z 82: The base peak at m/z 82 is likely a cyclic C₆H₁₀⁺ ion, formed through complex rearrangements and cyclization of the alkyl chain fragments, a common feature in the mass spectra of long-chain hydrocarbons.

Data Summary: Characteristic EI Fragments
m/z (Mass-to-Charge Ratio)Proposed Ion StructureSignificance
268[C₁₈H₃₆O]⁺˙Molecular Ion (Often weak or absent)
82Cyclic [C₆H₁₀]⁺Base Peak (Most Abundant)[1]
71[C₅H₁₁]⁺Alkyl Fragment
55[C₄H₇]⁺Alkyl Fragment
43[C₂H₃O]⁺ or [C₃H₇]⁺Acylium ion or Alkyl Fragment

Part 2: Comparative Analysis - Alternatives and Enhancements

While EI-MS provides a reproducible fingerprint, its aggressive nature necessitates alternative strategies for applications requiring molecular weight confirmation or enhanced sensitivity.

Comparison of Analytical Approaches
TechniquePrincipleAdvantages for this compoundDisadvantages
GC-EI-MS Gas-phase ionization by electron beam.High-resolution separation; reproducible fragmentation library matching.Weak/absent molecular ion; complex fragmentation.
GC-CI-MS Chemical Ionization (e.g., with methane or ammonia)."Softer" ionization; produces a prominent protonated molecule [M+H]⁺ (m/z 269) or adduct ion [M+NH₄]⁺ (m/z 286), confirming molecular weight.Less fragmentation detail for structural isomer differentiation.
LC-ESI-MS Electrospray Ionization of liquid sample.Requires derivatization to add a chargeable group; allows for analysis of less volatile related compounds.Not ideal for direct analysis of the nonpolar epoxide; potential for ion suppression.
Derivatization + GC-MS Chemical modification to create a new derivative.Can produce more stable molecular ions and direct fragmentation in a predictable manner for isomer-specific analysis.Adds sample preparation steps; requires careful method development.
NMR Spectroscopy Nuclear Magnetic Resonance.Provides definitive structural information, including stereochemistry.[7]Lower sensitivity than MS; requires pure sample.
Strategic Enhancement: Chemical Derivatization

To overcome the limitations of EI and to introduce a site of predictable fragmentation, chemical derivatization is a powerful strategy.[8] The epoxide ring is a prime target for nucleophilic attack under acidic or basic conditions.

Recommended Derivatization Strategy: Hydrolysis and Silylation

This two-step process converts the epoxide into a more stable and analyzable diol derivative.

  • Acid-Catalyzed Hydrolysis: The epoxide ring is opened to form 1,2-octadecanediol.

  • Silylation: The resulting hydroxyl groups are derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the volatile and stable bis-TMS ether.

The resulting derivative exhibits a clear molecular ion and predictable fragmentation patterns, primarily cleavage between the two silylated carbons (C1 and C2).

G cluster_workflow Derivatization Workflow start This compound Sample step1 Step 1: Hydrolysis (e.g., H₂SO₄ in THF/H₂O) start->step1 intermediate 1,2-Octadecanediol step1->intermediate step2 Step 2: Silylation (BSTFA in Pyridine) intermediate->step2 final 1,2-bis(trimethylsilyloxy)octadecane step2->final analysis GC-MS Analysis final->analysis caption Workflow for Hydrolysis and Silylation Derivatization.

Caption: Workflow for Hydrolysis and Silylation Derivatization.

This derivatization provides a significant advantage: the mass spectrum of the TMS-diol derivative will show a prominent ion resulting from the cleavage between C1 and C2, yielding fragments that pinpoint the original location of the epoxide ring.

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as a self-validating system.

Protocol 1: Direct GC-EI-MS Analysis

Objective: To obtain a characteristic fragmentation pattern of neat this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane or ethyl acetate.

  • Instrumentation: A standard GC-MS system (e.g., Agilent or Shimadzu) equipped with an electron ionization source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 4 minutes.

  • Data Analysis: Identify the chromatographic peak for this compound. Analyze the corresponding mass spectrum, noting the relative abundances of key ions (m/z 43, 55, 71, 82). Compare the obtained spectrum with a reference library (e.g., NIST).

Protocol 2: Derivatization for Structural Confirmation

Objective: To confirm the position of the epoxide via hydrolysis and silylation followed by GC-MS analysis.

Methodology:

  • Hydrolysis:

    • To ~100 µg of the sample in a vial, add 200 µL of tetrahydrofuran (THF).

    • Add 50 µL of 10% aqueous sulfuric acid (H₂SO₄).

    • Cap the vial and heat at 50°C for 30 minutes.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the resulting diol with 2 x 500 µL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Silylation:

    • To the dried diol residue, add 50 µL of pyridine and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 60°C for 45 minutes.

    • Cool the sample to room temperature. The sample is now ready for injection.

  • GC-MS Analysis:

    • Use the same GC-MS conditions as described in Protocol 1.

    • Analyze the resulting mass spectrum for the molecular ion of the bis-TMS derivative and the characteristic cleavage ions that confirm the 1,2-diol structure.

Conclusion

The comprehensive characterization of this compound is most effectively achieved through a multi-faceted mass spectrometric approach. While standard GC-EI-MS provides a valuable and reproducible fingerprint dominated by alkyl chain fragmentation (base peak m/z 82), it often fails to preserve the molecular ion.[1] For unambiguous molecular weight confirmation, softer ionization techniques like Chemical Ionization are recommended. Furthermore, for definitive structural elucidation, particularly in distinguishing it from positional isomers, a chemical derivatization strategy involving hydrolysis and silylation is superior. This latter approach yields predictable fragmentation patterns that serve as a reliable marker for the original epoxide position. The choice of method should be guided by the specific analytical goal, but for complete and authoritative characterization, combining direct analysis with a derivatization-based strategy offers the highest degree of confidence.

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,2-Epoxyoctadecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity and Structural Integrity

In the fields of polymer science, specialty chemicals, and drug development, long-chain epoxides like 1,2-epoxyoctadecane serve as highly valuable intermediates.[1] Their utility stems from the strained three-membered oxirane ring, which is susceptible to ring-opening reactions with a variety of nucleophiles, enabling the synthesis of diverse functionalized molecules.[2] The most prevalent synthetic route to this compound is the epoxidation of its parent alkene, 1-octadecene.[3][4]

Given the reactivity of the epoxide, ensuring the complete conversion of the starting material and the structural integrity of the final product is paramount. Incomplete reactions or side reactions can introduce impurities that compromise downstream applications. This guide provides a comparative analysis of essential spectroscopic techniques for validating the synthesis of this compound, grounded in practical, field-proven insights. We will explore the causality behind methodological choices and present self-validating protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Synthesis and Validation

The logical flow from synthesis to validation is crucial for an efficient and accurate workflow. The primary goal is to confirm the disappearance of the starting material (1-octadecene) and the unambiguous identification of the product (this compound).

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage cluster_conclusion Conclusion start 1-Octadecene (Starting Material) reagent Epoxidizing Agent (e.g., m-CPBA) reaction Epoxidation Reaction start->reaction reagent->reaction product Crude Product Mixture reaction->product ftir FT-IR Spectroscopy product->ftir Functional Group Analysis nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry product->ms Molecular Weight Confirmation final_product Validated this compound ftir->final_product nmr->final_product ms->final_product

Caption: Synthesis and validation workflow for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The First Line of Inquiry

FT-IR spectroscopy is an indispensable tool for rapid confirmation of functional group transformations. In this synthesis, its primary role is to verify the consumption of the alkene C=C bond and the formation of the epoxide C-O-C bonds.

Expertise & Causality

We choose FT-IR as the initial validation step due to its speed, simplicity, and low cost. It provides a clear "yes/no" answer to the fundamental question: "Did the epoxidation occur?" The analysis hinges on monitoring two key spectral regions: the disappearance of the C=C stretching vibration of the starting alkene and the appearance of characteristic epoxide ring vibrations.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small drop of the crude reaction mixture or purified product directly onto the ATR crystal. If the sample is a waxy solid, apply gentle pressure with the anvil to ensure good contact.[6][7]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.[8]

  • Data Processing: The instrument software automatically performs a background subtraction. Analyze the resulting spectrum for the key vibrational bands.

Data Interpretation

Successful synthesis is confirmed by the following spectral changes:

  • Disappearance of Alkene Peaks: The characteristic C=C stretch of 1-octadecene around 1640 cm⁻¹ and the =C-H bend around 910 cm⁻¹ will be absent in the product spectrum.

  • Appearance of Epoxide Peaks: The presence of the epoxide ring is confirmed by several characteristic bands. The asymmetric C-O-C stretch is particularly intense and typically appears between 950-810 cm⁻¹.[5] A symmetric ring "breathing" mode can be observed around 1250 cm⁻¹.[5][9]

Functional GroupKey Vibrational ModeExpected Wavenumber (cm⁻¹)Status in Starting Material (1-Octadecene)Status in Product (this compound)
AlkeneC=C Stretch~1640PresentAbsent
Alkene=C-H Bend~910PresentAbsent
EpoxideAsymmetric C-O-C Stretch950 - 810AbsentPresent [5]
EpoxideSymmetric Ring Breathing~1250AbsentPresent [5]
AlkaneC-H Stretch2850 - 2960PresentPresent

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While FT-IR confirms the presence of the epoxide functional group, NMR spectroscopy provides the definitive structural proof. Both ¹H and ¹³C NMR are used to map the complete carbon-hydrogen framework of the molecule, confirming the precise location and stereochemistry of the oxirane ring.

Expertise & Causality

NMR is the most powerful technique for unambiguous structure determination. The chemical environment of each proton and carbon atom is unique, resulting in a distinct resonance signal. For this compound, the key diagnostic signals are those of the protons and carbons that constitute the epoxide ring. Due to the ring strain and the electronegativity of the oxygen atom, these nuclei are shifted to characteristic regions of the spectrum.[10][11]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Data Interpretation

The spectra are analyzed for chemical shifts (δ), signal multiplicity (splitting), and integration (proton ratios).

  • ¹H NMR Spectrum: The protons on the epoxide ring (CH₂ and CH) of this compound are diastereotopic and appear as a complex multiplet in the characteristic upfield region of 2.5-3.5 ppm.[11] The long aliphatic chain will produce overlapping signals between ~1.2-1.5 ppm and a terminal methyl group triplet around 0.88 ppm.

  • ¹³C NMR Spectrum: The two carbon atoms of the epoxide ring will appear at distinct chemical shifts, typically in the 40-60 ppm range.[12][13] For this compound, these are expected around 47 ppm (for the CH₂) and 52 ppm (for the CH). The long alkane chain carbons will resonate between ~14-32 ppm.

NucleusGroupExpected Chemical Shift (δ, ppm)Expected Multiplicity (¹H NMR)
¹H Epoxide CH~2.9Multiplet
¹H Epoxide CH₂~2.5 - 2.8Multiplet
¹H Aliphatic (CH₂)n~1.2 - 1.5Broad Multiplet
¹H Terminal CH₃~0.88Triplet
¹³C Epoxide CH~52-
¹³C Epoxide CH₂~47-
¹³C Aliphatic (CH₂)n~22 - 32-
¹³C Terminal CH₃~14-

Note: Specific chemical shifts can vary slightly based on solvent and instrument calibration.

Mass Spectrometry (MS): Absolute Molecular Weight Confirmation

Mass spectrometry provides the final piece of the validation puzzle: the molecular weight of the synthesized compound. This technique confirms the elemental composition and helps identify any potential byproducts.

Expertise & Causality

MS is used to verify that the desired product has been formed with the correct molecular formula (C₁₈H₃₆O).[14] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful as they can separate the product from any remaining starting material or byproducts before mass analysis, offering a simultaneous assessment of purity.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like hexane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC-MS system. The GC column (e.g., a nonpolar DB-5 column) separates the components of the mixture based on their boiling points and polarity. This compound will have a different retention time than 1-octadecene.

  • Ionization and Mass Analysis: As components elute from the GC column, they enter the mass spectrometer. In Electron Ionization (EI) mode, molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The instrument then separates and detects these ions based on their mass-to-charge ratio (m/z).

Data Interpretation
  • Molecular Ion Peak (M⁺): For this compound (C₁₈H₃₆O), the molecular weight is 268.48 g/mol .[15] The mass spectrum should show a molecular ion peak at m/z = 268.

  • Fragmentation Pattern: The fragmentation pattern can also be diagnostic, although complex for long-chain alkanes. Cleavage adjacent to the epoxide ring is common.

G cluster_input Analytical Question cluster_methods Recommended Method cluster_output Information Yielded title Choosing a Validation Technique q1 Functional group conversion? ftir FT-IR q1->ftir q2 Complete structure and purity? nmr NMR (¹H & ¹³C) q2->nmr q3 Molecular formula confirmation? ms MS or GC-MS q3->ms o1 Fast, qualitative check of alkene disappearance and epoxide appearance. ftir->o1 o2 Unambiguous structural proof, regiochemistry, and purity assessment. nmr->o2 o3 Molecular weight confirmation and identification of byproducts. ms->o3

Caption: Logic diagram for selecting the appropriate spectroscopic validation method.

Comparison of Validation Techniques

TechniquePrimary InformationSpeedCostSample RequirementKey AdvantageLimitation
FT-IR Functional Group IDVery Fast (<5 min)LowLow (1 drop)Excellent for quick reaction monitoring.[8]Provides no detailed structural information.
¹H NMR H-framework, PurityModerate (15-30 min)HighMedium (5-10 mg)Definitive structural information and quantification.Requires more expensive equipment and deuterated solvents.
¹³C NMR C-frameworkSlow (1-4 hours)HighMedium (10-20 mg)Confirms carbon backbone and number of unique carbons.Low sensitivity, requires longer acquisition times.
GC-MS Molecular Weight, PurityModerate (30-60 min)Medium-HighVery Low (<1 mg)Confirms molecular formula and separates impurities.[16]"Soft" ionization may be needed to see the molecular ion.

Conclusion

A multi-faceted approach is essential for the robust validation of this compound synthesis. No single technique provides a complete picture. The recommended workflow begins with FT-IR for a rapid check of the functional group transformation. This is followed by ¹H and ¹³C NMR spectroscopy for definitive structural elucidation and confirmation of purity. Finally, Mass Spectrometry, ideally GC-MS, is used to verify the molecular weight and identify any potential low-level impurities. By synergistically applying these methods, researchers can ensure the high quality and structural integrity of their synthesized this compound, paving the way for successful downstream applications.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1,2-Epoxyoctadecane. As a long-chain aliphatic epoxide, this compound presents unique handling and disposal challenges due to the high reactivity of the oxirane ring. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring both laboratory safety and environmental protection.

Hazard Assessment & Chemical Profile

A foundational understanding of a chemical's properties is critical to appreciating the causality behind specific disposal protocols. This compound is not merely a benign organic solid; it is a reactive substance requiring careful management.

Key Hazards:

  • Reactivity: The defining feature of an epoxide is its strained three-membered ring. This ring is susceptible to opening by a wide range of nucleophiles, including water (under acidic or basic conditions), acids, bases, and various oxidizing and reducing agents.[1][2] Such reactions can be exothermic, and in the presence of catalysts or heat, epoxides can undergo violent polymerization.[1][2] It is particularly sensitive to moisture.[1][2]

  • Health Hazards: this compound is classified as a skin and eye irritant.[1][3] Prolonged or repeated skin contact may lead to allergic skin reactions or sensitization.[4]

  • Environmental Hazards: While specific data is limited, the reactivity of epoxides suggests that their release into the environment should be avoided to prevent unintended reactions with environmental systems.

Chemical & Physical Properties Summary:

The following table summarizes the essential physical and chemical properties of this compound for quick reference.

PropertyValueSource
CAS Number 7390-81-0
Molecular Formula C₁₈H₃₆O[1]
Molecular Weight 268.5 g/mol [1]
Appearance White waxy or chunky solid[1]
Solubility in Water < 1 mg/mL at 70°F (21°C)[1][2]
Melting Point 79°F (26°C)[1][2]
Incompatibilities Strong acids, caustics, peroxides, oxidizing and reducing agents[1][2]

Regulatory Framework: A Matter of Compliance

In the United States, the primary legislation governing the disposal of chemical waste is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[5] According to RCRA, a chemical like this compound is considered a "hazardous waste" the moment it is designated for disposal.[5]

It is crucial to recognize that state and local regulations may be more stringent than federal mandates.[5] Furthermore, every research institution has an Environmental Health & Safety (EHS or EH&S) office responsible for managing chemical waste. Therefore, the procedures in this guide must be considered supplementary to your institution's specific policies and local regulations. Always consult your EHS office before implementing any chemical waste treatment or disposal protocol.

Core Disposal Procedures: A Decision-Based Approach

The correct disposal path for this compound depends on its state (e.g., unused, contaminated) and the quantity involved. The following workflow provides a logical decision-making process.

Disposal_Workflow start This compound Waste Generated decision1 Is the material unused, pure product? start->decision1 decision2 Is it a small quantity suitable for in-lab treatment? decision1->decision2 Yes proc3 Pathway C: Package Contaminated Debris as Solid Hazardous Waste decision1->proc3 No (Contaminated debris, spill material, etc.) ehs_approval Has EHS approved an in-lab deactivation protocol? decision2->ehs_approval Yes proc1 Pathway A: Package as Hazardous Chemical Waste for EHS Pickup decision2->proc1 No (Large quantity) ehs_approval->proc1 No proc2 Pathway B: Perform In-Lab Deactivation Protocol ehs_approval->proc2 Yes

Caption: Disposal decision workflow for this compound waste.

Pathway A: Standard Disposal of Unused Product

This is the most common and recommended procedure for disposing of bulk or unwanted this compound.

Methodology:

  • Container Selection: Ensure the chemical is in its original container or a clearly labeled, chemically compatible container with a secure, tight-fitting lid.

  • Labeling: Attach a completed hazardous waste tag, as provided by your institution's EHS department. The label must clearly state the full chemical name ("this compound"), CAS number, and associated hazards (Irritant, Reactive). Do not use abbreviations or chemical formulas.[6]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and segregated from incompatible materials.

  • Pickup: Arrange for a hazardous waste pickup through your EHS department's established procedures.

Pathway B: In-Lab Deactivation of Small Quantities (EHS Approval Required)

The principle behind this pathway is to leverage the epoxide's reactivity to convert it into a less hazardous substance—specifically, the corresponding diol (1,2-octadecanediol)—through acid-catalyzed hydrolysis.

Causality: The highly strained epoxide ring readily opens in the presence of an acid catalyst and water. The water molecule acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and breaking a carbon-oxygen bond. This results in the formation of a stable, non-reactive diol.

WARNING: This procedure must only be performed by trained personnel with prior, explicit approval from their EHS department. It must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol:

  • Personal Protective Equipment: Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Setup: Perform all steps in a chemical fume hood. Prepare a stir plate and a beaker of appropriate size.

  • Reaction:

    • Prepare a 5% aqueous solution of sulfuric acid.

    • Slowly and in small portions, add the this compound waste to the stirring acid solution. The reaction may be exothermic; control the rate of addition to manage any temperature increase.

    • Allow the mixture to stir until all the solid has dissolved and reacted.

  • Neutralization:

    • Slowly add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the reaction mixture while stirring.

    • Monitor the pH using pH paper or a calibrated meter. Continue adding base until the pH is neutral (between 6.0 and 8.0).

  • Final Disposal: Even after neutralization, the resulting mixture must be disposed of as chemical waste. Transfer it to a labeled waste container and manage it through your EHS office. It may, however, be re-classified as a non-hazardous waste, simplifying the final disposal process for the institution.

Pathway C: Disposal of Contaminated Materials

This pathway applies to labware, PPE, and spill cleanup materials contaminated with this compound.

Methodology:

  • Segregation: Do not mix solid waste with liquid chemical waste.[6]

  • Packaging:

    • Place all contaminated solid items (e.g., gloves, absorbent pads, plasticware) into a designated solid hazardous waste container, typically a puncture-resistant pail or a drum lined with a heavy-duty plastic bag.

    • For small amounts of spill debris, seal the materials in a vapor-tight plastic bag before placing them in the larger waste container.[1][2]

  • Labeling: Label the container clearly as "Solid Hazardous Waste" and list the contaminant: "this compound."

  • Pickup: Store in the SAA and arrange for EHS pickup.

Emergency Spill Management

In the event of a spill, immediate and correct action is paramount.

Spill_Response spill Spill Occurs assess Assess Situation (Size, Location) spill->assess secure Alert Personnel Secure Area Remove Ignition Sources assess->secure ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) secure->ppe contain Contain & Clean Up Spill ppe->contain decon Decontaminate Surfaces contain->decon package Package Waste for Disposal (Pathway C) decon->package

Caption: Workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Protocol (for small spills):

  • Remove Ignition Sources: Immediately eliminate any potential sources of ignition from the area.[2]

  • Ventilation: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Absorption: Dampen the spilled solid material with acetone to minimize dust and facilitate collection.[2] Transfer the dampened material to a suitable container for disposal.

  • Final Cleanup: Use absorbent paper dampened with acetone to pick up any remaining material.[2]

  • Decontamination: Wash all contaminated surfaces with acetone, followed by a thorough wash with soap and water.[1][2]

  • Disposal: Seal all contaminated cleanup materials (absorbent pads, paper, gloves) in a vapor-tight plastic bag and dispose of it as solid hazardous waste according to Pathway C.[2]

Summary of Best Practices

DoDo Not
✔️ Always consult your institution's EHS office for guidance.Never pour this compound waste down the drain.[6]
✔️ Segregate waste streams properly (solid vs. liquid).[6]Never mix this compound waste with incompatible chemicals.
✔️ Use clearly labeled, sealed, and appropriate waste containers.Do not overfill waste containers; leave adequate headspace.[6]
✔️ Wear appropriate PPE when handling the chemical and its waste.Do not attempt in-lab deactivation without prior EHS approval.
✔️ Minimize waste generation by planning experiments carefully.[5][7]Do not store waste containers on the floor or in high-traffic areas.[6]

References

  • This compound | C18H36O | CID 23872 - PubChem. National Center for Biotechnology Information. [Link]

  • Proper Disposal of Leftover Resin & Hardener - Epoxyworks. Gougeon Brothers, Inc. [Link]

  • How to Dispose of 2-Part Epoxy Solutions - Lion Technology. Lion Technology Inc. [Link]

  • Environmental Impact of Epoxy | WEST SYSTEM. WEST SYSTEM. [Link]

  • Environmental Concerns | WEST SYSTEM Epoxy. WEST SYSTEM. [Link]

  • Guidelines for Safe Epoxy Disposal - Entropy Resins. Entropy Resins. [Link]

  • This compound, 7390-81-0 - The Good Scents Company. The Good Scents Company. [Link]

  • Long-chain alkyl oxiranes: Human health tier II assessment. Australian Government Department of Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. Centers for Disease Control and Prevention. [Link]

  • EPA Hazardous Waste Codes - ESSR. University of Maryland. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

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  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Regulations.gov. Regulations.gov. [Link]

  • This compound - Common Chemistry - CAS.org. CAS, a division of the American Chemical Society. [Link]

  • 1,2-Epoxyhexadecane | C16H32O | CID 23741 - PubChem. National Center for Biotechnology Information. [Link]

  • FACT SHEET: Hazardous Waste Disposal. Tulane University. [Link]

  • Guide to the Disposal of Chemically Stabilized and Solidified Waste. U.S. Environmental Protection Agency. [Link]

  • Epoxy Resins Production and Non-Nylon Polyamides: NESHAP. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes | My Alfred University. Alfred University. [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste - OUHSC.edu. The University of Oklahoma Health Sciences Center. [Link]

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Personal protective equipment for handling 1,2-Epoxyoctadecane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is as crucial as the innovative science they enable. This guide provides an in-depth, procedural framework for the safe management of 1,2-Epoxyoctadecane, emphasizing not just the 'what' but the critical 'why' behind each safety measure. Our aim is to foster a deeply ingrained culture of safety that enhances both personal well-being and the integrity of your research.

Understanding the Risks: The Chemistry of this compound

This compound is an epoxide, a class of reactive compounds. Its primary hazard lies in its nature as a local irritant.[1][2] According to safety data, it is classified as a skin and eye irritant.[1][3] The epoxide functional group can react with biological molecules, necessitating stringent handling procedures to avoid direct contact. While comprehensive toxicological data may be limited, the known reactivity of epoxides warrants a cautious and informed approach.

The Hierarchy of Controls: A Multi-layered Safety Strategy

A robust safety plan relies on a multi-tiered approach, often referred to as the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risk.

cluster_controls Hierarchy of Controls elimination Elimination/Substitution engineering Engineering Controls (Fume Hood) elimination->engineering administrative Administrative Controls (SOPs) engineering->administrative ppe Personal Protective Equipment (PPE) administrative->ppe

Caption: The hierarchy of controls, with the most effective measures at the top.

While elimination or substitution of a hazardous chemical is the most effective control, it is not always feasible in a research context. Therefore, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE): Your Final Line of Defense

When handling this compound, a comprehensive PPE ensemble is mandatory to prevent skin and eye contact.[3] The following table details the required equipment and the rationale for its use.

PPE ComponentRecommended SpecificationsJustification
Hand Protection Nitrile or butyl rubber gloves.[4][5]Provides a chemical-resistant barrier to prevent skin contact.[6] Double-gloving is a best practice for added protection during prolonged handling.
Eye Protection Chemical splash goggles or a face shield.[4][6]Protects eyes from splashes and aerosols. Standard safety glasses do not provide a sufficient seal.
Body Protection Chemical-resistant lab coat and long pants.[6][7]Protects skin on the arms and body from accidental spills.
Foot Protection Closed-toe shoes.Prevents exposure to spills and protects from falling objects.
Respiratory Protection Generally not required when working in a well-ventilated area or a certified chemical fume hood.[3][7]A risk assessment should be conducted for procedures with a high potential for aerosolization. If needed, a respirator with an organic vapor cartridge is appropriate.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_work Perform all work in Fume Hood prep_hood->handle_work handle_spill Immediate Spill Containment handle_work->handle_spill dispose_waste Segregate Hazardous Waste handle_work->dispose_waste No spill handle_spill->dispose_waste If spill occurs dispose_ppe Doff and Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_clean Decontaminate Work Area dispose_ppe->dispose_clean

Caption: A comprehensive workflow for the safe handling of this compound.

Pre-Handling:

  • Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Verify Fume Hood: Confirm that the chemical fume hood is functioning correctly and that the airflow is adequate.

Handling:

  • Work in Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Exercise extreme care to avoid skin and eye contact.[3] In case of contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[3]

  • Spill Response: In the event of a spill, immediately alert personnel in the vicinity. Use an appropriate absorbent material to contain the spill.[2] All spill cleanup materials must be treated as hazardous waste.[2]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and all contaminated materials is a critical final step in the handling process.

Waste Segregation:

  • All items that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be disposed of as hazardous waste.[8]

  • Collect all hazardous waste in a clearly labeled, sealed, and compatible container.

Decontamination:

  • Following the completion of work, thoroughly decontaminate the work area within the fume hood.

  • A solvent wash with acetone or ethanol, followed by a soap and water solution, is an effective decontamination procedure.[2]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety is the bedrock of scientific integrity and innovation.

References

  • WEST SYSTEM. (n.d.). Preventing Overexposure. Retrieved from [Link]

  • International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • epoxio.cz. (n.d.). Protective Aids for Working with Epoxy Resins. Retrieved from [Link]

  • Do I need protective equipment when working with Epoxy Resin? (2024, January 18). Retrieved from [Link]

  • Resin8. (2022, October 7). The importance of PPE when working with resin! [Video]. YouTube. Retrieved from [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet: 1,2-Epoxydecane. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.